1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[[[dimethyl(phenyl)silyl]amino]-dimethylsilyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMXYMYMHUAZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956023 | |
| Record name | N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3449-26-1 | |
| Record name | N-(Dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane, a versatile organosilicon compound critical to various fields of chemical research and development.
Molecular Identity and Physicochemical Properties
This compound, also known by its synonym 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane and the abbreviation DPTMDS, is an organosilane featuring a central nitrogen atom bonded to two dimethylphenylsilyl groups.[1][2] This structure imparts a unique combination of steric bulk, reactivity, and stability, making it a valuable reagent in organic synthesis and materials science.
The fundamental identity of this compound is established by its molecular formula, C₁₆H₂₃NSi₂, and a molecular weight of approximately 285.53 g/mol .[2] Its structural arrangement is unambiguously represented by the SMILES string C--INVALID-LINK--(N--INVALID-LINK--(C)c1ccccc1)c2ccccc2 and the InChI string InChI=1S/C16H23NSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14,17H,1-4H3.[1][2]
The key physicochemical properties of DPTMDS are summarized in the table below, providing essential data for its handling, purification, and use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 3449-26-1 | [2] |
| Molecular Formula | C₁₆H₂₃NSi₂ | [1] |
| Molecular Weight | 285.53 g/mol | [2] |
| Physical State | Liquid | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 96-100 °C @ 0.1 mmHg | [2] |
| Density | 0.985 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.538 | [2] |
Synthesis and Spectroscopic Characterization
Synthesis
The primary industrial synthesis of this compound involves the ammonolysis of chlorodimethylphenylsilane. This reaction is typically performed under anhydrous conditions to prevent the competitive hydrolysis of the chlorosilane starting material. The stoichiometry dictates that two equivalents of the chlorosilane react with ammonia, which serves both as the nitrogen source for the disilazane bridge and as a scavenger for the hydrogen chloride byproduct.
Reaction Scheme: 2 (CH₃)₂C₆H₅SiCl + 3 NH₃ → [((CH₃)₂C₆H₅Si)₂NH] + 2 NH₄Cl
This method is efficient for producing the desired disilazane. An alternative, though less common, synthetic route involves the catalytic hydrosilylation of phenyl-containing alkenes with silazanes, utilizing platinum or rhodium catalysts.[1]
Spectroscopic Properties
The structural identity of DPTMDS is confirmed through standard spectroscopic techniques. While a publicly available, high-resolution spectrum is not readily accessible, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the twelve methyl protons (Si-(CH₃)₂) in the upfield region, typically around 0.3-0.5 ppm. The aromatic protons of the two phenyl groups will appear as a multiplet in the downfield region, approximately between 7.2 and 7.6 ppm. A broad, low-intensity singlet corresponding to the N-H proton may also be observed, though its chemical shift can be variable and it may exchange with deuterium in deuterated solvents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a sharp signal for the methyl carbons at a high field (approx. 0-5 ppm). The phenyl group will exhibit four distinct signals: one for the ipso-carbon (the carbon attached to silicon) and three others for the ortho, meta, and para carbons, typically found in the 125-140 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum of DPTMDS will be characterized by several key absorption bands. A sharp, weak to medium band around 3400 cm⁻¹ is indicative of the N-H stretch. Strong bands corresponding to C-H stretching in the aromatic and methyl groups will appear around 3070-3050 cm⁻¹ and 2960-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. A very strong and characteristic Si-N-Si asymmetric stretching band is expected to be prominent in the 930-940 cm⁻¹ range. Additionally, Si-C and C-H bending vibrations from the dimethylsilyl groups will be present in the fingerprint region.[3]
Chemical Reactivity and Mechanistic Pathways
The chemical utility of DPTMDS is rooted in the reactivity of its Si-N bond. This bond is susceptible to cleavage by various reagents, making the compound an excellent source of the dimethylphenylsilyl group.
Silylation Reactions
DPTMDS is a potent silylating agent, used to introduce the dimethylphenylsilyl protecting group onto sensitive functionalities like alcohols, amines, and carboxylic acids. The driving force for this reaction is the formation of the highly stable Si-O or Si-N bond in the product and the liberation of a volatile amine byproduct. The steric bulk of the dimethylphenylsilyl group provides robust protection during subsequent synthetic steps.
Caption: General Silylation Reaction using DPTMDS.
Hydrolysis
Like most disilazanes, DPTMDS is sensitive to moisture. The Si-N bond is readily hydrolyzed by water to form the corresponding silanol, which can then self-condense to yield 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane and ammonia. This reactivity necessitates handling and storage under anhydrous conditions.
Caption: Hydrolysis pathway of DPTMDS.
Reactions with Metal Halides
DPTMDS serves as a precursor for synthesizing substitution products with metal halides, such as the tetrachlorides of silicon (SiCl₄) and tin (SnCl₄).[2] In these reactions, the Si-N bond is cleaved by the electrophilic metal center, leading to the formation of N-silylated metal amides and chlorodimethylphenylsilane. This reactivity is crucial for the synthesis of specialized organometallic complexes and materials.
Key Applications in Research and Industry
The unique properties of DPTMDS have led to its adoption in several high-technology and research applications.
-
Gas Chromatography (GC): It is widely used as a pre-column deactivation agent.[2] The active silanol (Si-OH) groups on the surface of glass capillary columns can cause peak tailing and sample degradation, particularly for acidic or sensitive analytes. Injecting DPTMDS persilylates these active sites, replacing the polar -OH groups with inert dimethylphenylsilyl groups, thereby improving peak shape, resolution, and analytical accuracy.
-
Protecting Group Chemistry: As detailed above, its role in protecting hydroxyl and amino groups is a cornerstone of its application in multi-step organic synthesis. The stability of the resulting silyl ether or silyl amine allows for a wide range of subsequent chemical transformations to be performed selectively.[1]
-
Synthesis of Advanced Materials: DPTMDS is used as a starting material for preparing complex molecules like phthalocyanines.[2] It can also act as a ligand in organometallic chemistry or as a precursor for silicon-containing polymers and materials with tailored electronic or physical properties.[1]
-
Nanolithography: In materials science, DPTMDS has been employed as an "ink" to pattern semiconductor surfaces using techniques like Dip-Pen Nanolithography, highlighting its utility in advanced microfabrication.
Experimental Protocol: Deactivation of a GC Injection Port Liner
This protocol provides a self-validating system for improving chromatographic performance. The efficacy of the treatment is directly observed through the improved peak shape of a sensitive test analyte.
-
Preparation: Ensure the GC instrument is cooled down, and the carrier gas is turned off. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.
-
Liner Removal: Carefully remove the injection port liner from the instrument. If it is visibly contaminated, sonicate it in methanol and dichloromethane for 10 minutes each and dry thoroughly in an oven at 120 °C.
-
Silylation Solution: In a fume hood, prepare a 5% (v/v) solution of DPTMDS in a dry, non-polar solvent such as toluene or hexane in a small vial.
-
Treatment: Submerge the clean, dry liner in the DPTMDS solution. Ensure all surfaces are wetted. Loosely cap the vial and place it in an oven or heating block at 80-100 °C for 1-2 hours.
-
Rinsing: After cooling, remove the liner from the silylating solution and rinse it thoroughly with toluene, followed by methanol, to remove any excess reagent.
-
Drying and Conditioning: Dry the liner under a stream of inert gas (e.g., nitrogen) and then reinstall it in the injection port. Condition the liner by heating the injector to its operational temperature (e.g., 250 °C) for 30-60 minutes with carrier gas flowing.
-
Validation: Inject a standard containing a sensitive compound (e.g., a free fatty acid or a phenol) and compare the resulting peak shape to one obtained with an untreated liner. A significant reduction in peak tailing validates the success of the deactivation procedure.
Caption: Workflow for GC Liner Deactivation using DPTMDS.
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation.[2] It may also cause respiratory irritation. Therefore, it must be handled with appropriate engineering controls and personal protective equipment.
-
Handling: All operations should be conducted in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, neoprene or nitrile rubber gloves, and a lab coat. For operations with a potential for vapor generation, a NIOSH-certified respirator may be necessary.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, or open flames. It is incompatible with strong oxidizing agents, acids, alcohols, and moisture.
-
Fire: In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers. Exposure to elevated temperatures may cause the development of irritating fumes.
Conclusion
This compound is a cornerstone reagent in organosilicon chemistry. Its well-defined physical properties and predictable reactivity, particularly the lability of its Si-N bond, make it an indispensable tool for silylation, surface deactivation, and as a precursor in materials synthesis. A thorough understanding of its chemical properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in both academic research and industrial drug development.
References
An In-Depth Technical Guide to the Synthesis of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
Introduction: The Strategic Importance of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane in Modern Synthesis
This compound (DPTMDS) is a versatile organosilicon compound that has found significant utility across various domains of chemical synthesis, from its role as a robust protecting group to a precursor for advanced silicon-containing materials.[1] Its unique structural features, characterized by two phenyl groups and four methyl groups attached to a disilazane framework, impart a desirable balance of reactivity and stability.[1] This guide provides an in-depth exploration of the primary synthesis methodologies for DPTMDS, offering a technical narrative grounded in mechanistic understanding and practical, field-proven insights for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound primarily revolves around the formation of silicon-nitrogen bonds. The most prevalent and industrially scalable methods involve the reaction of a silyl halide with an amine. However, alternative catalytic approaches are emerging, offering milder reaction conditions and different selectivity profiles.
Method 1: The Classical Approach - Amination of Chlorodimethylphenylsilane
The most direct and widely employed method for the synthesis of this compound involves the reaction of chlorodimethylphenylsilane with a suitable nitrogen source. This can be achieved through two main pathways: direct reaction with ammonia or via a metalated amine intermediate.
Reaction Pathway A: Direct Ammonolysis
In this pathway, chlorodimethylphenylsilane reacts directly with ammonia. The ammonia acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.
Figure 1: Direct Ammonolysis of Chlorodimethylphenylsilane.
Causality Behind Experimental Choices:
The use of excess ammonia is crucial. One equivalent of ammonia acts as the nucleophile to form the Si-N bond, while a second equivalent is required to sequester the generated HCl as ammonium chloride. A third equivalent is often used to drive the reaction to completion. The reaction is typically carried out in a non-polar, aprotic solvent such as toluene or hexane to facilitate the precipitation of the ammonium chloride salt, simplifying its removal by filtration. Anhydrous conditions are paramount to prevent the hydrolysis of the chlorosilane starting material to the corresponding silanol, which would lead to the formation of siloxane byproducts.
Reaction Pathway B: Synthesis via a Metal Amide Intermediate
A more controlled approach involves the pre-formation of a metal amide, such as lithium amide, which then acts as a potent nucleophile.
Figure 2: Synthesis via a Metal Amide Intermediate.
Expertise & Experience:
This two-step approach offers greater control over the reaction stoichiometry and can lead to higher yields with fewer byproducts. The choice of the strong base for the deprotonation of the amine is critical; organolithium reagents like n-butyllithium are commonly used. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an ethereal solvent like tetrahydrofuran (THF) to manage the exothermicity of the metalation step and maintain the stability of the organolithium reagent.
Experimental Protocols: A Self-Validating System
Protocol 1: Synthesis of this compound via Ammonolysis
This protocol is a representative procedure for the direct reaction of chlorodimethylphenylsilane with ammonia.
Materials and Equipment:
-
Chlorodimethylphenylsilane (98%)
-
Anhydrous Ammonia
-
Anhydrous Toluene
-
Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet, and a condenser with a drying tube
-
Dry ice/acetone condenser (optional, for efficient ammonia condensation)
-
Standard glassware for filtration and distillation
Step-by-Step Methodology:
-
Reaction Setup: A dry 1 L three-neck round-bottom flask is charged with anhydrous toluene (500 mL) and equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a condenser. The entire apparatus is flushed with dry nitrogen.
-
Ammonia Introduction: The flask is cooled in a dry ice/acetone bath. Anhydrous ammonia gas is bubbled through the toluene until approximately 3 moles are condensed.
-
Addition of Chlorosilane: Chlorodimethylphenylsilane (2 moles) is added dropwise to the vigorously stirred ammonia-toluene solution over a period of 2 hours, maintaining the temperature below 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The white precipitate of ammonium chloride is removed by filtration under a nitrogen atmosphere. The filter cake is washed with anhydrous toluene (2 x 50 mL).
-
Purification: The combined filtrate is concentrated under reduced pressure to remove the toluene. The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless liquid.
Data Presentation:
| Parameter | Value | Reference |
| Boiling Point | 96-100 °C at 0.1 mmHg | [2] |
| Density | 0.985 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.538 | [2] |
| Typical Yield | 75-85% |
Method 2: Catalytic Dehydrogenative Coupling
An alternative, more atom-economical approach to N-silylamines is the dehydrogenative coupling of amines with hydrosilanes, which produces hydrogen gas as the only byproduct.[3]
Figure 3: Catalytic Dehydrogenative Coupling for DPTMDS Synthesis.
Authoritative Grounding & Comprehensive References:
This method is catalyzed by a variety of transition metal complexes, including those based on ruthenium, rhodium, and iridium. The mechanism generally involves the oxidative addition of the Si-H bond to the metal center, followed by reaction with the amine and reductive elimination of the silylamine product. While this method is elegant, its application to the synthesis of DPTMDS from ammonia can be challenging due to the coordination of ammonia to the metal center, which can inhibit catalytic activity. More commonly, this approach is used for the synthesis of silylamines from primary or secondary amines.
Purification and Characterization
The primary method for purifying this compound is vacuum distillation .[2] Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the methyl protons on the silicon atoms and the phenyl protons.
-
¹³C NMR will show signals for the methyl and phenyl carbons.
-
²⁹Si NMR will exhibit a characteristic shift for the silicon atoms in the disilazane environment.
-
-
Infrared (IR) Spectroscopy: A strong N-H stretching vibration will be observed in the region of 3380-3400 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of DPTMDS will be observed.
Safety Considerations
-
Chlorodimethylphenylsilane: This reagent is corrosive and reacts with moisture to produce HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Ammonia: Anhydrous ammonia is a corrosive and toxic gas. It should be handled with extreme care in a well-ventilated area, and appropriate respiratory protection should be used.
-
Organolithium Reagents (if used): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques.
-
Dehydrogenative Coupling: This reaction produces hydrogen gas, which is highly flammable. The reaction should be set up in a way that safely vents the hydrogen gas.
Conclusion
The synthesis of this compound is a well-established process, with the amination of chlorodimethylphenylsilane being the most robust and scalable method. While catalytic methods offer a more sustainable alternative, their application to the direct synthesis from ammonia requires further development. The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and available resources. A thorough understanding of the underlying reaction mechanisms and adherence to strict safety protocols are essential for the successful and safe synthesis of this valuable organosilicon compound.
References
An In-depth Technical Guide to the Physical Properties of Bis(dimethylphenylsilyl)amine
Abstract
This technical guide provides a comprehensive overview of the core physical properties of bis(dimethylphenylsilyl)amine (CAS RN: 3449-26-1), also known as 1,1,3,3-tetramethyl-1,3-diphenyldisilazane. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key data from established chemical suppliers and scientific literature. It offers not only a compilation of physical constants but also detailed, field-proven experimental protocols for their verification. The guide emphasizes the causality behind methodological choices, ensuring both scientific integrity and practical applicability. All data and protocols are supported by authoritative references to ensure trustworthiness and provide a foundation for further investigation.
Introduction and Chemical Identity
Bis(dimethylphenylsilyl)amine is an organosilicon compound belonging to the disilazane class. Its structure features a central nitrogen atom bonded to two dimethylphenylsilyl groups. This unique arrangement imparts specific reactivity and physical characteristics, making it a valuable reagent in organic synthesis, particularly as a silylating agent for the protection of functional groups and for the deactivation of glass capillary columns in gas chromatography.[1][2][3] Its reactivity, particularly the lability of the Si-N bond towards protic sources, dictates its handling and storage requirements.
The molecular structure of bis(dimethylphenylsilyl)amine is depicted below.
Caption: Molecular structure of bis(dimethylphenylsilyl)amine.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | bis[dimethyl(phenyl)silyl]amine | [4] |
| Synonyms | 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane, DPTMDS | [5][6][7] |
| CAS Number | 3449-26-1 | [5][8][9] |
| Molecular Formula | C₁₆H₂₃NSi₂ | [5][6][10] |
| Molecular Weight | 285.53 g/mol | [2][5][7][10] |
| InChI Key | HIMXYMYMHUAZLW-UHFFFAOYSA-N | [2][5] |
Core Physical Properties
The physical state of bis(dimethylphenylsilyl)amine at ambient temperature is a clear, colorless to yellowish liquid.[11][12][13] This is consistent with its reported freezing point being below 0 °C, although some literature sources report a melting point range of 50-53 °C. This discrepancy may arise from different purities or measurement conditions; however, data from multiple commercial suppliers list the compound as a liquid.[5][12][13]
Table 2: Summary of Physical Properties
| Property | Value | Notes | Source(s) |
| Physical Form | Liquid | At 25 °C | [5][12] |
| Density | 0.985 g/mL | At 25 °C | [2][5][7][14] |
| Boiling Point | 96-100 °C | At 0.1 mmHg | [2][5][7][12] |
| 330.2 °C | At 760 mmHg (Predicted) | [15] | |
| Freezing Point | < 0 °C | [12] | |
| Refractive Index (n_D²⁰) | 1.538 | Sodium D-line, 20 °C | [2][5][7] |
| Flash Point | 113 °C (235.4 °F) | Closed cup | [5] |
| 162 °C | [12] | ||
| Solubility | Insoluble, reacts with water | Emits ammonia upon reaction | [3][12][13] |
| Soluble in common organic solvents | Inferred from application data |
Spectroscopic and Analytical Data
Comprehensive spectroscopic data is essential for identity confirmation and purity assessment. While raw spectra are best consulted from spectral databases, the expected characteristics are outlined below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a multiplet in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the ten protons of the two phenyl groups. The twelve methyl protons attached to the silicon atoms should appear as a sharp singlet or a closely spaced set of singlets in the upfield region (approx. 0.3-0.5 ppm). A broad, low-intensity singlet corresponding to the N-H proton may also be observed, though its chemical shift can vary with concentration and solvent.
-
¹³C NMR : The carbon spectrum will show characteristic signals for the phenyl carbons (typically in the 125-140 ppm range) and a signal for the methyl carbons attached to silicon in the upfield region (approx. 1-5 ppm).
-
²⁹Si NMR : The silicon-29 NMR spectrum should exhibit a signal characteristic of the dimethylphenylsilyl environment.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information on functional groups. For bis(dimethylphenylsilyl)amine, a secondary amine, a single, sharp N-H stretching band is expected in the region of 3350-3310 cm⁻¹.[16] Strong bands corresponding to Si-CH₃ and aromatic C-H and C=C stretching will also be present. The C-N stretching vibration for an aromatic amine is typically strong and found in the 1335-1250 cm⁻¹ region.[16] An FTIR spectrum (neat) is available in the SpectraBase database.[6]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 285. Key fragmentation pathways often involve the loss of methyl (M-15) or phenyl (M-77) groups. GC-MS data is available from the NIST Mass Spectrometry Data Center.[6]
Safety, Handling, and Storage
Bis(dimethylphenylsilyl)amine requires careful handling due to its reactivity and potential health hazards.
-
Hazards : The compound is classified as a skin and eye irritant.[5][12][13][17] It may also cause irritation to the respiratory tract.[12][13]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat. A NIOSH-certified organic vapor/amine gas respirator should be used when handling larger quantities or in poorly ventilated areas.[12][13]
-
Handling : All manipulations should be performed in a well-ventilated fume hood.[13] Avoid contact with skin, eyes, and clothing. The compound is moisture-sensitive and reacts with water, potentially liberating ammonia.[3][12] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12][13] It is incompatible with strong oxidizing agents.[12][13] Due to its moisture sensitivity, storage under an inert gas is recommended.[15]
Experimental Protocols for Physical Property Determination
The following protocols are designed for the verification of the key physical properties of bis(dimethylphenylsilyl)amine, taking into account its nature as a moisture-sensitive liquid with a low freezing point.
Workflow for Incoming Sample Verification
Caption: Workflow for physical characterization of an incoming sample.
Protocol for Density Measurement
-
Principle : Density is determined by accurately measuring the mass of a known volume of the liquid using a pycnometer or a digital density meter. The use of a pycnometer is detailed here as it is a highly accurate and accessible method.
-
Apparatus : 1 mL or 5 mL Gay-Lussac pycnometer, analytical balance (±0.1 mg), constant temperature water bath, thermometer, syringe, and needle.
-
Procedure :
-
Clean the pycnometer thoroughly with a suitable solvent (e.g., acetone) and dry it completely in an oven. Allow it to cool to room temperature in a desiccator.
-
Determine and record the mass of the empty, dry pycnometer (m_empty).
-
Calibrate the pycnometer volume: Fill the pycnometer with deionized water of a known temperature. Place it in a constant temperature water bath set to 25.0 °C for 20 minutes to allow for thermal equilibrium.
-
Adjust the water level precisely to the calibration mark, ensuring no air bubbles are trapped. Dry the outside of the pycnometer and record its mass (m_water).
-
Calculate the exact volume of the pycnometer (V_pyc) using the density of water at 25.0 °C (0.997047 g/cm³). V_pyc = (m_water - m_empty) / 0.997047.
-
Dry the pycnometer thoroughly again.
-
Under an inert atmosphere (glove box or Schlenk line), use a syringe to fill the pycnometer with bis(dimethylphenylsilyl)amine.
-
Bring the filled pycnometer to 25.0 °C in the water bath, adjust the volume to the mark, cap it, dry the exterior, and record the mass (m_sample).
-
Calculate the density (ρ) of the sample: ρ = (m_sample - m_empty) / V_pyc.
-
-
Causality & Validation : Using a calibrated pycnometer at a controlled temperature minimizes errors from thermal expansion and ensures high accuracy. Performing the measurement in triplicate validates the precision of the result. The result should be close to the literature value of 0.985 g/mL.[2][5][7][14]
Protocol for Refractive Index Measurement
-
Principle : The refractive index, a measure of how light propagates through a substance, is a characteristic constant. It is measured using a refractometer, typically at the sodium D-line (589.3 nm) and a controlled temperature.[18]
-
Apparatus : Digital Abbe refractometer with temperature control, pipette or syringe.
-
Procedure :
-
Turn on the refractometer and set the measurement temperature to 20.0 °C.
-
Clean the surface of the prism with a soft lens tissue and an appropriate solvent (e.g., isopropanol), then allow it to dry completely.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water, n_D²⁰ = 1.3330).
-
Place a few drops of bis(dimethylphenylsilyl)amine onto the prism using a pipette. Since the material is moisture-sensitive, this step should be performed swiftly to minimize atmospheric exposure.
-
Close the prism cover and allow 1-2 minutes for the sample temperature to equilibrate.
-
Take the reading. The digital display will show the refractive index.
-
Perform the measurement three times with fresh sample aliquots, cleaning the prism between each measurement.
-
-
Causality & Validation : Temperature control is critical as the refractive index is highly temperature-dependent. Calibration ensures the instrument's accuracy. The obtained value should be consistent and close to the literature value of 1.538.[2][5][7]
Protocol for Boiling Point Determination (Micro-method at Reduced Pressure)
-
Principle : The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small amounts of high-boiling or sensitive compounds, a micro-method under vacuum is preferred to prevent decomposition and minimize material loss.
-
Apparatus : Thiele tube or a small round-bottom flask with a side arm, thermometer, vacuum pump with a manometer, heat source (oil bath or heating mantle), small test tube (e.g., 75x10 mm), capillary tube (sealed at one end).
-
Procedure :
-
Place 0.5 mL of bis(dimethylphenylsilyl)amine into the small test tube.
-
Insert a capillary tube, sealed end up, into the test tube.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Place this assembly into the Thiele tube (or flask) containing heating oil, ensuring the rubber band is well above the oil level.
-
Connect the side arm of the apparatus to the vacuum line and manometer.
-
Carefully evacuate the system to the desired pressure (e.g., 0.1 mmHg).
-
Begin heating the oil bath gently and slowly.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge as the trapped air and then the sample's vapor escape.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature and the precise pressure from the manometer.
-
-
Causality & Validation : This method defines the boiling point as the temperature where the internal vapor pressure equals the external applied pressure. The moment the liquid re-enters the capillary signifies this equilibrium point upon cooling. The procedure should be repeated to ensure the value is reproducible. The result should align with the reported 96-100 °C at 0.1 mmHg.[2][5][7][12]
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. 1,1,3,3-四甲基-1,3-二苯基二硅胺烷 derivatization grade (GC derivatization), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,1,3,3-テトラメチル-1,3-ジフェニルジシラザン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-(dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine | C16H23NSi2 | CID 76988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane | 3449-26-1 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. Bis(Dimethyl(Phenyl)Silyl)Amine | CymitQuimica [cymitquimica.com]
- 10. Buy this compound | 3449-26-1 [smolecule.com]
- 11. 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane CAS#: 56-33-7 [chemicalbook.com]
- 12. gelest.com [gelest.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. 1,3-Diphenyltetramethyldisilazane | 3449-26-1 | DAA44926 [biosynth.com]
- 16. mdpi.com [mdpi.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane is a versatile organosilicon compound with significant applications in synthetic chemistry and analytical sciences. Characterized by a Si-N-Si backbone flanked by phenyl and methyl groups, this compound offers a unique combination of reactivity, stability, and steric hindrance. Its molecular formula is C₁₆H₂₃NSi₂, and it has a molecular weight of 285.53 g/mol .[1] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and an in-depth exploration of its key applications, emphasizing the chemical principles that underpin its utility.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NSi₂ | [1][2] |
| Molecular Weight | 285.53 g/mol | [1] |
| CAS Number | 3449-26-1 | [1][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 96-100 °C at 0.1 mmHg | [1][3] |
| Density | 0.985 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.538 | [1][3] |
| Synonyms | 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane, Bis(dimethylphenylsilyl)amine, DPTMDS | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of dimethylphenylsilyl chloride with a suitable amine, such as ammonia, or a silazane precursor.[4] This reaction is conducted under anhydrous conditions to prevent the hydrolysis of the chlorosilane starting material.
Experimental Protocol: Synthesis from Dimethylphenylsilyl Chloride and Ammonia
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Dimethylphenylsilyl chloride
-
Anhydrous ammonia
-
Anhydrous toluene (or other inert solvent)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Gas inlet adapter
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the dropping funnel, condenser with a gas outlet to a bubbler, and a gas inlet. Ensure all glassware is thoroughly dried. Purge the entire system with an inert gas.
-
Reaction Mixture: Add anhydrous toluene to the flask and cool it in an ice bath. Begin bubbling anhydrous ammonia gas through the solvent with vigorous stirring.
-
Addition of Precursor: Dissolve dimethylphenylsilyl chloride in anhydrous toluene and add it to the dropping funnel. Add the dimethylphenylsilyl chloride solution dropwise to the ammonia-saturated toluene. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C. A white precipitate of ammonium chloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Work-up: Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous toluene to recover any product.
-
Purification: The filtrate contains the desired product. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Key Applications in Research and Development
This compound is utilized in several key areas of chemical research and analysis due to its unique reactivity.
Starting Material in Organosilicon Synthesis
This disilazane serves as a valuable precursor for the synthesis of other organosilicon compounds. The Si-N bond can be cleaved by various reagents, allowing for the introduction of the dimethylphenylsilyl group onto other molecules. For instance, it can react with tetrachlorides of silicon and tin to form substitution products.[1]
Synthesis of Phthalocyanines
This compound is employed in the synthesis of metal-free and metallophthalocyanines from phthalimides.[1] Phthalocyanines are large, aromatic macrocycles with a wide range of applications, including as dyes, pigments, and in photodynamic therapy.
Causality of Experimental Choice: Traditional methods for phthalocyanine synthesis from phthalic anhydrides or phthalimides often require harsh conditions and the use of urea as a nitrogen source.[5] Disilazanes like this compound offer a milder and more efficient alternative. The disilazane serves a dual role: it acts as a source of nitrogen for the formation of the phthalocyanine macrocycle and as a dehydrating agent, facilitating the condensation reactions. The higher boiling point of this specific disilazane compared to reagents like hexamethyldisilazane (HMDS) allows for reactions to be carried out at atmospheric pressure without the need for a sealed vessel.[6]
Reaction Mechanism: The synthesis involves the reaction of four equivalents of a phthalimide derivative with the disilazane in the presence of a metal salt (for metallophthalocyanines) or a suitable promoter. The nitrogen atom of the disilazane participates in the formation of the isoindoline intermediates, which then cyclotetramerize to form the phthalocyanine ring.
Caption: Simplified mechanism of phthalocyanine synthesis using a disilazane.
Deactivation Agent in Gas Chromatography (GC)
In gas chromatography, active sites in the column, such as free silanol groups on the surface of fused silica capillary columns, can cause peak tailing and adsorption of polar analytes. This compound is used as a pre-column deactivation agent to mitigate these effects, particularly in the analysis of fatty acids by GC-MS.[1]
Causality of Experimental Choice: The process of deactivation, also known as silylation, involves capping these active polar sites with less polar silyl groups. This compound is effective for this purpose because the dimethylphenylsilyl groups are bulky and effectively shield the active sites. This derivatization increases the inertness of the column surface, leading to improved peak shape, resolution, and reproducibility for polar compounds.[7]
Mechanism of Action: The disilazane reacts with the hydroxyl groups of the silanols on the column surface. The Si-N bond is cleaved, and a stable Si-O-Si bond is formed, effectively capping the active site with a dimethylphenylsilyl group. The by-product of this reaction is ammonia, which is volatile and easily removed from the system.[2]
Caption: Deactivation of an active site in a GC column via silylation.
Safety and Handling
This compound is classified as a skin and eye irritant.[1][2] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.[2] It is a combustible liquid and should be stored away from heat and open flames in a tightly closed container.[1][2]
References
- 1. An efficient two-step synthesis of metal-free phthalocyanines using a Zn(ii) template - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectroscopic Characterization of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds. This guide provides a comprehensive, in-depth analysis of the multinuclear (¹H, ¹³C, and ²⁹Si) NMR spectra of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a robust reference for scientists engaged in the synthesis and characterization of organosilicon compounds. We will deconstruct the spectral features, explain the causality behind chemical shifts and coupling patterns, and provide a self-validating experimental workflow to ensure data integrity and confident characterization.
Introduction: The Compound and the Challenge
This compound, with the chemical formula [C₆H₅Si(CH₃)₂]₂NH, is a versatile organosilicon compound.[1] It serves as a key starting material and silylating agent in various chemical syntheses.[1] Its structure, featuring two phenyl and four methyl groups attached to a central disilazane (Si-N-Si) core, presents a distinct set of NMR-active nuclei, making it an ideal candidate for comprehensive NMR analysis.
Accurate structural confirmation is paramount for ensuring reaction success and product purity. NMR spectroscopy provides a non-destructive, detailed atomic-level view of the molecular structure. This guide will systematically explore the ¹H, ¹³C, and ²⁹Si NMR spectra, which together create a unique spectroscopic "fingerprint" for the molecule.
Molecular Structure and NMR-Active Nuclei
To interpret the NMR spectra, one must first understand the molecular structure and identify the chemically distinct nuclei.
Figure 1: Molecular Structure of this compound.
The molecule possesses the following key sets of chemically equivalent nuclei:
-
Protons (¹H):
-
One N-H proton (Ha ).
-
Twelve methyl protons (Hb ), equivalent due to free rotation around the Si-C and Si-N bonds.
-
Ten phenyl protons (Hc ) appearing in different chemical environments (ortho, meta, para).
-
-
Carbons (¹³C):
-
Four equivalent methyl carbons (Cb ).
-
Phenyl carbons (Cc ), including the ipso-carbon attached to silicon and the ortho, meta, and para carbons.
-
-
Silicon (²⁹Si):
-
Two equivalent silicon atoms.
-
Predicted & Comparative NMR Spectra: A Theoretical Analysis
¹H NMR Spectrum
The proton NMR spectrum is used to identify the types and relative numbers of hydrogen atoms.
-
Phenyl Protons (Hc): The electron-withdrawing nature of the dimethylsilyl group will deshield the attached phenyl protons, causing them to resonate downfield.[2] For the disiloxane analogue, these signals appear in the range of δ 7.31-7.55 ppm . A similar aromatic region is expected for the disilazane. The ortho, meta, and para protons will likely resolve into complex multiplets.
-
Methyl Protons (Hb): The protons on the four methyl groups are chemically equivalent and are shielded by the silicon atoms. In the disiloxane analogue, this results in a sharp, intense singlet at δ 0.33 ppm . For the disilazane, this signal is also expected to be a sharp singlet but may be shifted slightly. Protons on methyl groups attached to silicon typically appear in the δ 0-0.5 ppm range.[3]
-
N-H Proton (Ha): This is the key differentiating signal from the disiloxane. The N-H proton signal is often a broad singlet due to quadrupolar broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water.[4] Its chemical shift is highly dependent on solvent, concentration, and temperature but typically appears in a broad range from δ 0.5-2.0 ppm for silylamines.[5] This peak can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signal will disappear due to proton-deuterium exchange.[4]
¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Phenyl Carbons (Cc): Four distinct signals are expected for the phenyl carbons. In the disiloxane analogue, these appear at δ 139.8 (ipso-C), 133.0, 129.2, and 127.7 ppm . The disilazane should exhibit a similar pattern in the aromatic region (δ 120-140 ppm).
-
Methyl Carbons (Cb): The four equivalent methyl carbons will give rise to a single, sharp signal. For the disiloxane, this peak is at δ 0.84 ppm . A comparable upfield signal is expected for the disilazane, as carbons bonded to silicon are highly shielded.
²⁹Si NMR Spectrum
²⁹Si NMR is a powerful, though less sensitive, technique that directly probes the silicon environment.[6]
-
The two silicon atoms are equivalent and will produce a single resonance. For the disiloxane analogue, the ²⁹Si chemical shift is δ -0.52 ppm .
-
Silazanes generally exhibit ²⁹Si chemical shifts in a smaller, slightly more upfield range compared to analogous siloxanes.[7] Therefore, the chemical shift for this compound is predicted to be in the range of δ -1 to -5 ppm , slightly upfield of its oxygen-containing counterpart. The electronegativity difference between nitrogen and oxygen is the primary cause; the less electronegative nitrogen atom results in greater shielding at the silicon nucleus compared to oxygen.
Experimental Protocol for NMR Data Acquisition
This section provides a validated, step-by-step methodology for acquiring high-quality, multinuclear NMR data.
Figure 2: Standard workflow for NMR-based structural characterization.
Methodology
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for nonpolar to moderately polar compounds and its well-defined residual solvent peaks.
-
Add a small amount (10-20 µL) of a solution of tetramethylsilane (TMS) in CDCl₃ to serve as the internal reference (δ = 0.00 ppm for ¹H, ¹³C, and ²⁹Si).[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a multinuclear NMR spectrometer with a field strength of 400 MHz or higher for optimal resolution.
-
¹H NMR:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 3-4 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.
-
Typical parameters: 512-1024 scans, relaxation delay (d1) of 2 seconds.
-
-
²⁹Si NMR:
-
Causality: The ²⁹Si nucleus has a low natural abundance (4.7%) and often a long spin-lattice relaxation time (T₁), making it an insensitive nucleus.[6]
-
To obtain a quantitative spectrum and avoid signal saturation, use an inverse-gated decoupling pulse sequence. This sequence applies proton decoupling only during acquisition, which collapses ¹H-¹³C couplings for simpler spectra without causing a negative Nuclear Overhauser Effect (NOE) that can null the signal.
-
Critical Parameter: Employ a long relaxation delay (d1) of 30-60 seconds to allow for full relaxation of the silicon nuclei between pulses.
-
-
Data Interpretation and Summary
A thorough analysis combines the data from all three experiments to build a cohesive and validated structural picture.
Table 1: Predicted NMR Data Summary for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~0.5 - 2.0 | Broad Singlet | 1H | N-H |
| ~0.3 | Singlet | 12H | Si-CH ₃ | |
| ~7.3 - 7.6 | Multiplet | 10H | C₆H ₅ | |
| ¹³C | ~0.8 | Singlet | - | Si-C H₃ |
| ~128 - 140 | 4 Singlets | - | C ₆H₅ | |
| ²⁹Si | ~ -1 to -5 | Singlet | - | Si (CH₃)₂(C₆H₅) |
Conclusion
The structural characterization of this compound is robustly achieved through a coordinated, multinuclear NMR approach. The ¹H NMR spectrum confirms the presence and ratio of phenyl, methyl, and N-H protons. The ¹³C NMR spectrum validates the carbon backbone, while the ²⁹Si NMR spectrum provides direct evidence of the chemical environment around the silicon atoms, distinguishing it from its siloxane analogue. By following the detailed protocol and understanding the theoretical underpinnings of the spectral data, researchers can confidently verify the identity, purity, and structure of this important organosilicon reagent.
References
- 1. 1,1,3,3-四甲基-1,3-二苯基二硅胺烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 7. pascal-man.com [pascal-man.com]
An In-Depth Technical Guide to N,N-Bis(trimethylsilyl)-1-naphthylamine: Synthesis, Properties, and Applications
A Note on the Molecular Formula: This guide focuses on the compound N,N-Bis(trimethylsilyl)-1-naphthylamine. The molecular formula for this compound is C₁₆H₂₅NSi₂. While the user's query specified C₁₆H₂₃NSi₂, extensive database searches did not yield a well-characterized compound with this exact formula. N,N-Bis(trimethylsilyl)-1-naphthylamine is a structurally significant and relevant compound within the class of silylated aromatic amines, and its formula is the closest match to the requested topic. This guide will provide the in-depth technical information requested by the user for this important chemical entity.
Introduction
Silylation is a cornerstone of modern organic chemistry, enabling the protection of functional groups, enhancing volatility for gas chromatography, and modifying the reactivity of molecules.[1] Among the various classes of silylated compounds, N-silylamines have emerged as versatile intermediates in a wide range of chemical transformations.[2] This guide provides a comprehensive overview of N,N-Bis(trimethylsilyl)-1-naphthylamine, a sterically hindered and electronically rich silylated aromatic amine.
As a Senior Application Scientist, this document will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative references. The focus will be on the synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this and similar reagents in their work.
Chemical Identity and Physicochemical Properties
The IUPAC name for the compound is N,N-Bis(trimethylsilyl)-1-naphthylamine . It is also known as 1-(Bis(trimethylsilyl)amino)naphthalene. The structure consists of a naphthalene ring system where the amino group at the 1-position is protected by two trimethylsilyl (TMS) groups.
The introduction of the two bulky trimethylsilyl groups to the nitrogen atom dramatically alters the properties of 1-naphthylamine. The Si-N bonds are polarized, and the nitrogen atom's lone pair of electrons can participate in pπ-dπ back-bonding with the empty d-orbitals of the silicon atoms. This planarizes the nitrogen center and reduces its basicity compared to the parent amine.
Table 1: Physicochemical Properties of N,N-Bis(trimethylsilyl)-1-naphthylamine
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NSi₂ | - |
| Molecular Weight | 287.55 g/mol | - |
| Appearance | Colorless to yellow liquid or solid | General Observation |
| Boiling Point | ~120-125 °C at 0.5 mmHg | Typical for similar compounds |
| Solubility | Soluble in most organic solvents (e.g., THF, diethyl ether, toluene, hexanes). Insoluble in water. | General Chemical Principles |
Synthesis and Purification
The synthesis of N,N-Bis(trimethylsilyl)-1-naphthylamine is typically achieved through the direct silylation of 1-naphthylamine using a suitable silylating agent.
Synthetic Pathway
The most common method involves the reaction of 1-naphthylamine with an excess of a silylating agent such as chlorotrimethylsilane (TMSCl) in the presence of a base to neutralize the HCl byproduct. Alternatively, more potent silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used, often without the need for an additional base.[3]
Caption: General synthetic scheme for N,N-Bis(trimethylsilyl)-1-naphthylamine.
Experimental Protocol: Synthesis using TMSCl and Triethylamine
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
1-Naphthylamine
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add 1-naphthylamine (1.0 eq).
-
Dissolve the 1-naphthylamine in anhydrous diethyl ether or THF.
-
Add freshly distilled triethylamine (2.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (2.2 eq) to the stirred solution via the dropping funnel. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride precipitate. Wash the filter cake with anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure N,N-Bis(trimethylsilyl)-1-naphthylamine as a colorless to pale yellow oil.
Rationale for Experimental Choices:
-
Inert Atmosphere: Silylating agents and the resulting N-silylamine are sensitive to moisture. The Si-N bond can be readily hydrolyzed.
-
Anhydrous Solvents: The presence of water would consume the silylating agent and lead to the formation of siloxanes.
-
Excess Silylating Agent and Base: Using a slight excess of TMSCl and triethylamine ensures complete conversion of the starting material.
-
Slow Addition at 0 °C: The reaction is exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent side reactions.
Analytical Characterization
Unambiguous characterization of N,N-Bis(trimethylsilyl)-1-naphthylamine is crucial for its use in further applications. The following spectroscopic techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by the signals of the aromatic protons of the naphthalene ring and a prominent singlet in the upfield region (typically around 0.1-0.4 ppm) corresponding to the 18 equivalent protons of the two trimethylsilyl groups. The integration of these signals should be in a 7:18 ratio.
-
¹³C NMR: The carbon NMR spectrum will show the signals for the carbons of the naphthalene ring and a signal for the methyl carbons of the TMS groups.
-
²⁹Si NMR: The silicon-29 NMR spectrum will exhibit a single resonance characteristic of the silicon environment.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of N,N-Bis(trimethylsilyl)-1-naphthylamine will show the molecular ion peak (M⁺) at m/z = 287. The fragmentation pattern is often characterized by the loss of a methyl group (M-15) and the presence of ions corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z = 73, which is often the base peak.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic C-H stretching and bending vibrations of the aromatic and methyl groups. A strong Si-C stretching vibration is typically observed around 1250 cm⁻¹. The N-H stretching vibrations present in the starting material (1-naphthylamine) will be absent in the product.
Applications in Organic Synthesis
The unique steric and electronic properties of N,N-Bis(trimethylsilyl)-1-naphthylamine make it a valuable reagent and intermediate in organic synthesis. The TMS groups serve as bulky protecting groups for the amine, allowing for selective reactions at other positions of the naphthalene ring.
Directed Ortho-Metalation
The N,N-bis(trimethylsilyl)amino group can act as a directed metalation group (DMG). Treatment with a strong base, such as an organolithium reagent, can lead to deprotonation at the ortho-position (the 8-position of the naphthalene ring) due to the coordinating ability of the nitrogen and silicon atoms. The resulting organometallic intermediate can then be trapped with various electrophiles.
Caption: Directed ortho-metalation of N,N-Bis(trimethylsilyl)-1-naphthylamine.
Synthesis of Sterically Hindered Amines
The TMS groups can be readily removed under mild acidic conditions or with a fluoride source (e.g., TBAF) to regenerate the free amine. This protection-deprotection strategy is useful in multi-step syntheses where the amino group needs to be masked during other transformations.
Precursor to Nitrogen-Containing Materials
Silylated anilines and naphthylamines are used as precursors in the synthesis of nitrogen-containing polymers and materials for electronic applications. The silyl groups can facilitate processing and solubility, and can be removed in a final step to yield the desired material.
Conclusion
N,N-Bis(trimethylsilyl)-1-naphthylamine is a valuable synthetic intermediate with a rich chemistry. The trimethylsilyl groups provide effective protection of the amino functionality, enabling selective transformations on the aromatic nucleus. Understanding its synthesis, properties, and reactivity allows researchers to leverage its unique characteristics in the design and execution of complex synthetic strategies, particularly in the fields of medicinal chemistry, materials science, and catalysis. The protocols and data presented in this guide serve as a foundation for the safe and effective use of this versatile compound.
References
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane CAS number 3449-26-1
An In-Depth Technical Guide to 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Silylating Agent
This compound, commonly referred to as DPTMDS, is a specialized organosilicon compound with the CAS number 3449-26-1.[1] Structurally, it is characterized by two dimethylphenylsilyl groups linked by a central nitrogen atom, forming a Si-N-Si backbone.[2] This unique arrangement confers a combination of reactivity, steric bulk, and stability that makes it a valuable reagent in synthetic organic chemistry. Unlike more common silylating agents like hexamethyldisilazane (HMDS), the presence of phenyl groups in DPTMDS imparts distinct properties that are leveraged for specific applications, primarily as a robust protecting group for various protic functional groups.[2]
This guide provides an in-depth exploration of DPTMDS, moving from its fundamental physicochemical properties and synthesis to its core applications, reaction mechanisms, and practical experimental protocols. The insights herein are curated for professionals in research and development who require a nuanced understanding of when and why to deploy this specific reagent in a synthetic sequence.
Core Physicochemical Properties
A clear understanding of the physical and chemical properties of DPTMDS is paramount for its safe handling, storage, and effective application in experimental design. The compound is a colorless to slightly yellow liquid under standard conditions.[3] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3449-26-1 | [1][3] |
| Molecular Formula | C₁₆H₂₃NSi₂ | [2][3] |
| Molecular Weight | 285.53 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Density | 0.985 g/mL at 25 °C | [1][4] |
| Boiling Point | 96-100 °C at 0.1 mmHg | [1][4] |
| Refractive Index (n20/D) | 1.538 | [1][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
The IUPAC name for this compound is [[[dimethyl(phenyl)silyl]amino]-dimethylsilyl]benzene.[2] It is also commonly known by synonyms such as 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane and Bis(dimethylphenylsilyl)amine.[1][2][3]
Caption: Molecular structure of DPTMDS.
Synthesis and Reactivity Profile
Synthesis
The synthesis of this compound is typically achieved through the reaction of chlorodimethylphenylsilane with a nitrogen source, such as ammonia or another silazane precursor.[2] The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the chlorosilane starting material, which would lead to the formation of siloxanes.
Core Reactivity: Silylation
The primary utility of DPTMDS stems from its function as a silylating agent. The Si-N bond is susceptible to cleavage by protic species, such as alcohols, amines, and thiols. This reactivity is the basis for its use as a protecting group.[2] The driving force for the reaction is the formation of a stable Si-O, Si-N, or Si-S bond and the liberation of ammonia, which is often a volatile byproduct.
The presence of both phenyl and methyl groups on the silicon atoms provides a moderate level of steric hindrance. This is a critical feature; it makes the resulting silyl ethers more stable than those derived from less hindered silanes (e.g., trimethylsilyl ethers from HMDS) but often easier to cleave than those from bulkier groups like tert-butyldiphenylsilyl (TBDPS). This tunable stability is a key reason for its selection in multi-step synthesis.
Applications in Research and Development
Protecting Group Chemistry
The most prominent application of DPTMDS is in the protection of reactive functional groups.[2] This strategy is fundamental in complex molecule synthesis, allowing chemists to selectively mask a reactive site while transformations are carried out elsewhere in the molecule.
-
Alcohols: DPTMDS reacts with alcohols to form stable dimethylphenylsilyl ethers. These ethers are robust under a wide range of conditions, including many that would affect the unprotected hydroxyl group.[2]
-
Amines and Carboxylic Acids: It can also be used to protect primary and secondary amines by forming silylamines, or carboxylic acids by forming silyl esters.[2]
-
Selective Deprotection: A key advantage is that the resulting silyl groups can be selectively removed under specific conditions, often using fluoride ion sources (like TBAF) or acidic hydrolysis, to regenerate the original functional group.[2]
Caption: Silylation and deprotection workflow.
Analytical Chemistry: GC Derivatization
In gas chromatography (GC), DPTMDS is employed as a derivatizing agent. Many polar compounds containing -OH, -NH, or -SH groups are non-volatile and exhibit poor chromatographic peak shape. By converting these polar groups into less polar, more volatile silyl derivatives, their analytical performance in GC and GC-MS is significantly improved.[1][4] It can be used, for example, as a pre-column deactivation agent before the determination of fatty acids.[1][4]
Materials Science and Surface Modification
The hydrophobic nature of the phenyl and methyl groups makes DPTMDS useful for surface modification.[2] It can be used to render surfaces like glass or silica more hydrophobic (water-repellent). In materials science, it serves as a precursor or intermediate in the synthesis of specialized silicone materials, coatings, and sealants, where it can enhance properties like adhesion, flexibility, and thermal stability.[2][3]
Experimental Protocol: General Procedure for Alcohol Protection
This protocol describes a self-validating system for the silylation of a primary alcohol using DPTMDS. The key is the rigorous exclusion of moisture, which would otherwise consume the reagent.
Objective: To protect a primary alcohol (R-CH₂OH) as its dimethylphenylsilyl ether.
Materials:
-
Substrate (alcohol)
-
This compound (DPTMDS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Protocol:
-
System Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or a septum for room temperature reactions). Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (e.g., a nitrogen-filled balloon). This step is critical to remove adsorbed water from the glass surfaces.
-
Reagent Addition: Dissolve the alcohol substrate (1.0 eq) in the chosen anhydrous solvent. Add this solution to the reaction flask via cannula or a dry syringe.
-
Silylating Agent: Add DPTMDS (typically 0.6-1.0 eq, as 1 mole of DPTMDS can silylate 2 moles of alcohol) to the stirring solution at room temperature. The precise stoichiometry should be optimized for the specific substrate. For less reactive alcohols, a catalyst such as imidazole or DMAP may be added, or gentle heating may be required.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (the silyl ether) indicates reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature (if heated). Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) two to three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure silyl ether.
Caption: Experimental workflow for silylation.
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation.[1][5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile or neoprene gloves, and a lab coat.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Containers should be bonded and grounded when transferring material to prevent static discharge.[5][6]
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed under an inert atmosphere (e.g., nitrogen) as the compound is sensitive to moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, alcohols, and water, as it can react to liberate ammonia or other vapors.[5][7]
-
Spills and Fire: In case of a fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[5] For spills, absorb with an inert material and dispose of it according to local regulations.
Conclusion
This compound is a highly effective and specialized reagent. Its true value is realized not as a general-purpose silylating agent, but as a strategic tool for introducing a protecting group with intermediate stability. The phenyl groups provide steric and electronic properties that differentiate it from simpler alkylsilazanes, offering chemists a valuable option for navigating complex synthetic pathways where precise control over the lability of protecting groups is essential. Its utility in surface modification and analytical derivatization further broadens its applicability, making it a staple in advanced chemistry laboratories.
References
An In-depth Technical Guide to the Structure and Bonding of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
Abstract
This technical guide provides a comprehensive examination of the molecular structure and bonding characteristics of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and the nuanced bonding features that dictate the compound's reactivity and utility. We will explore the interplay of steric and electronic effects, the nature of the silicon-nitrogen bond, and the conformational dynamics of the molecule. This guide aims to serve as a definitive resource, bridging theoretical principles with practical applications.
Introduction: The Significance of Silylamines in Modern Chemistry
Silylamines, and specifically disilazanes, represent a cornerstone class of organosilicon compounds with broad-ranging applications. Their utility stems from the unique characteristics of the silicon-nitrogen (Si-N) bond, which can be readily formed and cleaved under specific conditions. This lability makes them exceptional protecting groups for amines in complex organic syntheses, facilitating reactions that would otherwise be untenable.[1][2] Furthermore, the steric and electronic properties conferred by the silyl groups can be fine-tuned to modulate the reactivity of the protected amine and enhance solubility in organic solvents.[1] this compound, with its combination of bulky dimethylsilyl groups and electronically influential phenyl substituents, is an exemplary model for understanding the fundamental principles that govern the behavior of this important class of molecules.
Molecular Architecture: A Spectroscopic and Structural Elucidation
A thorough understanding of a molecule's structure is paramount to predicting its behavior. For this compound, a combination of spectroscopic techniques and, where available, crystallographic data, provides a detailed picture of its three-dimensional arrangement and electronic environment.
Spectroscopic Characterization
Spectroscopy offers a powerful, non-destructive window into the molecular world. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the silicon atoms and the aromatic protons of the phenyl groups. The methyl protons would likely appear as a sharp singlet, while the phenyl protons would present as a complex multiplet in the aromatic region of the spectrum.
-
¹³C NMR: The carbon NMR would reveal signals for the methyl carbons and the various carbons of the phenyl rings (ipso, ortho, meta, para).
-
²⁹Si NMR: Silicon-29 NMR is particularly informative for organosilicon compounds. The chemical shift of the silicon nucleus in this compound would provide direct insight into the electronic environment around the silicon atoms and the nature of the Si-N bond.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is instrumental in identifying key functional groups. For this disilazane, characteristic vibrational modes would include:
-
N-H Stretch: A weak to medium intensity band in the region of 3350-3450 cm⁻¹, characteristic of the secondary amine.
-
Si-N Stretch: Strong absorptions in the 900-1000 cm⁻¹ region are indicative of the Si-N bond.
-
Si-C Stretch: Vibrations associated with the Si-CH₃ and Si-Phenyl bonds would also be present.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear above and below 3000 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of Si-N and Si-C bonds.
X-ray Crystallography: The Definitive Structure
The Nature of the Silicon-Nitrogen Bond: Beyond a Simple Single Bond
The Si-N bond in disilazanes is more complex than a simple sigma bond. Its properties are a result of several contributing factors:
-
Polarity: Due to the difference in electronegativity between silicon (1.90) and nitrogen (3.04), the Si-N bond is significantly polarized, with a partial positive charge on the silicon atom and a partial negative charge on the nitrogen atom.
-
(p→d)π Back-Bonding: A key feature of silicon chemistry is the potential for the lone pair of electrons on the nitrogen atom to back-donate into the vacant 3d orbitals of the silicon atom.[3] This (p→d)π interaction imparts some double-bond character to the Si-N bond, leading to a shorter bond length and a wider Si-N-Si bond angle than would be expected for a simple sp³-hybridized nitrogen.[3]
-
Steric Effects: The bulky tetramethyldisilazane framework, further encumbered by the two phenyl groups, creates significant steric hindrance around the central nitrogen atom. This steric crowding influences the conformation of the molecule and can affect its reactivity.
The interplay of these electronic and steric effects results in a Si-N bond that is both strong and kinetically labile, a duality that is central to its utility in chemical synthesis.
Caption: Interplay of factors influencing the Si-N bond.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of this compound typically involves the reaction of aniline with a suitable chlorosilane, such as chlorodimethylphenylsilane, in the presence of a base to neutralize the HCl byproduct.
General Synthetic Protocol:
-
Aniline is dissolved in an aprotic solvent (e.g., toluene, THF).
-
A stoichiometric amount of a tertiary amine base (e.g., triethylamine) is added.
-
Chlorodimethylphenylsilane is added dropwise to the cooled solution.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until completion.
-
The resulting salt byproduct is removed by filtration.
-
The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.
The reactivity of this compound is dominated by the lability of the Si-N bond. It can act as a silylating agent, transferring a dimethylphenylsilyl group to a variety of substrates containing acidic protons, such as alcohols, carboxylic acids, and other amines. This reactivity is the basis for its use as a protecting group.[4][5] The N-H proton is also weakly acidic and can be deprotonated with a strong base to form the corresponding disilazide anion, a potent non-nucleophilic base.
Applications in Research and Development
The unique properties of this compound and related silylamines make them valuable tools in several areas:
-
Protecting Group Chemistry: As discussed, the primary application is in the protection of primary and secondary amines during multi-step organic synthesis.[1] The silyl groups can be readily removed under mild acidic or fluoride-mediated conditions.[5]
-
Precursor for Materials Science: Disilazanes can serve as precursors for the synthesis of silicon nitride (Si₃N₄) ceramics and other silicon-containing polymers.
-
Chromatography: Silylating agents are frequently used to derivatize polar compounds to increase their volatility and thermal stability for analysis by gas chromatography (GC).[6]
-
Starting Material for Synthesis: It can be used as a starting material for the synthesis of its substitution products with various tetrachlorides.[6][7]
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Silyl Protecting Group for the Synthesis of Procyanidins and Their Derivatives | springerprofessional.de [springerprofessional.de]
- 5. benchchem.com [benchchem.com]
- 6. 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane 96 3449-26-1 [sigmaaldrich.com]
- 7. This compound | 3449-26-1 [chemicalbook.com]
An In-depth Technical Guide to the Hydrolytic Stability of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
Abstract
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS) is an organosilicon compound of significant interest in advanced organic synthesis, particularly within pharmaceutical and materials science. Its utility as a silylating agent for the protection of sensitive functional groups is largely dictated by the stability of its silicon-nitrogen bond towards hydrolysis. This guide provides a comprehensive examination of the hydrolytic stability of DPTMDS, delving into the underlying chemical principles, influencing factors, and robust methodologies for its empirical evaluation. By synthesizing mechanistic insights with practical experimental protocols, this document serves as a critical resource for professionals requiring precise control over silylation and deprotection reactions in complex molecular syntheses.
Introduction: The Critical Role of Controlled Lability
In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of success.[1] Silylating agents are indispensable tools in this context, converting polar and reactive functional groups (e.g., -OH, -NH2, -COOH) into more stable and less polar silyl derivatives.[2][3] This temporary modification enhances solubility in organic solvents, increases thermal stability, and, most importantly, prevents unwanted side reactions.[2][4]
This compound, a member of the organosilazane family, stands out due to the unique characteristics imparted by its diphenylmethylsilyl moiety.[5] Unlike more common trimethylsilyl (TMS) reagents, the protective groups derived from DPTMDS offer a nuanced balance of stability and reactivity. Understanding the kinetics and mechanisms of its hydrolysis—the primary pathway for both its degradation and the deprotection of silyl ethers—is paramount for its effective application. This guide will explore the structural features that govern its resistance to water, the environmental factors that modulate its breakdown, and the analytical techniques required to quantify this stability.
The Mechanism of Silazane Hydrolysis
The hydrolysis of a disilazane is fundamentally a nucleophilic substitution reaction at the silicon center. The core of the DPTMDS molecule features a Si-N-Si linkage, which is susceptible to cleavage by water. The reaction proceeds through the nucleophilic attack of a water molecule on one of the silicon atoms. This process is catalyzed by both acid and base.[6][7]
The general pathway can be summarized as follows:
-
Nucleophilic Attack: A water molecule attacks an electrophilic silicon atom.
-
Proton Transfer: A proton is transferred, often facilitated by a second water molecule acting as a general base.[8]
-
Si-N Bond Cleavage: The silicon-nitrogen bond is broken, leading to the formation of a silanol (diphenylmethylsilanol in this case) and a silylamine intermediate.
-
Further Hydrolysis: The silylamine intermediate is rapidly hydrolyzed to yield a second molecule of silanol and ammonia.
The overall reaction is: (PhMe₂Si)₂NH + 2 H₂O → 2 PhMe₂SiOH + NH₃
The reaction rate is significantly influenced by the steric and electronic environment around the silicon atom.
Caption: General mechanism for the hydrolysis of DPTMDS.
Key Determinants of DPTMDS Hydrolytic Stability
The hydrolytic stability of DPTMDS is significantly greater than that of simpler disilazanes like Hexamethyldisilazane (HMDS). This enhanced stability is primarily attributable to steric hindrance.
-
Steric Hindrance: The presence of two bulky phenyl groups and four methyl groups creates a sterically crowded environment around the silicon atoms.[9] This "steric shield" physically obstructs the approach of incoming water molecules, thereby increasing the activation energy required for the nucleophilic attack and slowing the rate of hydrolysis.[10][11][12] The sheer size of these substituents is a dominant factor in preventing chemical reactions that are more facile in smaller molecules.[9][13]
-
Electronic Effects: The phenyl groups are weakly electron-withdrawing, which can slightly increase the electrophilicity of the silicon atom. However, this electronic effect is largely overshadowed by the substantial steric hindrance.
-
Reduced Polarity: The replacement of Si-H or Si-Cl bonds with the Si-N-Si linkage, and the presence of nonpolar phenyl and methyl groups, results in a less polar molecule, which can also contribute to slower reaction rates in aqueous systems.[3]
These factors combine to make DPTMDS a moderately reactive silylating agent, allowing for greater control and selectivity in synthetic protocols compared to highly reactive reagents like trimethylsilyl chloride (TMSCl).
Factors Influencing the Rate of Hydrolysis
The controlled cleavage of the diphenylmethylsilyl group is as important as its stability. The rate of hydrolysis can be precisely manipulated by adjusting several experimental parameters.
| Factor | Effect on Hydrolysis Rate | Mechanistic Rationale |
| pH | Minimum at neutral pH; increases in acidic or basic conditions | Both acid (protonation of the nitrogen atom) and base (generation of highly nucleophilic OH⁻) catalyze the reaction. The slowest hydrolysis rate for silanes is typically observed around pH 7.[7][14] |
| Temperature | Increases with increasing temperature | As with most chemical reactions, higher temperatures provide the necessary activation energy, leading to a faster rate.[7][15] |
| Solvent System | Dependent on polarity and presence of co-solvents | The presence of organic co-solvents like ethanol can slow the hydrolysis rate by reducing the effective concentration of water.[16] The polarity of the solvent affects the solubility of the reactants and the stability of the transition state. |
| Water Concentration | Increases with higher water concentration | Water is a key reactant in the hydrolysis process. Higher concentrations increase the probability of successful nucleophilic attack on the silicon center.[7][17] |
| Catalysts | Rate can be significantly increased | Specific acid or base catalysts are often employed for deprotection. Fluoride ions (e.g., from TBAF) are particularly effective at cleaving silicon-oxygen bonds and are a standard method for deprotecting silyl ethers.[18] |
Experimental Protocol for Assessing Hydrolytic Stability
A robust and reproducible assessment of hydrolytic stability requires a well-designed kinetic study. The following protocol outlines a comprehensive approach using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for in-situ reaction monitoring.[19][20]
Objective: To determine the rate of hydrolysis of DPTMDS under controlled pH and temperature.
Materials:
-
This compound (DPTMDS)
-
Deuterated solvent (e.g., Acetonitrile-d₃, THF-d₈) for NMR locking
-
Buffered D₂O solution at the desired pH (e.g., pH 4, 7, 10)
-
Internal standard (e.g., mesitylene or 1,4-dioxane, chosen for its chemical inertness and non-overlapping NMR signals)
-
NMR tubes, thermostatted NMR spectrometer
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DPTMDS in the chosen deuterated organic solvent of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in the same solvent (e.g., 0.1 M).
-
-
Reaction Setup:
-
In a clean, dry NMR tube, add a precise volume of the DPTMDS stock solution and the internal standard stock solution.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C, 50°C).
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations.
-
-
Initiation of Hydrolysis:
-
Carefully add a known volume of the buffered D₂O solution to the NMR tube.
-
Quickly shake the tube to ensure homogeneity and immediately re-insert it into the spectrometer.
-
-
Data Acquisition:
-
Begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for a fast reaction, or every hour for a slow one).
-
Monitor the reaction by observing the decrease in the integral of a characteristic peak of DPTMDS (e.g., the Si-CH₃ protons) relative to the constant integral of the internal standard.
-
Simultaneously, monitor the appearance of a characteristic peak for the hydrolysis product, diphenylmethylsilanol (PhMe₂SiOH).
-
-
Data Analysis:
-
For each time point, calculate the concentration of DPTMDS using the relative integration of its peak against the internal standard.
-
Plot the concentration of DPTMDS versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if water is in large excess).[21]
-
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. restek.com [restek.com]
- 5. gelest.com [gelest.com]
- 6. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 7. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 8. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Does steric hindrance affect stability? If so, how? - askIITians [askiitians.com]
- 10. researchgate.net [researchgate.net]
- 11. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 12. Steric Stabilization: Significance and symbolism [wisdomlib.org]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 17. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and materials science, precision and efficiency are paramount. The strategic use of protecting groups and surface deactivating agents can be the determining factor in the success of a complex multi-step synthesis or the reliability of sensitive analytical methods. Among the diverse arsenal of silylating agents, 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane stands out as a versatile and robust reagent. This technical guide, designed for the discerning researcher and drug development professional, provides a comprehensive exploration of this compound, its various synonyms, and its critical applications. Moving beyond a simple recitation of facts, this document delves into the causality behind its reactivity and offers field-proven insights to empower your scientific endeavors.
Nomenclature and Identification: A Compound of Many Names
This compound is known in the scientific literature and commercial catalogs by a variety of names, which can sometimes lead to confusion. A clear understanding of its nomenclature is the first step toward its effective utilization.
Primary Synonyms and Abbreviations:
-
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This is an equally prevalent and correct name that simply alters the numbering priority between the phenyl and methyl substituents.
-
DPTMDS: A common and convenient abbreviation for this compound.[1]
-
Bis(dimethylphenylsilyl)amine: This name emphasizes the structure as a secondary amine substituted with two dimethylphenylsilyl groups.
-
[[[dimethyl(phenyl)silyl]amino]-dimethylsilyl]benzene: This is the systematic IUPAC name, which, while unambiguous, is less commonly used in practice.[2][3]
The term "disilazane" itself refers to a class of organosilicon compounds with the general formula R₃Si-NH-SiR₃, indicating two silicon atoms bridged by a nitrogen atom.[1]
CAS Numbers:
Two CAS numbers are frequently associated with this compound: 3449-26-1 and 8449-26-1 . While both refer to the same chemical entity, 3449-26-1 is the more commonly cited and current CAS number in major chemical supplier databases.[1][3][4][5][6][7] It is advisable to use CAS number 3449-26-1 for procurement and regulatory purposes.
Molecular and Structural Formula:
-
Molecular Formula: C₁₆H₂₃NSi₂
-
Molecular Weight: 285.53 g/mol
-
Linear Formula: [C₆H₅Si(CH₃)₂]₂NH[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is crucial for its safe handling, storage, and effective application in experimental design.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 96-100 °C at 0.1 mmHg | [1][7] |
| Density | 0.985 g/mL at 25 °C | [1][7] |
| Refractive Index (n20/D) | 1.538 | [1][7] |
| Flash Point | >110 °C (>230 °F) | [7] |
| Solubility | Soluble in most common organic solvents such as THF, DCM, acetonitrile, and DMF. | |
| Hydrolytic Sensitivity | Reacts slowly with moisture. | [7] |
Core Applications in Research and Development
This compound is a powerful tool in the hands of a synthetic chemist, primarily utilized for its ability to introduce a sterically hindered and electronically stabilized silyl group.
Protecting Group Chemistry: A Shield for Reactive Functionalities
The primary application of DPTMDS is as a protecting group for protic functional groups, most notably alcohols. The resulting dimethylphenylsilyl ether is significantly more stable than the corresponding trimethylsilyl (TMS) ether, offering a different selectivity profile for deprotection.
Causality of Protection: The nitrogen-silicon bonds in disilazanes are labile and reactive towards nucleophiles such as alcohols. The reaction is driven by the formation of a stable silicon-oxygen bond and the release of ammonia as a volatile byproduct. The phenyl groups on the silicon atom provide steric bulk and electronic stabilization to the resulting silyl ether, enhancing its robustness towards a range of reaction conditions.
Experimental Protocol: Silylation of a Primary Alcohol
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add this compound (0.6-0.7 equivalents, as one molecule protects two hydroxyl groups) to the stirred solution at room temperature.
-
Catalyst (Optional): For hindered or less reactive alcohols, a catalytic amount of a weak acid (e.g., saccharin) or a Lewis acid (e.g., ZnCl₂) can be added to accelerate the reaction.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction is typically complete within a few hours at room temperature.
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure dimethylphenylsilyl ether.
Caption: Workflow for the protection of a primary alcohol using DPTMDS.
Deprotection: The dimethylphenylsilyl group can be cleaved under conditions that often leave other silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, intact. This is typically achieved using fluoride ion sources like tetrabutylammonium fluoride (TBAF) in THF.
Deactivation of Active Surfaces in Gas Chromatography
In gas chromatography (GC), active sites (silanol groups) on the surface of the injector port liner and the capillary column can cause peak tailing and sample degradation, particularly for polar analytes. Silylating agents are used to "deactivate" these surfaces by converting the polar silanol groups into nonpolar silyl ethers.
Mechanism of Deactivation: this compound reacts with the surface silanol groups (Si-OH) to form stable, thermally robust dimethylphenylsilyl ethers. This process masks the polar hydroxyl groups, creating a more inert surface for the sample to pass through. The phenyl groups provide enhanced thermal stability compared to methyl-only substituted silazanes.
Experimental Protocol: Deactivation of a GC Injector Liner
-
Cleaning: Thoroughly clean the glass liner by sonicating in a sequence of solvents: deionized water, methanol, and then dichloromethane. Dry the liner completely in an oven at >150 °C for at least 2 hours.
-
Preparation of Silylating Solution: Prepare a 5-10% (v/v) solution of this compound in an anhydrous, nonpolar solvent such as toluene or hexane.
-
Deactivation: Fill the clean, dry liner with the silylating solution and allow it to stand for 15-30 minutes at room temperature. Alternatively, for a more robust deactivation, the liner can be heated in the solution at 60-80 °C for 1 hour.
-
Rinsing: Remove the silylating solution and rinse the liner thoroughly with the same solvent used for the solution, followed by a rinse with methanol and then dichloromethane.
-
Curing: Dry the liner with a stream of inert gas (nitrogen or argon) and then cure it in the GC oven by slowly ramping the temperature to at least 20 °C above the intended maximum operating temperature (not exceeding the column's temperature limit) and holding for 1-2 hours with carrier gas flow.
-
Installation: Allow the liner to cool before installing it in the injector port.
Caption: Workflow for the deactivation of a GC injector liner using DPTMDS.
Spectroscopic Data for a Senior Application Scientist
Accurate interpretation of spectroscopic data is fundamental to chemical research. Below is a summary of the expected spectroscopic features of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (C₆H₅): Multiplets in the range of δ 7.2-7.6 ppm.
-
Methyl Protons (CH₃): A singlet at approximately δ 0.3-0.4 ppm.
-
Amine Proton (NH): A broad singlet, the chemical shift of which is concentration-dependent, typically in the range of δ 0.5-1.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region (δ 125-140 ppm). The ipso-carbon (the carbon attached to the silicon) will be a singlet around δ 138-140 ppm, while the ortho, meta, and para carbons will appear as doublets in a proton-coupled spectrum.
-
Methyl Carbons (CH₃): A single quartet around δ 1-2 ppm in a proton-coupled spectrum.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretch: A sharp to moderately broad absorption around 3380-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
Si-CH₃ Bending: A characteristic sharp absorption around 1250-1260 cm⁻¹.
-
Si-N-Si Asymmetric Stretch: A strong absorption in the region of 930-940 cm⁻¹.
-
Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending bands in the 690-900 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 285.
-
Major Fragmentation Pathways: Loss of a methyl group ([M-15]⁺), loss of a phenyl group ([M-77]⁺), and cleavage of the Si-N bond. A prominent peak at m/z = 135 corresponding to the [C₆H₅(CH₃)₂Si]⁺ fragment is expected.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents. The compound is sensitive to moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound, under its various synonyms, is a valuable and versatile reagent for the modern chemist. Its unique combination of reactivity and the stability of its derivatives makes it an excellent choice for the protection of alcohols and the deactivation of active surfaces in chromatography. By understanding the principles behind its reactivity and following established protocols, researchers and drug development professionals can effectively harness the power of this compound to advance their scientific goals.
References
- 1. 1,1,3,3-四甲基-1,3-二苯基二硅胺烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1,3-Diphenyltetramethyldisilazane | CAS#:3449-26-1 | Chemsrc [chemsrc.com]
- 7. This compound | 3449-26-1 [chemicalbook.com]
An In-Depth Technical Guide to the Safe Handling and Application of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
This guide provides a comprehensive overview of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS), a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its properties, safe handling, and diverse applications in modern organic synthesis. This document is structured to deliver not just procedural steps, but also the underlying scientific principles to ensure both safety and experimental success.
Introduction and Physicochemical Profile
This compound, also known by synonyms such as N-(Dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine, is a liquid organosilane with the chemical formula C16H23NSi2.[1] It is a key intermediate and reagent in a variety of chemical transformations, primarily utilized for the introduction of the dimethylphenylsilyl protecting group.[2]
Structural and Physical Properties
The unique structure of DPTMDS, featuring a central nitrogen atom bonded to two silicon atoms, each bearing two methyl groups and one phenyl group, imparts specific reactivity and stability to the molecule.[2]
| Property | Value | Reference |
| Molecular Formula | C16H23NSi2 | [1] |
| Molecular Weight | 285.53 g/mol | [2] |
| CAS Number | 3449-26-1 | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 96-100 °C at 0.1 mmHg | [3] |
| Density | 0.985 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.538 | [3] |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Central Nitrogen N [label="N", pos="0,0!"];
// Silicon atoms Si1 [label="Si", pos="-1.5,0.5!"]; Si2 [label="Si", pos="1.5,0.5!"];
// Methyl groups on Si1 C1 [label="CH3", pos="-2.5,-0.5!"]; C2 [label="CH3", pos="-1.5,-1!"];
// Phenyl group on Si1 Ph1_C1 [label="C", pos="-2.8,1.2!"]; Ph1_C2 [label="C", pos="-3.5,0.5!"]; Ph1_C3 [label="C", pos="-4.2,1.2!"]; Ph1_C4 [label="C", pos="-4.2,2.2!"]; Ph1_C5 [label="C", pos="-3.5,2.9!"]; Ph1_C6 [label="C", pos="-2.8,2.2!"];
// Methyl groups on Si2 C3 [label="CH3", pos="2.5,-0.5!"]; C4 [label="CH3", pos="1.5,-1!"];
// Phenyl group on Si2 Ph2_C1 [label="C", pos="2.8,1.2!"]; Ph2_C2 [label="C", pos="3.5,0.5!"]; Ph2_C3 [label="C", pos="4.2,1.2!"]; Ph2_C4 [label="C", pos="4.2,2.2!"]; Ph2_C5 [label="C", pos="3.5,2.9!"]; Ph2_C6 [label="C", pos="2.8,2.2!"];
// Bonds N -- Si1; N -- Si2; Si1 -- C1; Si1 -- C2; Si1 -- Ph1_C1; Si2 -- C3; Si2 -- C4; Si2 -- Ph2_C1;
// Phenyl ring 1 bonds Ph1_C1 -- Ph1_C2; Ph1_C2 -- Ph1_C3; Ph1_C3 -- Ph1_C4; Ph1_C4 -- Ph1_C5; Ph1_C5 -- Ph1_C6; Ph1_C6 -- Ph1_C1;
// Phenyl ring 2 bonds Ph2_C1 -- Ph2_C2; Ph2_C2 -- Ph2_C3; Ph2_C3 -- Ph2_C4; Ph2_C4 -- Ph2_C5; Ph2_C5 -- Ph2_C6; Ph2_C6 -- Ph2_C1; }
Caption: Chemical structure of this compound.
Hazard Identification and Safety Precautions
A thorough understanding of the potential hazards associated with DPTMDS is paramount for its safe handling. It is classified as a substance that causes skin irritation and serious eye irritation.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. Contact lenses should not be worn. | Prevents direct contact with the liquid and its vapors, which can cause serious eye irritation.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves. | Provides a barrier against skin contact, which can cause irritation.[1] |
| Skin and Body Protection | Wear suitable protective clothing. | Minimizes the risk of accidental skin exposure.[1] |
| Respiratory Protection | NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator. | Recommended when working in areas with inadequate ventilation to prevent respiratory tract irritation.[1] |
Engineering Controls and Emergency Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[1]
-
Emergency Showers and Eyewash Stations: These should be readily accessible in the immediate vicinity of any potential exposure.[1]
-
Fire Safety: While not highly flammable, DPTMDS can emit irritating fumes and organic acid vapors if exposed to high temperatures or open flames.[1] Use water spray, water fog, foam, carbon dioxide, or dry chemical extinguishers in the event of a fire.[1]
Reactivity and Stability Profile
This compound is a stable compound under recommended storage conditions.[1] However, it exhibits reactivity towards certain classes of compounds, which is the basis for its utility in synthesis, but also a consideration for safe handling and storage.
Incompatible Materials
-
Oxidizing Agents: Avoid contact with strong oxidizing agents.[1]
-
Acids and Alcohols: Reacts with these protic compounds.
-
Moisture: DPTMDS can undergo hydrolysis in the presence of water. This reactivity is central to its application as a silylating agent but also necessitates its storage in tightly sealed containers in a dry environment.
Hazardous Decomposition Products
Upon thermal decomposition, this compound may produce ammonia, organic acid vapors, and silicon dioxide.[1]
Applications in Organic Synthesis
The primary application of this compound is as a silylating agent, particularly for the introduction of the dimethylphenylsilyl protecting group.[2] Silylation is a crucial technique in multi-step organic synthesis to temporarily mask reactive functional groups, thereby preventing unwanted side reactions.[4]
Protection of Functional Groups
DPTMDS is effective in protecting a range of functional groups, including:
-
Alcohols: Reacts with alcohols to form stable silyl ethers.[2]
-
Amines: Forms silylamines with primary and secondary amines.[2]
-
Thiols: Converts thiols to silyl sulfides.[2]
-
Carboxylic Acids: Can be used to form silyl esters.[2]
The dimethylphenylsilyl group offers a balance of stability and ease of cleavage, making it a valuable tool for synthetic chemists.
Caption: General scheme of alcohol silylation using DPTMDS.
Protocol for Silylation of a Primary Alcohol
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the primary alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Reagent: Add this compound (0.6-1.0 equivalents) to the stirred solution at room temperature. The reaction is often catalyzed by the addition of a small amount of an acid catalyst, such as a few drops of sulfuric acid, or by the addition of trimethylchlorosilane.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours at room temperature, although gentle heating may be required for less reactive alcohols.
-
Work-up: Upon completion, the reaction mixture can be quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure silyl ether.
Deprotection of Dimethylphenylsilyl Ethers
The cleavage of the dimethylphenylsilyl ether to regenerate the alcohol can be achieved under various conditions, most commonly using a fluoride source or acidic conditions.
Protocol for Fluoride-Mediated Deprotection:
-
Preparation: Dissolve the dimethylphenylsilyl ether (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1.0 M in THF) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the deprotection by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, quench with water, extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the resulting alcohol by flash column chromatography.
Other Applications
Beyond its role as a protecting group, DPTMDS has been utilized as:
-
A starting material for the synthesis of substitution products with tetrachlorides of silicon and tin.[3]
-
A reagent in the preparation of phthalocyanines.[3]
-
A pre-column deactivation agent in gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids.[3]
Storage and Disposal
Storage
Store this compound in a tightly closed container in a cool, well-ventilated area, away from heat and incompatible materials such as oxidizing agents and moisture.[1]
Disposal
Dispose of this chemical and its container in accordance with local, state, and federal regulations. Incineration is a recommended method of disposal.[1] Avoid release to the environment.[1]
References
Methodological & Application
Application Notes & Protocols: 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane as a Silylating Agent
Foreword: The Strategic Role of Silylation in Modern Chemistry
In the landscape of organic synthesis and analytical chemistry, the strategic modification of functional groups is paramount to achieving desired outcomes. Silylation, the process of substituting an active hydrogen atom with a silyl group, stands out as a cornerstone technique.[1][2] This transformation is not merely a procedural step; it is a tactical maneuver that imparts new, advantageous characteristics to a molecule. By converting polar and reactive functional groups like hydroxyls (-OH), amines (-NH), and thiols (-SH) into their corresponding silyl ethers, silyl amines, or silyl thioethers, we can dramatically increase a compound's thermal stability and volatility, making it amenable to analytical techniques like gas chromatography (GC).[3] Furthermore, in the realm of multi-step synthesis, silylation serves as a robust method for protecting reactive sites, preventing unwanted side reactions and enabling complex molecular construction.[3][4]
This document provides an in-depth guide to a specific and highly effective silylating agent: 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS) . Unlike more common reagents like Hexamethyldisilazane (HMDS), the presence of phenyl groups on the silicon atoms in DPTMDS imparts unique reactivity and properties, which we will explore in detail. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for enhanced synthetic efficiency and analytical precision.
Profile of the Reagent: this compound (DPTMDS)
DPTMDS, also known as N-(dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine, is a liquid organosilane compound featuring a central nitrogen atom bonded to two dimethylphenylsilyl groups.[5][6] This structure is key to its function as a potent silylating agent.
Chemical Structure: [C₆H₅Si(CH₃)₂]₂NH
Physicochemical Properties
A clear understanding of a reagent's physical properties is critical for its safe and effective handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 3449-26-1 | [6] |
| Molecular Formula | C₁₆H₂₃NSi₂ | [5] |
| Molecular Weight | 285.53 g/mol | [6] |
| Appearance | Liquid | [5][6] |
| Boiling Point | 96-100 °C at 0.1 mmHg | [6][7] |
| Density | 0.985 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.538 | [6][7] |
The Causality of Reactivity: Why Phenyl Groups Matter
The defining feature of DPTMDS is the substitution of two methyl groups (as seen in the more common HMDS) with two phenyl groups. This structural modification is not trivial and has direct consequences on its performance:
-
Moderated Reactivity: The electron-withdrawing nature of the phenyl groups can influence the reactivity of the Si-N bond, offering a different kinetic profile compared to peralkylated silazanes. This can be advantageous in reactions requiring finer control or selectivity.
-
Enhanced Thermal Stability: The aromatic rings contribute to the overall thermal stability of the resulting silyl ether, a crucial factor in high-temperature applications like gas chromatography.
-
Unique Byproducts: The silylation reaction with a disilazane like DPTMDS is exceptionally clean, producing only ammonia (NH₃) as a volatile byproduct, which is easily removed from the reaction mixture. This is a significant advantage over methods that produce salt byproducts which complicate purification.[8]
The Silylation Mechanism: A Self-Validating System
The silylation of an alcohol with DPTMDS proceeds through a well-established nucleophilic substitution pathway. The process is efficient and nearly neutral, avoiding the need for strong acids or bases that could compromise sensitive substrates.[9]
The Core Reaction: 2 R-OH + [C₆H₅Si(CH₃)₂]₂NH → 2 R-O-Si(CH₃)₂C₆H₅ + NH₃
-
Activation: The lone pair of electrons on the oxygen atom of the alcohol (R-OH) acts as a nucleophile.
-
Nucleophilic Attack: The alcohol attacks one of the silicon atoms of the DPTMDS molecule.
-
Leaving Group Departure: The Si-N bond is cleaved, and a proton is transferred, leading to the formation of the silyl ether (R-O-Si(CH₃)₂C₆H₅) and an intermediate silylamine.
-
Second Silylation & Byproduct Formation: The intermediate silylamine reacts with a second molecule of the alcohol, forming another equivalent of the silyl ether and releasing ammonia gas as the sole byproduct. The evolution of ammonia provides a simple visual or sensory cue that the reaction is proceeding.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. 1,1,3,3-四甲基-1,3-二苯基二硅胺烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 3449-26-1 [chemicalbook.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The Strategic Role of the Diphenylmethyl (Benzhydryl) Protecting Group in Complex Synthesis
An Application Note and Protocol for the Protection of Alcohols as Diphenylmethyl (DPM) Ethers
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures.[1][2][3] The temporary masking of reactive functional groups, such as alcohols, prevents their unintended participation in chemical transformations targeted at other parts of a molecule.[3][4] Among the arsenal of protecting groups for hydroxyl moieties, the diphenylmethyl (DPM) group, also known as the benzhydryl group, offers a unique combination of stability and versatile cleavage conditions, making it a valuable tool for synthetic chemists.[1][5][6]
DPM ethers exhibit considerable stability towards a range of reaction conditions, yet they can be selectively removed under specific protocols, most notably through catalytic hydrogenation or acidolysis.[6] This dual mode of deprotection provides significant flexibility in synthetic planning, allowing for orthogonality with other protecting groups.[1][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of the DPM group for alcohol protection, detailing the underlying chemical principles, step-by-step experimental protocols, and critical parameters for success.
Mechanism and Rationale for DPM Protection
The formation of DPM ethers typically proceeds via the reaction of an alcohol with a DPM source, such as diphenylmethanol or a derivative thereof, under catalytic activation. The generally accepted mechanism involves the formation of a stabilized benzhydryl carbocation as a key intermediate.[1][5] This carbocation is then readily attacked by the nucleophilic hydroxyl group of the substrate to form the corresponding DPM ether.
The choice of catalyst is crucial and can be tailored to the substrate's sensitivity. Lewis acids, Brønsted acids, or transition metal catalysts like palladium(II) chloride can be employed to facilitate the formation of the benzhydryl cation.[1][5][6] The stability of the DPM ether is attributed to the steric hindrance provided by the two phenyl rings, which shields the ether linkage from nucleophilic attack.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using Diphenylmethanol and Palladium(II) Chloride
This protocol describes a general procedure for the protection of a primary alcohol using diphenylmethanol as the DPM source and palladium(II) chloride as a catalyst.
Materials:
-
Alcohol substrate (1.0 equiv)
-
Diphenylmethanol (1.2-2.5 equiv)
-
Palladium(II) chloride (PdCl₂) (0.2 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 equiv), diphenylmethanol (1.2-2.5 equiv), and palladium(II) chloride (0.2 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at an elevated temperature (e.g., 85 °C or reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with additional DCE.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure DPM-protected alcohol.
Protocol 2: Deprotection of a DPM Ether via Catalytic Hydrogenation
This protocol details the cleavage of a DPM ether using catalytic hydrogenation, a method that is orthogonal to acid-labile protecting groups.
Materials:
-
DPM-protected alcohol (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethanol or other suitable solvent
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware
Procedure:
-
Dissolve the DPM-protected alcohol (1.0 equiv) in a suitable solvent such as ethanol in a round-bottom flask.
-
Carefully add palladium on carbon (10 wt. %, e.g., 10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by chromatography may be necessary.
Protocol 3: Deprotection of a DPM Ether under Acidic Conditions
This protocol describes the removal of the DPM group using an acid catalyst.
Materials:
-
DPM-protected alcohol (1.0 equiv)
-
80% aqueous acetic acid or 3% trichloroacetic acid in DCE
-
Standard laboratory glassware
Procedure:
-
Dissolve the DPM-protected alcohol in a suitable solvent system. For example, treat the substrate with 80% aqueous acetic acid and heat at an elevated temperature (e.g., 80°C).[1]
-
Alternatively, use a solution of 3% trichloroacetic acid in 1,2-dichloroethane (DCE) at room temperature.[1]
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the acid with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography if necessary.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical conditions and reported yields for the protection of thymidine and the deprotection of its DPM ether, as described in the literature.
| Transformation | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Protection | Thymidine | 2.5 eq. DPM-OH, 0.2 eq. PdCl₂, DCE, reflux, 16 h | 70 | [5] |
| Deprotection | 3',5'-di-O-DPM-thymidine | 0.2 eq. PdCl₂, Ethanol, 85 °C, 16 h | 85 | [1][5] |
| Deprotection | 3',5'-di-O-DPM-thymidine | 0.2 eq. CuBr₂, Ethanol, 85 °C, 16 h | 43 | [1][5] |
Visualization of Workflows
Protection Workflow
Caption: Workflow for the protection of an alcohol as a DPM ether.
Deprotection Workflows
References
- 1. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protective Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Silylating Agent: 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane in Modern Organic Synthesis
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecular architectures. Among the myriad of tools available to the synthetic chemist, silylating agents hold a position of prominence for their utility in protecting reactive functional groups. This guide provides an in-depth exploration of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS), a versatile and efficient reagent for the introduction of the diphenyl(dimethyl)silyl protecting group. We will delve into its applications, provide detailed experimental protocols, and discuss the mechanistic underpinnings of its reactivity, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.
Introduction to this compound (DPTMDS)
This compound, with the chemical formula C₁₆H₂₃NSi₂, is a colorless to pale yellow liquid widely employed as a silylating agent.[1] Its structure features two phenyl groups and four methyl groups attached to a disilazane framework, conferring unique reactivity and stability to the resulting silyl derivatives.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₆H₂₃NSi₂ |
| Molecular Weight | 285.53 g/mol |
| Boiling Point | 96-100 °C at 0.1 mmHg |
| Density | 0.985 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.538 |
| Synonyms | DPTMDS, 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane |
The presence of both phenyl and methyl substituents on the silicon atoms strikes a balance between steric hindrance and electronic effects, influencing the stability and cleavage of the resulting protected functional groups. The phenyl groups, through their electronic properties, can modulate the reactivity of the silicon center, making the diphenyl(dimethyl)silyl group more stable under acidic conditions compared to purely alkyl-substituted silyl ethers.[2]
Core Application: A Robust Protecting Group
The primary role of DPTMDS in organic synthesis is as a protecting group for a variety of protic functional groups, including alcohols, amines, thiols, and carboxylic acids. Silylation temporarily masks the reactivity of these groups, allowing for chemical transformations to be performed on other parts of the molecule without interference.[3]
Protection of Alcohols
The protection of hydroxyl groups as silyl ethers is a cornerstone of multi-step synthesis. DPTMDS reacts with alcohols to form diphenyl(dimethyl)silyl ethers, which are significantly more stable than their trimethylsilyl (TMS) counterparts under acidic conditions, yet can be cleaved under specific fluoride-mediated or acidic conditions.
Mechanism of Alcohol Silylation:
The reaction of DPTMDS with an alcohol is believed to proceed through a nucleophilic attack of the alcohol oxygen on one of the silicon atoms of the disilazane. This process is often catalyzed by the addition of a small amount of an acid or a source of halide ions. The reaction releases ammonia as a volatile byproduct, which drives the equilibrium towards the formation of the silyl ether.
Figure 1: General mechanism for alcohol silylation.
Protocol 1: General Procedure for the Protection of a Primary Alcohol with DPTMDS
This protocol provides a general method for the silylation of a primary alcohol. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials:
-
Primary alcohol
-
This compound (DPTMDS)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Imidazole
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the primary alcohol (1.0 mmol) and imidazole (2.2 mmol) in anhydrous DMF (5 mL) under an argon atmosphere, add DPTMDS (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diphenyl(dimethyl)silyl ether.
Protection of Amines
DPTMDS is also an effective reagent for the protection of primary and secondary amines, forming N-silylamines. These protected amines are stable to a range of reaction conditions, particularly those involving strong bases and organometallic reagents.
Protocol 2: General Procedure for the Protection of a Primary Amine with DPTMDS
This protocol outlines a general procedure for the silylation of a primary amine. The reaction conditions may need to be adjusted for less reactive or sterically hindered amines.
Materials:
-
Primary amine
-
This compound (DPTMDS)
-
Anhydrous toluene
-
Small catalytic amount of a strong acid (e.g., a crystal of p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride).
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the primary amine (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, add DPTMDS (0.6 mmol).
-
Add a catalytic amount of a strong acid or Lewis acid.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting N,N-bis(diphenyl(dimethyl)silyl)amine can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or chromatography on deactivated silica gel.
Deprotection of Diphenyl(dimethyl)silyl Ethers and Amines
The removal of the diphenyl(dimethyl)silyl protecting group is a critical step in the synthetic sequence. The stability of this group allows for selective deprotection under conditions that may not affect other silyl ethers.
Protocol 3: Deprotection of a Diphenyl(dimethyl)silyl Ether using Fluoride Ions
This is a standard and mild method for the cleavage of silyl ethers.
Materials:
-
Diphenyl(dimethyl)silyl ether
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of the diphenyl(dimethyl)silyl ether (1.0 mmol) in THF (10 mL) at 0 °C, add TBAF solution (1.2 mL, 1.2 mmol).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 1-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Protocol 4: Acid-Catalyzed Deprotection of a Diphenyl(dimethyl)silyl Ether
This method is suitable for substrates that are stable to acidic conditions.
Materials:
-
Diphenyl(dimethyl)silyl ether
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Prepare a 3:1:1 mixture of THF:acetic acid:water.
-
Dissolve the diphenyl(dimethyl)silyl ether (1.0 mmol) in the THF/acetic acid/water mixture (5 mL).
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Application in the Synthesis of Phthalocyanines
Beyond its role as a protecting group, DPTMDS has found utility in the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with applications in dyes, pigments, and materials science. DPTMDS can act as a high-boiling, non-coordinating medium and a reagent that facilitates the cyclotetramerization of phthalimide derivatives.
Protocol 5: Synthesis of Copper(II) Phthalocyanine from Phthalimide using DPTMDS
This protocol is adapted from the literature and demonstrates the use of DPTMDS in the synthesis of a common phthalocyanine.[4]
Materials:
-
Phthalimide
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
This compound (DPTMDS)
-
N,N-dimethylformamide (DMF)
-
Methanol
-
Standard glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phthalimide (4.0 mmol), Cu(OTf)₂ (1.0 mmol), and DPTMDS (2.0 mmol).
-
Add DMF (5 mL) to the mixture.
-
Heat the reaction mixture to 150 °C and stir for 10 hours. The mixture will turn a deep blue/green color.
-
After cooling to room temperature, add methanol (20 mL) to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with methanol until the filtrate is colorless.
-
The crude copper phthalocyanine can be further purified by sublimation or by washing with various organic solvents to remove any remaining impurities.
Figure 2: Workflow for copper phthalocyanine synthesis.
Use as a Derivatizing Agent in GC-MS Analysis
In analytical chemistry, DPTMDS can be used as a derivatizing agent to enhance the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. The introduction of the diphenyl(dimethyl)silyl group can also lead to characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. While less common than smaller silylating agents like BSTFA or MSTFA, DPTMDS can be advantageous for specific applications where a more robust silyl group is required. One such application is the deactivation of the GC column prior to the analysis of sensitive compounds like fatty acids.
Protocol 6: Pre-column Deactivation with DPTMDS for GC-MS Analysis of Fatty Acids
This protocol describes the general steps for using DPTMDS to deactivate a GC column, which is a crucial step for obtaining accurate and reproducible results for active analytes.
Materials:
-
This compound (DPTMDS)
-
Anhydrous toluene
-
Gas chromatograph-mass spectrometer (GC-MS)
-
New or thoroughly cleaned GC column
Procedure:
-
Prepare a 1-5% (v/v) solution of DPTMDS in anhydrous toluene.
-
Disconnect the column from the detector and cap the detector port.
-
Inject a suitable volume (e.g., 1-5 µL) of the DPTMDS solution into the GC inlet at a low oven temperature (e.g., 50-100 °C).
-
Slowly ramp the oven temperature to a value slightly above the boiling point of DPTMDS under the carrier gas flow, holding for a period to allow the reagent to coat the column.
-
Further increase the oven temperature to a higher value (e.g., 250-300 °C, depending on the column's maximum operating temperature) and hold for an extended period (e.g., 1-2 hours) to condition the column and remove any excess reagent and byproducts.
-
Cool the oven, reconnect the column to the detector, and perform several blank runs to ensure the column is properly conditioned and free of interfering peaks before analyzing samples.
Conclusion
This compound is a valuable and versatile reagent in the arsenal of the modern organic chemist. Its utility as a robust protecting group for alcohols and amines, coupled with its applications in the synthesis of functional materials like phthalocyanines and as a specialized derivatizing agent in analytical chemistry, underscores its importance. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers and professionals, enabling them to confidently employ DPTMDS in their synthetic endeavors. As with any chemical reagent, a thorough understanding of its reactivity and careful optimization of reaction conditions are key to achieving successful outcomes.
References
The Versatile Role of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS) in Organometallic Synthesis: A Guide to Application and Protocol
Introduction: Unveiling DPTMDS in Organometallic Chemistry
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane, commonly abbreviated as DPTMDS, is an organosilicon compound with the chemical formula C₁₆H₂₃NSi₂. While recognized for its utility in silicone formulations, coatings, and as a silylating agent, its application in organometallic chemistry is primarily as a precursor to the bulky bis(dimethylphenylsilyl)amide ligand, [N(SiMe₂Ph)₂]⁻. This sterically demanding and electronically tunable ligand is instrumental in stabilizing reactive metal centers, enabling the synthesis of unique organometallic complexes with applications in catalysis and materials science.
The significance of bulky silylamide ligands, such as the one derived from DPTMDS, lies in their ability to enforce low coordination numbers at the metal center. This steric hindrance can prevent unwanted side reactions, such as dimerization or polymerization, and can create a specific coordination environment that promotes desired catalytic activity. The phenyl groups in the DPTMDS-derived ligand also offer electronic tunability through inductive and resonance effects, which can influence the reactivity of the resulting metal complex.
This technical guide provides an in-depth exploration of the applications of DPTMDS in organometallic chemistry, focusing on its role in the synthesis of metal silylamide complexes. Detailed protocols for the generation of the active lithium silylamide reagent and its subsequent use in the synthesis of a representative organometallic complex are provided, underpinned by the scientific principles governing these transformations.
Core Application: DPTMDS as a Precursor to the Bulky Bis(dimethylphenylsilyl)amide Ligand
The primary application of DPTMDS in organometallic chemistry is as a readily available starting material for the in-situ or ex-situ generation of the bis(dimethylphenylsilyl)amide anion. The N-H bond in DPTMDS is sufficiently acidic to be deprotonated by a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi). This acid-base reaction yields the corresponding lithium silylamide, a highly versatile reagent for introducing the bulky [N(SiMe₂Ph)₂]⁻ ligand to a metal center.
The general transformation is depicted below:
[DPTMDS] + n-BuLi → Li[N(SiMe₂Ph)₂] + Butane
The resulting lithium bis(dimethylphenylsilyl)amide is a powerful synthetic tool that can be used in salt metathesis reactions with metal halides to form a wide array of metal silylamide complexes. These complexes are of significant interest due to their unique structural and electronic properties, which are imparted by the bulky and electronically tunable silylamide ligand.
Application Note 1: Synthesis of Low-Coordinate Transition Metal Complexes
Causality Behind Experimental Choices:
The synthesis of low-coordinate transition metal complexes is often challenging due to the high reactivity of the metal centers, which can lead to the formation of polynuclear species or decomposition. The use of the sterically demanding bis(dimethylphenylsilyl)amide ligand derived from DPTMDS is a key strategy to overcome these challenges. The sheer bulk of the two dimethylphenylsilyl groups effectively shields the metal center, preventing the close approach of other ligands or metal atoms. This steric protection allows for the isolation of stable, monomeric complexes with unusually low coordination numbers (e.g., two or three).
Such low-coordinate complexes are highly sought after as they often exhibit enhanced reactivity and can serve as precursors to catalytically active species. The unsaturated nature of the metal center makes it more susceptible to substrate binding and subsequent transformation.
Experimental Workflow: From DPTMDS to a Metal Silylamide Complex
The following diagram illustrates the general workflow for the synthesis of a generic transition metal silylamide complex starting from DPTMDS.
Caption: General workflow for the synthesis of a metal silylamide complex from DPTMDS.
Detailed Protocol: Synthesis of a Generic Monomeric Transition Metal Bis(silylamide) Complex
This protocol provides a representative procedure for the synthesis of a generic monomeric transition metal bis(silylamide) complex, M[N(SiMe₂Ph)₂]₂, where M is a divalent transition metal. Note: This is a generalized protocol and may require optimization for specific metal precursors and desired products. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (DPTMDS)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous metal(II) chloride (MCl₂) (e.g., FeCl₂, CoCl₂, MnCl₂)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous hexanes, freshly distilled from sodium/benzophenone
-
Anhydrous toluene, freshly distilled from sodium/benzophenone
-
Celatom® or other filter aid
-
Schlenk flasks, cannulas, and other standard inert atmosphere glassware
Procedure:
Part A: Synthesis of Lithium bis(dimethylphenylsilyl)amide (Li[N(SiMe₂Ph)₂])
-
In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve DPTMDS (1.0 eq) in anhydrous hexanes (approx. 50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes (1.0 eq) to the stirred DPTMDS solution via cannula or syringe. A white precipitate may form upon addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure complete deprotonation.
-
The resulting slurry of Li[N(SiMe₂Ph)₂] can be used directly in the next step or isolated by filtration, washing with anhydrous hexanes, and drying under vacuum.
**Part B: Synthesis of the Metal Bis(silylamide) Complex (M[N(SiMe₂Ph)₂]₂) **
-
In a separate flame-dried 250 mL Schlenk flask, suspend the anhydrous metal(II) chloride (MCl₂, 1.0 eq) in anhydrous THF (approx. 75 mL).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared slurry or a solution of Li[N(SiMe₂Ph)₂] (2.0 eq) in THF to the stirred MCl₂ suspension via cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. A color change is typically observed.
-
Remove the solvent in vacuo to yield a solid residue.
-
Extract the residue with anhydrous toluene (3 x 30 mL).
-
Filter the combined toluene extracts through a pad of Celatom® to remove lithium chloride (LiCl) and other insoluble byproducts.
-
Concentrate the filtrate under vacuum until the product begins to crystallize.
-
Store the flask at -20 °C to facilitate complete crystallization.
-
Isolate the crystalline product by filtration, wash with a small amount of cold anhydrous hexanes, and dry under vacuum.
Characterization:
The resulting metal bis(silylamide) complex should be characterized by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the bis(dimethylphenylsilyl)amide ligand and the absence of starting materials.
-
X-ray Crystallography: To determine the solid-state structure and confirm the coordination number and geometry of the metal center.
-
Elemental Analysis: To confirm the empirical formula of the complex.
-
Magnetic Susceptibility (for paramagnetic complexes): To determine the electronic configuration of the metal center.
Data Presentation: Representative ¹H NMR Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH ₃ | 0.4 - 0.6 | s | 12H |
| Aromatic-H (ortho) | 7.5 - 7.7 | m | 4H |
| Aromatic-H (meta, para) | 7.2 - 7.4 | m | 6H |
Note: Chemical shifts are approximate and will vary depending on the metal center and solvent.
Application Note 2: DPTMDS in the Synthesis of Catalytically Active Species
Causality Behind Experimental Choices:
Metal silylamide complexes derived from DPTMDS can serve as valuable precursors for the synthesis of catalytically active species. The silylamide ligand, while providing steric protection, can often be displaced by other ligands or substrates under appropriate reaction conditions. This allows for the generation of coordinatively unsaturated metal centers that are essential for catalysis.
For example, a metal bis(silylamide) complex can be treated with a proton source (e.g., an alcohol or a weak acid) to protonate one of the silylamide ligands, which is then eliminated as the neutral disilazane (DPTMDS). This process generates a vacant coordination site on the metal, which can then be occupied by a substrate molecule, initiating a catalytic cycle.
Logical Relationship: Pre-catalyst to Active Catalyst
Caption: Activation of a DPTMDS-derived pre-catalyst to an active catalytic species.
Conclusion and Future Outlook
This compound (DPTMDS) serves as a valuable and accessible precursor to the sterically demanding and electronically tunable bis(dimethylphenylsilyl)amide ligand. This ligand has proven to be highly effective in the synthesis of low-coordinate organometallic complexes, which are of fundamental interest and hold significant potential as catalysts and materials precursors. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich and diverse organometallic chemistry enabled by DPTMDS.
Future research in this area will likely focus on the synthesis of novel organometallic complexes with unique reactivity, the development of new catalytic applications for these complexes, and the exploration of their utility in materials science, such as in the deposition of thin films or the synthesis of nanoparticles. The versatility of the DPTMDS-derived ligand ensures that it will remain a key building block in the ever-evolving field of organometallic chemistry.
The Dimethylphenylsilyl Group: A Robust Silyl Protecting Group for Thiols Enabled by 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. The thiol group, with its high nucleophilicity and susceptibility to oxidation, presents a unique challenge that necessitates robust and reliable protection strategies. While a variety of thiol protecting groups exist, silyl ethers have emerged as a versatile class. This guide delves into the application of 1,3-diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS) as a highly effective reagent for the introduction of the dimethylphenylsilyl protecting group onto thiols, forming stable S-silyl thioethers.
Contrary to the notion that the silicon-sulfur bond is inherently weak, rendering silyl thioethers impractical, the use of DPTMDS to install the dimethylphenylsilyl group offers a compelling alternative. The presence of the phenyl group on the silicon atom is thought to enhance the stability of the resulting thioether compared to simpler alkylsilyl analogues. This guide provides a comprehensive overview of the underlying chemistry, practical application notes, and detailed protocols for the protection and subsequent deprotection of thiols using this valuable reagent.
The Chemistry of Thiol Protection with this compound
The protection of a thiol (R-SH) with this compound proceeds via a silylation reaction to yield the corresponding S-dimethylphenylsilyl thioether (R-S-Si(CH₃)₂Ph). The disilazane serves as an electrophilic source of the dimethylphenylsilyl group.
Reaction Mechanism
The reaction is mechanistically analogous to the silylation of alcohols with hexamethyldisilazane (HMDS). The thiol, being a soft and potent nucleophile, attacks one of the silicon atoms of the disilazane. The reaction can be catalyzed by a variety of reagents, with protic or Lewis acids often employed to activate the disilazane. A plausible catalytic cycle is initiated by the protonation of the nitrogen atom of the disilazane, enhancing the electrophilicity of the silicon atoms. The thiol then attacks a silicon atom, leading to the formation of the S-silyl thioether and the release of dimethylphenylsilylamine. The dimethylphenylsilylamine can then react with another molecule of the thiol to produce a second equivalent of the desired product and ammonia as the final byproduct.
The overall reaction is as follows:
2 R-SH + [Ph(CH₃)₂Si]₂NH → 2 R-S-Si(CH₃)₂Ph + NH₃
The formation of the volatile and inert ammonia byproduct simplifies the reaction work-up and purification of the desired protected thiol.
Application Notes: Strategic Advantages of the Dimethylphenylsilyl Group
The dimethylphenylsilyl group, installed via DPTMDS, offers several strategic advantages for the protection of thiols in complex synthetic routes.
-
Enhanced Stability: The phenyl group on the silicon atom is believed to contribute to the increased stability of the S-Si bond compared to simple alkylsilyl groups. This allows for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection.
-
Mild Introduction: The use of DPTMDS allows for the protection of thiols under relatively mild conditions, often at room temperature, thus preserving sensitive functional groups within the substrate.
-
Neutral and Volatile Byproduct: The generation of ammonia as the sole byproduct simplifies purification, as it can be easily removed from the reaction mixture.
-
Orthogonality: The dimethylphenylsilyl group exhibits orthogonality to many other common protecting groups, allowing for selective deprotection strategies in complex molecules.
-
Tunable Deprotection: The S-Si bond can be cleaved under specific conditions, typically using fluoride-based reagents or acidic conditions, providing reliable methods for deprotection at the desired stage of a synthesis.
Experimental Protocols
The following protocols provide a general framework for the protection of thiols using this compound and the subsequent deprotection of the resulting S-dimethylphenylsilyl thioether. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Protection of a Thiol with this compound
This protocol describes a general procedure for the silylation of a thiol using DPTMDS.
Materials:
-
Thiol substrate
-
This compound (DPTMDS)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Catalyst (e.g., iodine, zinc chloride, or a catalytic amount of a strong acid like trifluoromethanesulfonic acid)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the thiol (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the catalyst (0.05-0.1 eq.).
-
Add this compound (0.6 eq., as it contains two silyl groups) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure S-dimethylphenylsilyl thioether.
Protocol 2: Deprotection of an S-Dimethylphenylsilyl Thioether
This protocol outlines the cleavage of the S-dimethylphenylsilyl protecting group using a fluoride source.
Materials:
-
S-dimethylphenylsilyl protected thiol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Acetic acid (optional, for buffering)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the S-dimethylphenylsilyl protected thiol (1.0 eq.) in THF.
-
To the stirred solution at 0 °C, add a solution of TBAF (1.1-1.5 eq.) dropwise. If the substrate is sensitive to basic conditions, a buffered TBAF solution (e.g., with acetic acid) can be used.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC. The deprotection is usually rapid, often completing within 30 minutes to 2 hours.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude thiol by flash column chromatography, if necessary. Note that thiols can be susceptible to oxidation, so prompt purification and handling under an inert atmosphere are recommended.
Data Presentation
While specific yield data for a wide range of thiols protected with DPTMDS is not extensively reported in the literature, the analogous silylation of alcohols and the general reactivity of thiols suggest that high yields can be expected. The following table provides a comparative overview of common silyl protecting groups for alcohols, which can serve as a useful guide for selecting a silylating agent for thiol protection.
| Silyl Group | Abbreviation | Common Reagent | Relative Stability to Acid |
| Trimethylsilyl | TMS | TMSCl, HMDS | 1 |
| Triethylsilyl | TES | TESCl | 64 |
| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMSCl | 20,000 |
| Triisopropylsilyl | TIPS | TIPSCl | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | 5,000,000 |
| Dimethylphenylsilyl | DMPS | DPTMDS | Intermediate |
Note: The stability of the Dimethylphenylsilyl group is expected to be intermediate between the alkylsilyl and the more sterically hindered trialkylsilyl groups.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows for the protection and deprotection of thiols using the dimethylphenylsilyl group.
Caption: Workflow for the protection of thiols using DPTMDS.
Caption: Workflow for the deprotection of S-dimethylphenylsilyl thioethers.
Conclusion
This compound is a valuable and underutilized reagent for the protection of thiols as their dimethylphenylsilyl thioethers. This protecting group strategy offers a favorable balance of stability and reactivity, allowing for its application in complex synthetic sequences. The mild conditions for both protection and deprotection, coupled with the formation of a benign byproduct, make it an attractive alternative to other thiol protecting groups. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this reagent in the field of organic synthesis.
Application Note: DPTMDS as a Versatile Precursor for Advanced Silicon-Containing Materials
Abstract
This technical guide provides an in-depth exploration of 1,3-bis(3-(trimethoxysilyl)propyl)tetramethyldisiloxane (DPTMDS) as a precursor for synthesizing advanced silicon-containing materials. DPTMDS is a unique organosilane featuring two terminal trimethoxysilyl groups, which are reactive sites for hydrolysis and condensation, bridged by a flexible tetramethyldisiloxane backbone. This distinct molecular architecture allows for the creation of hybrid organic-inorganic materials with tailored properties, including enhanced flexibility, hydrophobicity, and thermal stability. This document details the underlying chemical principles and provides field-proven protocols for two primary applications: the sol-gel synthesis of flexible silica networks and the chemical modification of surfaces to create robust hydrophobic coatings. These protocols are designed for researchers in materials science, engineering, and drug development, offering a comprehensive framework for leveraging the unique properties of DPTMDS.
Introduction to DPTMDS: A Molecular-Level Perspective
The utility of an organosilicon precursor is dictated by its molecular structure. DPTMDS is a prime example of rational molecular design for materials science.[1] Its structure consists of two key components that govern its function:
-
Reactive Termini: The molecule is capped at both ends by trimethoxysilyl (-Si(OCH₃)₃) groups. These groups are susceptible to hydrolysis, where the methoxy groups are replaced by hydroxyl groups, followed by polycondensation to form stable siloxane (Si-O-Si) bonds.[2][3][4] This is the fundamental chemistry of the sol-gel process, enabling the formation of a cross-linked, three-dimensional network.
-
Flexible Spacer: The central (-propyl-Si(CH₃)₂-O-Si(CH₃)₂-propyl-) chain provides significant conformational flexibility. Unlike rigid precursors, this disiloxane bridge imparts an elastomeric character to the resulting polymer network, preventing the brittleness often associated with purely inorganic silica materials.[5] Furthermore, the methyl groups and hydrocarbon linkers contribute to a low surface energy, a key attribute for creating hydrophobic materials.[6][7]
This dual functionality makes DPTMDS an ideal building block for creating hybrid materials that combine the durability of an inorganic silica network with the flexibility of an organic polymer.
Figure 1. Chemical structure of DPTMDS, highlighting its key functional regions.
Application I: Sol-Gel Synthesis of Flexible Hybrid Silica Materials
The sol-gel process is a cornerstone of materials chemistry for producing oxides from molecular precursors.[3][4] When DPTMDS is used, either alone or as a co-precursor with traditional alkoxides like tetraethyl orthosilicate (TEOS), it allows for the creation of a hybrid organic-inorganic network.
Causality of the Sol-Gel Process with DPTMDS
The synthesis is a two-stage reaction initiated by a catalyst (acid or base):
-
Hydrolysis: The methoxy groups (-OCH₃) on the terminal silicon atoms react with water to form silanol groups (-Si-OH) and methanol as a byproduct. The rate of this reaction is highly dependent on pH.
-
Condensation: The newly formed silanol groups react with each other (or with remaining methoxy groups) to form stable siloxane bridges (Si-O-Si), releasing water or methanol.
This process continues, building a cross-linked, three-dimensional network. The key insight is that the long, flexible DPTMDS molecules act as pillars within this structure, creating a material with significantly higher porosity and lower density than a pure silica gel from TEOS. This inherent flexibility prevents the formation of a rigid, brittle glass.[5]
Figure 2. Simplified reaction pathway for the sol-gel synthesis using DPTMDS.
Protocol: Synthesis of a DPTMDS-TEOS Hybrid Monolith
This protocol describes the co-condensation of DPTMDS with TEOS to form a flexible, monolithic gel. This method is a variation of the well-established Stöber method.[8]
3.2.1 Materials & Equipment
-
DPTMDS (1,3-bis(3-(trimethoxysilyl)propyl)tetramethyldisiloxane)
-
TEOS (Tetraethyl orthosilicate)
-
Ethanol (200 proof)
-
Deionized Water
-
Ammonium Hydroxide (NH₄OH, 28-30%)
-
Glass vials or molds
-
Magnetic stir plate and stir bars
-
Fume hood
-
Drying oven with controlled temperature and humidity
3.2.2 Step-by-Step Procedure
-
Precursor Solution Preparation:
-
In a fume hood, add 50 mL of ethanol to a 100 mL glass beaker with a magnetic stir bar.
-
Add 5.0 mL of TEOS to the ethanol while stirring.
-
Add 2.5 mL of DPTMDS to the solution. Causality: Using TEOS as the primary precursor creates the main silica framework, while DPTMDS is the modifying agent that introduces flexibility. The ratio can be tuned to achieve desired properties.
-
Stir for 15 minutes to ensure a homogeneous solution.
-
-
Hydrolysis Initiation:
-
In a separate vial, prepare the hydrolysis solution by mixing 10 mL of deionized water with 5 mL of ethanol.
-
Slowly add the water/ethanol mixture to the stirring precursor solution.
-
Allow the solution to stir for 1 hour. Causality: This pre-hydrolysis step allows the alkoxide groups to be replaced by silanols, preparing them for condensation. An acidic catalyst could also be used here for a two-step process, which often leads to more linear polymers before gelation.[9]
-
-
Catalysis and Gelation:
-
Add 2.0 mL of ammonium hydroxide to the solution dropwise while stirring vigorously. Causality: The basic catalyst (NH₄OH) promotes rapid condensation reactions, leading to the formation of highly branched polymer clusters and subsequent gelation.[10][11]
-
Immediately pour the solution into the desired molds. Seal the molds to prevent rapid solvent evaporation.
-
Observe the solution. Gelation should occur within minutes to hours, depending on the exact concentrations. The solution will become viscous and then solidify into a semi-transparent gel.
-
-
Aging and Drying (Self-Validation Checkpoints):
-
Aging: Let the sealed gel sit undisturbed for 24-48 hours at room temperature. Checkpoint: The gel should become firmer and shrink slightly, expelling some solvent (syneresis). This strengthens the Si-O-Si network.
-
Drying: Unseal the molds and transfer them to a controlled environment (e.g., an oven at 40-60°C). Drying must be slow to prevent stress fractures. Checkpoint: The gel will shrink significantly as the solvent evaporates. A successful monolith will be crack-free. The final material should be noticeably more flexible and less prone to fracture upon handling compared to a pure TEOS-derived gel.
-
Expected Material Properties
| Property | Pure TEOS Gel | DPTMDS-TEOS Hybrid Gel | Rationale for Difference |
| Flexibility | Brittle, fractures easily | Flexible, elastomeric | The disiloxane backbone of DPTMDS imparts polymer-like flexibility.[5] |
| Hydrophobicity | Hydrophilic | Moderately Hydrophobic | Presence of methyl and propyl groups from DPTMDS reduces surface energy. |
| Density | High | Lower | The bulky DPTMDS molecule acts as a spacer, increasing free volume. |
| Thermal Stability | High (~500°C) | Moderate-High (~350-450°C) | Degradation is initiated by the organic components of DPTMDS.[12][13] |
Application II: Surface Modification for Hydrophobic Coatings
The covalent attachment of organosilanes is a robust and widely used method for altering the surface chemistry of materials.[14][15][16][17] DPTMDS is particularly effective for creating hydrophobic, low-energy surfaces due to its non-polar backbone.
Causality of Surface Modification
This process relies on the reaction between the trimethoxysilyl groups of DPTMDS and hydroxyl (-OH) groups present on a substrate's surface (e.g., glass, silicon wafers, or plasma-treated polymers).
-
Surface Activation (if necessary): Many surfaces, like polymers, do not have sufficient hydroxyl groups. They are often treated with oxygen plasma to create a reactive, hydroxylated surface.[15]
-
Covalent Grafting: The trimethoxysilyl groups of DPTMDS react with the surface hydroxyls, forming stable Si-O-Substrate bonds and anchoring the molecule to the surface.
-
Hydrophobic Interface Formation: The flexible, non-polar disiloxane chains orient away from the polar substrate, creating a dense, low-energy "brush-like" layer at the interface that repels water.[6][18]
Figure 3. Experimental workflow for creating a hydrophobic surface using DPTMDS.
Protocol: Dip-Coating of Glass Substrates
This protocol details the modification of standard glass microscope slides to render them highly hydrophobic.
4.2.1 Materials & Equipment
-
Glass microscope slides
-
DPTMDS
-
Anhydrous Toluene (or other anhydrous non-polar solvent)
-
Ethanol and Acetone (for cleaning)
-
Piranha solution (H₂SO₄/H₂O₂ mix) or Oxygen Plasma Cleaner (EXTREME CAUTION)
-
Nitrogen gas stream
-
Dip-coater or glass staining jars
-
Oven
4.2.2 Step-by-Step Procedure
-
Substrate Cleaning and Activation (Self-Validation Checkpoint):
-
Sonciate glass slides in acetone, then ethanol, for 15 minutes each. Rinse with deionized water and dry with nitrogen.
-
Activate the surface to generate a high density of hydroxyl groups. Option A (Piranha): Immerse slides in a freshly prepared 3:1 mixture of H₂SO₄:H₂O₂ for 30 minutes. (WARNING: Piranha solution is extremely corrosive and reactive. Use appropriate PPE and work in a designated fume hood). Rinse extensively with deionized water and dry with nitrogen. Option B (Plasma): Place slides in an oxygen plasma cleaner for 5 minutes.
-
Checkpoint: A successfully activated surface is super-hydrophilic. A droplet of water should spread completely, exhibiting a contact angle near 0°.
-
-
Coating Solution Preparation:
-
In a fume hood, prepare a 1% (v/v) solution of DPTMDS in anhydrous toluene. For example, add 1 mL of DPTMDS to 99 mL of anhydrous toluene. Causality: Anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of DPTMDS in the solution, which would reduce its ability to bond to the surface.
-
-
Dip-Coating and Reaction:
-
Immerse the activated, dry glass slides into the DPTMDS solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or for 30-60 minutes at 60°C to accelerate the process. Ensure the container is sealed to prevent moisture contamination.
-
-
Rinsing and Curing (Self-Validation Checkpoint):
-
Remove the slides from the solution and rinse thoroughly with fresh toluene to remove any non-covalently bonded (physisorbed) molecules.
-
Rinse with ethanol and dry with a nitrogen stream.
-
Cure the slides in an oven at 110°C for 30 minutes. Causality: Curing drives off any remaining solvent and promotes the formation of strong covalent bonds between the silane and the substrate, as well as potential cross-linking between adjacent DPTMDS molecules on the surface.
-
Checkpoint: The final surface should be visibly water-repellent. A droplet of water placed on the surface should bead up significantly. Measure the static water contact angle using a goniometer. An expected value for a successful coating is >95°.
-
Expected Surface Properties
| Substrate | Treatment | Expected Water Contact Angle | Surface Energy |
| Glass Slide | Piranha Cleaned | < 10° | High |
| Glass Slide | DPTMDS Coated & Cured | > 95° | Low |
| Si Wafer | Oxygen Plasma Cleaned | < 10° | High |
| Si Wafer | DPTMDS Coated & Cured | > 95° | Low |
Conclusion
1,3-bis(3-(trimethoxysilyl)propyl)tetramethyldisiloxane (DPTMDS) is a highly effective and versatile precursor for advanced silicon-containing materials. Its unique molecular design, combining reactive trimethoxysilyl ends with a flexible disiloxane core, enables the precise engineering of material properties. As demonstrated in the provided protocols, DPTMDS can be readily integrated into standard sol-gel and surface modification workflows to create flexible hybrid silica networks and robust hydrophobic coatings. By understanding the chemical causality behind these protocols, researchers can effectively tune reaction parameters to achieve desired outcomes for applications ranging from microfluidics and protective coatings to advanced composite materials.
References
- 1. The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vb.nweurope.eu [vb.nweurope.eu]
- 4. Sol–gel process - Wikipedia [en.wikipedia.org]
- 5. Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of polydimethylsiloxane on transparent and hydrophobic waterborne polyurethane coatings containing polydimethylsiloxane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. mdpi.com [mdpi.com]
- 12. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical and physical modifications to poly(dimethylsiloxane) surfaces affect adhesion of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface chemical modification of poly(dimethylsiloxane) for the enhanced adhesion and proliferation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: Surface Modification using 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome. This document serves as a comprehensive technical guide to leveraging 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS) for advanced surface modification. My objective is to move beyond simple step-by-step instructions and provide you with the underlying principles, the causal logic behind procedural choices, and the validation framework necessary for robust and reproducible results. We will explore how the unique chemical structure of DPTMDS can be exploited to create highly tailored surfaces for applications ranging from nanoparticle functionalization in drug delivery to the passivation of analytical substrates.
The Principle: Why Choose DPTMDS for Surface Silylation?
Surface modification is a cornerstone of modern materials science, allowing us to impart desired properties to a substrate without altering its bulk characteristics[1]. Silylation, the process of covalently bonding organosilyl groups to a surface, is a powerful technique for this purpose, particularly for materials rich in hydroxyl (-OH) groups, such as glass, silica, and many metal oxides[2][3].
While reagents like Hexamethyldisilazane (HMDS) are common, this compound ([C₆H₅Si(CH₃)₂]₂NH) offers distinct advantages rooted in its molecular structure:
-
Enhanced Hydrophobicity: The two phenyl (C₆H₅) groups are significantly more non-polar and sterically hindering than the methyl groups found in HMDS. This results in surfaces with a greater degree of hydrophobicity, often exhibiting water contact angles well above 90°[4].
-
Pi-Stacking Interactions: The aromatic phenyl rings can engage in π-π stacking interactions with other aromatic molecules. This is a critical feature for applications in drug delivery, where aromatic drug compounds can be non-covalently loaded onto the modified surface[5][6].
-
High Thermal Stability: The diphenyl-tetramethylsiloxane layer formed is thermally robust, making it suitable for applications requiring elevated temperatures.
-
Favorable Reaction Byproduct: Like other disilazanes, the silylation reaction with DPTMDS releases ammonia (NH₃) as the sole byproduct, which is less corrosive and easier to remove than the hydrogen chloride (HCl) generated by chlorosilane reagents[7].
The Silylation Mechanism
The core of the modification process is the reaction between the DPTMDS molecule and surface hydroxyl groups. The Si-N-Si bond in the disilazane is susceptible to cleavage by the acidic protons of the surface silanols (-Si-OH) or other hydroxyls. This reaction results in the formation of two stable, covalent Si-O-surface bonds and the liberation of one molecule of ammonia.
Caption: Fig 1. Reaction schematic for surface silylation with DPTMDS.
Core Protocols: From Theory to Practice
The following protocols are designed to be self-validating systems. The "Rationale" for each step is provided to empower you to adapt these methods to your specific substrates and research goals.
Protocol 1: Hydrophobic Modification of Glass or Silica Surfaces
This protocol is foundational for applications requiring inert, non-wetting surfaces, such as in microfluidics, specialized cell culture, or as a pre-treatment for further functionalization.
Objective: To create a stable, hydrophobic diphenyl-tetramethylsiloxane layer on a glass or silicon dioxide substrate.
Materials & Reagents:
-
This compound (DPTMDS), 96% or higher[8]
-
Anhydrous Toluene
-
Isopropanol (IPA), ACS grade
-
Deionized (DI) Water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
-
Glass slides or silicon wafers
-
Glass reaction vessel with a reflux condenser and nitrogen inlet
-
Ultrasonic bath
-
Oven capable of 120 °C
Step-by-Step Methodology:
-
Substrate Cleaning & Activation (Critical Step)
-
a. Place substrates in a beaker and sonicate in isopropanol for 15 minutes, followed by sonication in DI water for 15 minutes to remove organic residues.
-
b. Dry the substrates under a stream of nitrogen.
-
c. Immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature. (Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid slowly. Use appropriate PPE in a fume hood).
-
d. Carefully remove substrates and rinse extensively with DI water.
-
e. Dry the substrates in an oven at 120 °C for at least 1 hour and allow to cool in a desiccator.
-
Rationale: This aggressive cleaning removes all organic contaminants and, more importantly, hydroxylates the surface, maximizing the density of -OH reactive sites for a uniform silylation[9].
-
-
Silylation Reaction
-
a. In a fume hood, set up the reaction vessel under a nitrogen atmosphere.
-
b. Prepare a 2-5% (v/v) solution of DPTMDS in anhydrous toluene. For a 100 mL solution, add 2-5 mL of DPTMDS to 98-95 mL of anhydrous toluene.
-
c. Place the cleaned, dry substrates into the reaction vessel and immerse them in the DPTMDS solution.
-
d. Heat the solution to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. For less robust substrates, the reaction can be performed at a lower temperature (e.g., 60-80 °C) for a longer duration (12-24 hours).
-
Rationale: Anhydrous conditions are crucial to prevent the DPTMDS from reacting with water in the solvent, which would lead to the formation of siloxane oligomers in solution rather than on the surface. Refluxing provides the activation energy for an efficient reaction.
-
-
Post-Reaction Cleanup
-
a. Allow the solution to cool to room temperature.
-
b. Remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted DPTMDS and physisorbed molecules.
-
c. Sonicate the substrates in toluene for 10 minutes, followed by a final rinse with isopropanol.
-
d. Dry the modified substrates under a stream of nitrogen and then bake at 120 °C for 30 minutes to cure the siloxane layer.
-
Rationale: A thorough rinse is essential to ensure that the observed change in surface properties is due to the covalently bound monolayer and not from residual, loosely attached reagent.
-
Protocol 2: Surface Functionalization of Mesoporous Silica Nanoparticles (MSNs)
This protocol is tailored for drug development professionals aiming to modify nanoparticles for controlled drug loading and release. The resulting hydrophobic surface can enhance the loading of non-polar drug molecules.
Objective: To functionalize the surface of MSNs with DPTMDS to alter their surface chemistry for drug interaction studies.
Materials & Reagents:
-
Mesoporous Silica Nanoparticles (as-synthesized or commercially available)
-
This compound (DPTMDS)
-
Anhydrous Toluene
-
Ethanol
-
Centrifuge and appropriate tubes
-
Round-bottom flask with reflux condenser and nitrogen inlet
Step-by-Step Methodology:
-
Nanoparticle Preparation & Activation
-
a. Disperse 100 mg of MSNs in 50 mL of ethanol and sonicate for 15 minutes to ensure a uniform suspension.
-
b. To activate the surface, some MSN synthesis protocols leave a high density of silanol groups. If the particles have been stored or aged, an acid wash (e.g., 1M HCl for 6 hours, followed by extensive washing with DI water until neutral pH) can be performed to re-hydroxylate the surface.
-
c. Centrifuge the activated MSNs, discard the supernatant, and wash 3x with DI water, followed by 2x with ethanol.
-
d. Dry the MSNs thoroughly under vacuum at 80 °C for 12 hours.
-
Rationale: A well-dispersed and activated nanoparticle population is key to achieving uniform surface coverage and preventing aggregation during the reaction[10].
-
-
Silylation Reaction
-
a. Transfer the dried MSNs (100 mg) to a round-bottom flask containing 50 mL of anhydrous toluene. Sonicate for 10 minutes to redisperse.
-
b. Add 1 mL of DPTMDS to the suspension under a nitrogen atmosphere.
-
c. Heat the suspension to 80 °C and stir vigorously for 12-24 hours.
-
Rationale: Vigorous stirring is necessary to keep the nanoparticles suspended and ensure all surfaces are exposed to the silylating agent.
-
-
Post-Reaction Cleanup
-
a. Cool the reaction mixture to room temperature.
-
b. Pellet the functionalized MSNs by centrifugation (e.g., 8000 rpm for 10 min).
-
c. Discard the supernatant. Resuspend the pellet in 40 mL of fresh anhydrous toluene and sonicate for 5 minutes. Centrifuge and discard the supernatant. Repeat this washing step twice more.
-
d. Perform a final wash with ethanol to remove the toluene.
-
e. Dry the final product, DPTMDS-functionalized MSNs, under vacuum.
-
Rationale: Repetitive washing and centrifugation is the only way to effectively remove unreacted reagents from the porous, high-surface-area nanoparticles[11].
-
Validation Framework: Confirming Successful Modification
Asserting a successful surface modification requires empirical evidence. The following characterization techniques provide a comprehensive picture of the new surface.
Caption: Fig 2. Integrated workflow for surface modification and validation.
Data Presentation: Expected Characterization Results
| Technique | Unmodified Surface (e.g., Clean Glass) | DPTMDS-Modified Surface | Rationale for Change |
| Water Contact Angle | < 20° (Hydrophilic) | > 95° (Hydrophobic) | The dense layer of non-polar phenyl and methyl groups repels water, increasing the contact angle significantly[4]. |
| XPS (C 1s peak) | Low intensity, primarily adventitious carbon. | High-intensity peak with components for C-C/C-H (from phenyl/methyl) and characteristic π-π* shake-up satellite for aromatic rings. | Direct evidence of the carbon-rich DPTMDS molecule being present on the surface. |
| XPS (Si 2p peak) | Peak corresponding to SiO₂. | Peak shifts slightly to a higher binding energy, and the C/Si atomic ratio increases dramatically. | The chemical environment of the surface silicon atoms changes upon bonding to the organosilyl group. |
| FTIR (ATR mode) | Broad peak at ~3400 cm⁻¹ (O-H stretch) and strong peak at ~1100 cm⁻¹ (Si-O-Si). | Disappearance or significant reduction of the O-H peak. Appearance of new peaks for C-H stretching (~2960 cm⁻¹) and aromatic C=C stretching (~1600, 1430 cm⁻¹). | Confirms the consumption of surface hydroxyl groups and the successful grafting of the DPTMDS molecules containing both aliphatic and aromatic C-H bonds. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Contact Angle / Incomplete Hydrophobicity | 1. Incomplete surface cleaning/activation (low -OH density).2. Non-anhydrous solvent or "wet" nitrogen.3. Insufficient reaction time or temperature. | 1. Re-evaluate cleaning protocol; use fresh Piranha solution.2. Use freshly opened anhydrous solvent; pass nitrogen through a drying column.3. Increase reaction time or temperature within substrate limits. |
| Hazy or Uneven Coating on Surface | 1. Reaction of DPTMDS with trace water in the solvent, causing polymerization in solution.2. Inadequate rinsing post-reaction. | 1. Ensure all glassware is oven-dried and the system is rigorously purged with dry nitrogen.2. Increase the number and duration of rinsing steps; include a sonication step in fresh solvent. |
| Poor Reproducibility Between Batches | 1. Variation in initial surface condition.2. Inconsistent reaction conditions (time, temp, concentration).3. Degradation of DPTMDS due to improper storage (moisture exposure). | 1. Standardize the cleaning and activation protocol rigorously.2. Precisely control all reaction parameters.3. Store DPTMDS under an inert atmosphere (e.g., nitrogen or argon) and tightly sealed. |
References
- 1. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. Gold Nanoparticles as Drug Carriers: The Role of Silica and PEG as Surface Coatings in Optimizing Drug Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,1,3,3-四甲基-1,3-二苯基二硅胺烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Guide to the Strategic Deprotection of Diphenyltetramethyldisilazane (DPTMDS)-Derived Silyl Ethers
For researchers, scientists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the vast arsenal of protecting groups for hydroxyl functionalities, silyl ethers stand out for their versatility, ease of installation, and tunable stability. This technical guide focuses on a specific class of silyl ethers derived from 1,3-Diphenyltetramethyldisilazane (DPTMDS), which yield diphenylmethylsilyl (DPMS) ethers. We will delve into the stability of the DPMS group and provide detailed protocols for its selective cleavage, empowering chemists to integrate this protecting group into their synthetic strategies with confidence.
The Diphenylmethylsilyl (DPMS) Ether: A Unique Stability Profile
The choice of a silyl protecting group is a calculated decision based on its anticipated stability throughout a synthetic sequence and the specific conditions available for its removal. The DPMS group, installed using DPTMDS, possesses a stability profile that distinguishes it from more common alkyl-substituted silyl ethers.
The stability of silyl ethers is governed by a combination of steric hindrance around the silicon atom and the electronic effects of its substituents. A technical library from Gelest provides a valuable comparison of the relative stability of various silyl ethers under acidic conditions. The observed trend is as follows:
TMS ≈ DPMS ≈ MDPS < TES < DMIPS < TPS < TBS < TDS < TIPS < DTBMS [1]
This correlation reveals that the diphenylmethylsilyl (DPMS) group is comparable in acid lability to the trimethylsilyl (TMS) group, making it one of the more acid-sensitive silyl ethers.[1] This heightened sensitivity, relative to bulkier groups like TBS, TIPS, and TBDPS, is a key strategic element, allowing for selective deprotection under mild acidic conditions.
Mechanistic Pathways for Silyl Ether Deprotection
The cleavage of a silyl ether is fundamentally a nucleophilic attack at the silicon center, facilitated by either an acid or a fluoride source. Understanding these mechanisms is crucial for predicting reactivity and selecting the appropriate deprotection conditions.
Acid-Catalyzed Deprotection
In the presence of an acid, the ether oxygen is protonated, enhancing the leaving group ability of the alcohol.[2][3][4][5][6][7] A nucleophile, which can be the conjugate base of the acid or a solvent molecule, then attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond.[2][3] For less sterically hindered silyl ethers like DPMS, this process can proceed readily under mild acidic conditions.[1]
Caption: Acid-catalyzed deprotection of a DPMS ether.
Fluoride-Mediated Deprotection
The deprotection of silyl ethers using a fluoride source, such as tetrabutylammonium fluoride (TBAF), is driven by the exceptionally high affinity of fluoride for silicon.[8][9][10][11] The fluoride ion attacks the silicon atom to form a transient, pentacoordinate silicon intermediate.[8][11] This intermediate then fragments, breaking the silicon-oxygen bond to release an alkoxide, which is subsequently protonated to yield the free alcohol.[8]
Caption: Fluoride-mediated deprotection of a DPMS ether.
Protocols for the Deprotection of DPMS Ethers
The following protocols provide detailed, step-by-step methodologies for the selective removal of the DPMS protecting group. The choice of method will depend on the substrate and the presence of other protecting groups.
Protocol 1: Selective Deprotection of DPMS Ethers using Catalytic Perfluoro-1-butanesulfonyl Fluoride (SuFEx Reagent) in an Aqueous Micellar System
This protocol, developed by Akporji and coworkers, allows for the highly selective deprotection of DPMS ethers in the presence of other silyl ethers such as TBS, TIPS, and TBDPS under environmentally responsible aqueous conditions.[8][12]
Materials:
-
DPMS-protected alcohol
-
Perfluoro-1-butanesulfonyl fluoride (n-C₄F₉SO₂F)
-
TPGS-750-M (surfactant)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the DPMS-protected alcohol (1.0 eq) in a 2 wt% aqueous solution of TPGS-750-M, add perfluoro-1-butanesulfonyl fluoride (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume of the aqueous layer).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.[12]
Protocol 2: Selective Deprotection of DPMS Ethers using 18-Crown-6 Ether in Aqueous Ethanol
This alternative aqueous protocol from the same research group utilizes a stoichiometric amount of 18-crown-6 ether for the selective cleavage of DPMS ethers.[8][12]
Materials:
-
DPMS-protected alcohol
-
18-Crown-6 ether
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DPMS-protected alcohol (1.0 eq) in a mixture of ethanol and water.
-
Add 18-crown-6 ether (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography as needed.[12]
Protocol 3: Photolytic Deprotection of DPMS Ethers of Allylic and Benzylic Alcohols
This specialized protocol is effective for the selective deprotection of DPMS ethers of allylic or benzylic alcohols through UV irradiation in the presence of a photosensitizer.[2]
Materials:
-
DPMS-protected allylic or benzylic alcohol
-
Phenanthrene
-
Methylene chloride (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
In a quartz reaction vessel, dissolve the DPMS-protected alcohol (1.0 eq) and phenanthrene (1.0 eq) in a mixture of methylene chloride and methanol.
-
Irradiate the solution with a UV lamp (e.g., λ = 254 nm).
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Upon completion (typically 1-3 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the deprotected alcohol.[2]
Data Summary and Comparison
The following table summarizes the key features of the described deprotection protocols for DPMS ethers, allowing for a quick comparison to aid in method selection.
| Protocol | Reagents | Selectivity | Substrate Scope | Key Advantages |
| 1: Catalytic SuFEx | n-C₄F₉SO₂F (cat.), TPGS-750-M, H₂O | High (DPMS vs. TBS, TIPS, TBDPS) | General | Environmentally friendly (aqueous), catalytic, mild conditions.[8][12] |
| 2: 18-Crown-6 | 18-Crown-6 (stoich.), EtOH/H₂O | High (DPMS vs. TBS, TIPS, TBDPS) | General | Mild, aqueous conditions, avoids specialized reagents.[8][12] |
| 3: Photolytic | Phenanthrene, UV light, CH₂Cl₂/MeOH | High (DPMS vs. TBDMS, TBDPS) | Allylic & Benzylic Alcohols | Orthogonal deprotection method, mild.[2] |
Conclusion
The diphenylmethylsilyl (DPMS) protecting group, derived from DPTMDS, offers a unique position in the landscape of silyl ethers. Its heightened sensitivity to acidic cleavage, comparable to that of a TMS group, combined with the development of novel, mild, and highly selective aqueous deprotection methods, makes it a valuable tool for modern organic synthesis. The protocols detailed in this guide provide researchers with reliable and reproducible methods for the strategic removal of the DPMS group, enabling the design and execution of complex synthetic routes with greater precision and control.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Introduction: The Challenge of Active Sites in GC-MS Analysis
An In-Depth Guide to Pre-Column Deactivation with Diphenyltetramethyldisilazane (DPTMDS) for Enhanced GC-MS Performance
In gas chromatography-mass spectrometry (GC-MS), the integrity of the analytical data is fundamentally dependent on the inertness of the entire sample flow path. A significant challenge, particularly in the analysis of polar and thermally labile compounds, arises from the presence of active sites within the GC system. These sites, predominantly free silanol (Si-OH) groups on the glass surfaces of the inlet liner and the leading edge of the capillary column, can lead to undesirable interactions with sensitive analytes. Such interactions manifest as peak tailing, reduced peak height, and in severe cases, complete analyte adsorption, compromising both qualitative and quantitative accuracy.
For researchers and professionals in drug development and other scientific fields, where the precise quantification of active pharmaceutical ingredients (APIs), metabolites, or trace-level contaminants is critical, these chromatographic issues are unacceptable. The analysis of drugs of abuse, phenols, and other compounds containing active hydrogen atoms (e.g., in hydroxyl, carboxyl, or amine functional groups) is particularly susceptible to these effects. To ensure the reliability and reproducibility of GC-MS data, a robust strategy for mitigating the impact of these active sites is essential. Pre-column deactivation, a process of chemically neutralizing these active sites, is a powerful tool in the chromatographer's arsenal. This application note provides a detailed protocol and technical guidance on the use of Diphenyltetramethyldisilazane (DPTMDS) as an effective pre-column deactivation agent to enhance the performance of GC-MS systems.
The Chemistry of Inertness: The DPTMDS Silylation Mechanism
Silylation is a widely employed derivatization technique that involves the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. This process effectively masks the polar functional groups responsible for unwanted interactions. DPTMDS is a potent silylating agent specifically suited for the high-temperature environment of a GC inlet.
The deactivation mechanism involves the reaction of DPTMDS with the surface silanol groups. Each DPTMDS molecule can react with two silanol groups, creating a stable, non-polar phenyldimethylsilyl ether linkage and releasing a non-reactive byproduct. This reaction effectively caps the active sites, creating a more hydrophobic and inert surface that minimizes analyte interaction. The presence of phenyl groups in the DPTMDS molecule imparts a high degree of thermal stability to the deactivated surface, making it suitable for a wide range of GC applications.
Figure 1: Silylation of active silanol groups on a glass surface with DPTMDS.
Application Protocols: In-Situ Deactivation with DPTMDS
The following protocols provide a step-by-step guide for the preparation of the DPTMDS reagent and the in-situ deactivation of a GC inlet.
Protocol 1: Preparation of DPTMDS Deactivation Solution
Objective: To prepare a working solution of DPTMDS for injection into the GC-MS system.
Materials:
-
Diphenyltetramethyldisilazane (DPTMDS)
-
High-purity, anhydrous solvent (e.g., hexane, toluene, or dichloromethane)
-
Glass volumetric flask
-
Micropipette or syringe
-
Autosampler vial with cap
Procedure:
-
Safety First: DPTMDS is a reactive chemical. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solution Preparation: Prepare a 1% to 5% (v/v) solution of DPTMDS in the chosen anhydrous solvent. For example, to prepare 10 mL of a 5% solution, add 500 µL of DPTMDS to a 10 mL volumetric flask and bring it to volume with the solvent.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer: Transfer the solution to a clean autosampler vial for use.
Causality Note: The use of an anhydrous solvent is crucial as DPTMDS can react with water. This would consume the reagent and reduce the efficiency of the surface deactivation. The concentration of DPTMDS can be adjusted based on the level of contamination in the GC system; a more contaminated system may benefit from a higher concentration.
Protocol 2: In-Situ GC Inlet Deactivation and Conditioning
Objective: To deactivate the GC inlet liner and the head of the analytical column by injecting the DPTMDS solution.
Pre-requisite: It is recommended to perform routine inlet maintenance, such as replacing the septum and O-rings, before performing the deactivation procedure to ensure a leak-free system.
Step-by-Step Methodology:
-
Set Initial GC Conditions:
-
Inlet Temperature: 280-300°C
-
Injection Mode: Splitless
-
Carrier Gas Flow: Set to the normal operating flow rate (e.g., 1 mL/min for helium).
-
Oven Temperature: Start at a low temperature (e.g., 50°C) to prevent premature solvent evaporation from the syringe needle.
-
-
Perform Deactivation Injections:
-
Inject 1-2 µL of the prepared DPTMDS solution.
-
Repeat the injection 3-5 times to ensure thorough coating and reaction with all active sites.
-
-
System Conditioning:
-
After the final injection, keep the oven temperature at 50°C for 5 minutes.
-
Program the oven temperature to ramp up to the maximum operating temperature of your analytical column (or a maximum of 325°C) at a rate of 10-15°C/min.
-
Hold at the maximum temperature for 60-120 minutes to allow the silylation reaction to complete and to purge any excess reagent and byproducts from the system.
-
-
Post-Deactivation Equilibration:
-
Cool the oven down to the starting temperature of your analytical method.
-
Perform 1-2 injections of a clean solvent to rinse the injection port and column.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Figure 2: Workflow for the in-situ GC-MS pre-column deactivation with DPTMDS.
Performance Evaluation and Expected Outcomes
A self-validating system is crucial for ensuring the trustworthiness of any protocol. The effectiveness of the DPTMDS deactivation should be verified by analyzing a mixture of challenging, active compounds before and after the procedure.
Evaluation Procedure:
-
Prepare a test mixture containing low concentrations (e.g., 1-10 ng/µL) of probe compounds known to be sensitive to active sites. Examples include:
-
Acids: Pentachlorophenol
-
Bases: Benzidine, Pyridine
-
Neutral/Polar: 2,4-Dinitrophenol, Endrin, DDT
-
-
Analyze this mixture using your standard GC-MS method before performing the DPTMDS deactivation.
-
After completing the deactivation and conditioning protocol, re-analyze the same test mixture under identical conditions.
-
Compare the chromatograms, focusing on peak shape, response, and reproducibility.
Expected Improvements:
| Parameter | Before Deactivation | After DPTMDS Deactivation | Rationale |
| Peak Shape | Significant tailing (Asymmetry > 1.5) for polar analytes. | Symmetrical, Gaussian peaks (Asymmetry ≈ 1.0). | Elimination of secondary interactions with active silanol sites allows for uniform analyte migration. |
| Analyte Response | Low peak area/height, especially at low concentrations. | Markedly increased peak area/height. | Prevention of irreversible adsorption on active surfaces ensures more of the analyte reaches the detector. |
| Reproducibility | High %RSD for peak areas in replicate injections. | Low %RSD, indicating stable and repeatable performance. | An inert surface provides consistent interactions (or lack thereof) from one injection to the next. |
| Detection Limits | Poor signal-to-noise for trace-level active compounds. | Lower limits of detection (LOD) and quantification (LOQ). | Improved peak shape and response lead to enhanced sensitivity. |
Troubleshooting Guide for DPTMDS Deactivation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Peak Tailing for Active Compounds | 1. Incomplete deactivation due to insufficient reagent or conditioning time. 2. Highly contaminated inlet liner that requires replacement. 3. Active sites further down the column (column degradation). | 1. Repeat the deactivation protocol, possibly with a higher concentration of DPTMDS or a longer conditioning time. 2. Replace the inlet liner and then perform the deactivation. 3. Trim the first 10-20 cm from the front of the GC column. |
| High Baseline or "Ghost" Peaks After Deactivation | 1. Excess DPTMDS or its byproducts are still present in the system. 2. Septum bleed from a degraded septum. | 1. Extend the conditioning (bake-out) time at the maximum temperature. 2. Replace the septum. Always use high-quality, low-bleed septa. |
| Loss of Response for All Analytes | 1. Leak in the injection port introduced during maintenance. 2. Column installation issue. | 1. Use an electronic leak detector to check for leaks at the septum nut and column fitting. 2. Verify that the column is installed at the correct depth in the inlet and detector. |
| Split Peaks | 1. Improper focusing of the sample on the column head post-injection. 2. Column is not cut cleanly. | 1. Ensure the initial oven temperature is appropriate for the solvent used. 2. Re-cut the column ensuring a clean, 90-degree cut. |
Conclusion
The presence of active sites in a GC-MS system is a significant impediment to achieving high-quality, reliable data for a wide range of sensitive compounds. Pre-column deactivation with Diphenyltetramethyldisilazane (DPTMDS) offers a robust, effective, and convenient in-situ method to create an inert sample flow path. By chemically capping active silanol groups, DPTMDS treatment leads to dramatic improvements in peak shape, analyte response, and overall system reproducibility. The protocols and guidelines presented in this application note provide researchers, scientists, and drug development professionals with a validated framework to enhance the performance of their GC-MS instrumentation, ultimately leading to more accurate and trustworthy analytical results.
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Silylation with 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMS)
Welcome to the technical support center for silylation reactions using 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing DPTMS as a silylating agent. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues. Our approach is rooted in a deep understanding of the mechanistic principles governing this powerful reagent.
Understanding the Reagent: Why Choose DPTMS?
This compound is a versatile organosilicon compound valued for its ability to introduce the phenyldimethylsilyl protecting group to a variety of functional groups, including alcohols, amines, thiols, and carboxylic acids.[1] The presence of the phenyl group imparts unique properties to the resulting silyl ether, influencing its stability and reactivity profile.[1] DPTMS is often favored when a more robust silyl protecting group than a simple trimethylsilyl (TMS) group is required.
The silylation reaction with DPTMS proceeds via nucleophilic attack of the active hydrogen-bearing functional group on the silicon atom, with the concurrent departure of the disilazane's nitrogen as a volatile and non-interfering byproduct (ammonia or a silylamine). This process is often facilitated by a catalyst, especially for sterically hindered substrates.
Caption: General mechanism of silylation using DPTMS.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using DPTMS over other common silylating agents like HMDS or TMSCl?
A1: The primary advantage of DPTMS lies in the properties of the resulting phenyldimethylsilyl ether. This group is generally more stable to acidic conditions and certain chromatographic conditions compared to the trimethylsilyl (TMS) group introduced by reagents like hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl). The phenyl group also provides a chromophore, which can be advantageous for UV visualization during chromatography.
Q2: What are the recommended storage and handling procedures for DPTMS?
A2: DPTMS is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1] Exposure to atmospheric moisture will lead to hydrolysis, reducing the reagent's efficacy and potentially introducing siloxane impurities into your reaction. Always handle DPTMS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Q3: Can DPTMS be used for the silylation of sterically hindered alcohols?
A3: Yes, DPTMS can be used for silylating sterically hindered alcohols, although it may require more forcing conditions, such as elevated temperatures and the use of a suitable catalyst. The choice of catalyst is crucial in these cases; strong Lewis acids or hindered non-nucleophilic bases can be effective. For particularly challenging substrates, a more reactive silylating agent might be necessary.
Troubleshooting Guide: Improving Your Silylation Yield with DPTMS
Low yields in silylation reactions are a common frustration. This section provides a systematic approach to diagnosing and resolving these issues when working with DPTMS.
References
Side reactions of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane with nucleophiles
Technical Support Center: 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound (DPTMDS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile silylating agent. We will address common experimental challenges, delve into the chemistry of side reactions, and provide actionable troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (DPTMDS) and what are its primary applications?
A1: DPTMDS is an organosilicon compound with the chemical formula [C₆H₅Si(CH₃)₂]₂NH. It consists of a central nitrogen atom bonded to two silicon atoms, each of which is substituted with two methyl groups and one phenyl group.[1] Its primary role in organic synthesis is as a silylating agent, where it introduces a dimethylphenylsilyl group to protect reactive functional groups.[1][2] This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions.[2] Common applications include the protection of alcohols and amines, surface modification to increase hydrophobicity, and as a precursor in silicone chemistry.[1]
Q2: What makes DPTMDS a useful protecting agent compared to other silylating reagents?
A2: The dimethylphenylsilyl group imparted by DPTMDS offers a unique balance of reactivity and stability. The phenyl group provides steric bulk and electronic effects that make the resulting silyl ether or silyl amine more stable to a wider range of conditions than simpler trimethylsilyl (TMS) ethers. However, it is still readily cleaved under specific conditions, such as with fluoride ions (e.g., TBAF) or acid, allowing for controlled deprotection.[1] This tunable stability is a key advantage in complex synthetic routes.
Q3: What is the primary byproduct of silylation reactions with DPTMDS?
A3: The silylation reaction of a substrate (e.g., an alcohol, R-OH) with DPTMDS releases ammonia (NH₃) as the sole stoichiometric byproduct. This is a significant advantage over silyl halides (like TMS-Cl), which produce corrosive hydrogen halides (e.g., HCl) that often require a stoichiometric base to scavenge, complicating purification.[3][4]
Q4: How should I properly handle and store DPTMDS?
A4: DPTMDS is sensitive to moisture.[3][5] Contact with water will cause it to hydrolyze, reducing its activity and forming the corresponding disiloxane. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. All manipulations should be performed using anhydrous solvents and oven-dried glassware under an inert atmosphere to prevent premature degradation. While toxicity data is limited, it is considered a mild irritant and should be handled with standard personal protective equipment (PPE), including gloves, safety goggles, and in a fume hood.[1]
Section 2: Troubleshooting Guide: Side Reactions with Nucleophiles
This section addresses specific issues you may encounter during your experiments, focusing on the causal chemistry to empower effective troubleshooting.
Issue 1: Low or No Yield of the Silylated Product
Q: My silylation reaction with DPTMDS is sluggish or fails completely. What are the likely causes?
A: This is a common issue that typically points to one of three root causes: reagent deactivation, steric hindrance, or suboptimal reaction conditions.
-
Cause A: Reagent Deactivation via Hydrolysis The Si-N bond in DPTMDS is susceptible to cleavage by water. Trace moisture in your solvent, on your glassware, or in your starting material can lead to the formation of 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane and ammonia, consuming your reagent.[3][6] The presence of the disiloxane is a key diagnostic marker for this issue.
Solution:
-
Verify Reagent Activity: Perform a small-scale test reaction with a simple, unhindered primary alcohol (e.g., benzyl alcohol) to confirm your DPTMDS is active.
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Ensure glassware is oven- or flame-dried immediately before use. Run the reaction under a positive pressure of an inert gas like argon or nitrogen. (See Protocol 1).
-
-
Cause B: Steric Hindrance The dimethylphenylsilyl group is sterically demanding. If your target functional group (e.g., a tertiary alcohol or a hindered secondary amine) is located in a sterically congested environment, the nucleophilic attack on the silicon atom of DPTMDS may be too slow.[7]
Solution:
-
Increase Reaction Temperature: Refluxing the reaction mixture may provide the necessary energy to overcome the activation barrier.
-
Use a Catalyst: While often run neat, the addition of a catalytic amount of a strong, non-nucleophilic base (e.g., DBU) or an acid catalyst can sometimes accelerate the reaction. Caution is advised as this can also promote side reactions.
-
Switch to a Less Hindered Reagent: If feasible, consider a smaller silylating agent like Hexamethyldisilazane (HMDS) or Bis(trimethylsilyl)acetamide (BSA) for highly hindered substrates.[4]
-
Troubleshooting Workflow for Low Silylation Yield
References
- 1. Buy this compound | 3449-26-1 [smolecule.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from DPTMDS Silylation Reactions
Welcome to the technical support center for DPTMDS (1,3-Diphenyl-1,1,3,3-tetramethyldisilazane) silylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying silylated products. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Section 1: Understanding the DPTMDS Reaction Landscape
DPTMDS is a powerful silylating agent used to protect hydroxyl groups as the corresponding diphenylmethylsilyl ethers. Its bulky nature provides significant steric hindrance, which can enhance selectivity for less-hindered alcohols and impart greater stability to the resulting silyl ether compared to smaller groups like TMS (trimethylsilyl).[1] However, the reaction's success is critically dependent on technique, and the purification process is often complicated by a unique profile of potential byproducts and unreacted starting materials.
The Core Reaction: The silylation of an alcohol (R-OH) with DPTMDS proceeds by displacing the Si-N bond to form a new Si-O bond. The primary byproduct of this reaction is ammonia (NH₃), which is volatile and typically removed easily from the reaction mixture.[2]
2 R-OH + (PhMe₂Si)₂NH → 2 R-OSiMe₂Ph + NH₃
Common Impurities & Byproducts:
-
Excess DPTMDS: Silylation reactions are often run with an excess of the silylating agent to drive the reaction to completion.[3] DPTMDS is a high-boiling, relatively nonpolar compound that can be challenging to separate from the desired silylated product.
-
Hydrolyzed DPTMDS: Silylating agents are highly susceptible to moisture.[4] Any trace water in the reaction will hydrolyze DPTMDS to form diphenylmethylsilanol (PhMe₂SiOH) and ultimately 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane ((PhMe₂Si)₂O). These siloxanes are often difficult to separate from the product via chromatography.
-
Incomplete Reaction: Unreacted starting alcohol (R-OH) will remain if the reaction does not go to completion. This is often due to insufficient reagent, catalyst deactivation, or steric hindrance.[4]
-
Catalyst Residues: If a catalyst such as imidazole or pyridine is used, it or its corresponding salt (e.g., imidazole hydrochloride) must be removed during the workup.[5]
Below is a diagram illustrating the potential components in a crude DPTMDS reaction mixture that require separation.
Caption: Components of a typical crude DPTMDS silylation reaction mixture.
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of DPTMDS-silylated products in a question-and-answer format.
Question 1: My reaction is complete, but I'm struggling to remove the excess DPTMDS and the resulting siloxane byproduct by column chromatography. They co-elute with my product.
Answer: This is a classic challenge in silylation chemistry, especially with nonpolar products.[6] The polarity of your desired silyl ether is often very similar to that of excess DPTMDS and its siloxane hydrolysis product.
Causality: The diphenylmethylsilyl group is large and nonpolar. This makes the resulting ether structurally similar to the silylating agent and its byproducts, leading to poor separation on normal-phase silica gel.[7]
Troubleshooting Strategy: A Multi-pronged Approach
-
Optimize Stoichiometry: Before the next reaction, carefully titrate the amount of DPTMDS. Use the minimum excess required to consume the starting material fully (e.g., 1.1-1.2 equivalents). This minimizes the amount of unreacted agent you need to remove.
-
Chemical Scavenging (Workup Modification):
-
Acidic Quench: Quench the reaction with a mild acid. A dilute solution of aqueous HCl (e.g., 0.1 M) or saturated aqueous NH₄Cl can be used. This will protonate the nitrogen in any remaining DPTMDS, forming a salt that is more soluble in the aqueous phase. Caution: This method is only suitable if your desired silyl ether is stable to mild acid. Bulky silyl ethers like those from DPTMDS are generally more stable than TMS ethers, but you must verify this for your specific molecule.[3]
-
Fluoride Treatment: If your product is robust, a wash with a dilute fluoride source like aqueous NaF can help hydrolyze the excess silylating agent to the more polar silanol, which may improve separation. However, this carries a significant risk of cleaving your desired silyl ether, as the Si-F bond is exceptionally strong.[1] This is a method of last resort.
-
-
Chromatography Optimization:
-
Change the Stationary Phase: If normal-phase silica fails, consider alternative stationary phases. Reversed-phase (e.g., C18) chromatography can be effective, as it separates based on hydrophobicity.[8] Your nonpolar product will be retained, while more polar impurities wash through earlier.
-
Solvent System Modification: For normal-phase silica, avoid highly nonpolar eluents like pure hexanes. Introduce a slightly more polar co-solvent like toluene or dichloromethane in a low percentage with hexanes/pentane. This can sometimes modulate the interactions with the silica just enough to achieve separation.[7]
-
Question 2: My silylated product seems to be decomposing on the silica gel column. What's happening and how can I prevent it?
Answer: This indicates that your silyl ether is being hydrolyzed during purification.
Causality: Standard silica gel is inherently acidic (pKa ≈ 4-5) and contains surface-bound water.[3] This environment is sufficient to catalyze the cleavage of sensitive silyl ethers, especially if the product spends a long time on the column.
Troubleshooting Strategy: Pacifying the Stationary Phase
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent system containing 1-2% triethylamine (Et₃N) or pyridine. Let it stand for about 30 minutes, then pack the column as usual. This neutralizes the acidic sites on the silica surface.
-
Use Pre-treated Silica: Purchase commercially available deactivated (neutral) silica gel.
-
Increase Elution Speed: Perform "flash" chromatography rather than gravity chromatography. Minimizing the residence time of your compound on the column reduces its exposure to the acidic environment.
-
Alternative Purification: If the product is sufficiently volatile and thermally stable, consider purification by vacuum distillation to avoid silica gel entirely.
Caption: Decision workflow for preventing product decomposition on silica gel.
Section 3: Validated Purification Protocols
Here are step-by-step methodologies for common purification workflows. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to minimize hydrolysis-related byproducts from the start.[9]
Protocol 1: Mild Aqueous Workup for Catalyst and Excess Reagent Removal
This protocol is designed for DPTMDS-protected alcohols that exhibit moderate stability to aqueous conditions.
-
Reaction Quench: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to 0 °C in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). A volume 5-10 times that of the reaction solvent is a good starting point.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer twice with a saturated aqueous solution of NH₄Cl. This helps to remove basic catalysts like imidazole and hydrolyze/protonate some of the unreacted DPTMDS.[10]
-
Wash the organic layer once with deionized water.
-
Wash the organic layer once with a saturated aqueous solution of NaCl (brine). This helps to break emulsions and remove bulk water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Assessment: Analyze the crude product by ¹H NMR or LCMS to assess the effectiveness of the workup before proceeding to chromatography.
Protocol 2: Flash Column Chromatography with Deactivated Silica
This protocol is essential when dealing with products sensitive to hydrolysis on standard silica.
-
Silica Deactivation: In a beaker, add the required amount of silica gel for your column. Create a slurry with your starting eluent (e.g., 5% ethyl acetate in hexanes) that contains 1.5% v/v triethylamine. Stir gently for 20 minutes.
-
Column Packing: Pack a chromatography column with the deactivated silica slurry using standard flash chromatography techniques.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. If the product is not very soluble, you can adsorb it onto a small amount of deactivated silica gel (dry loading).
-
Elution: Run the column using your predetermined solvent gradient. The presence of triethylamine in the eluent will maintain the neutral environment throughout the purification.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Solvent System Component | Polarity | Boiling Point (°C) | Notes |
| Pentane / Hexanes | Very Low | 36 / 69 | Good for highly nonpolar compounds. |
| Dichloromethane (DCM) | Low-Medium | 40 | Good dissolving power, but use in a fume hood. |
| Diethyl Ether | Low-Medium | 35 | Can form peroxides; use freshly opened cans. |
| Ethyl Acetate (EtOAc) | Medium | 77 | Common polar component for gradients. |
| Toluene | Low | 111 | Can improve separation for aromatic compounds. |
Table 1: Common solvents for flash chromatography of silylated compounds.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Can I use water as a solvent for a DPTMDS silylation reaction?
-
A: No. DPTMDS, like most silylating agents, reacts readily with water.[3] Using a protic solvent like water or an alcohol will lead to rapid consumption of the reagent through hydrolysis, resulting in zero yield of your desired product.[4] All silylations should be conducted under strictly anhydrous (water-free) conditions using aprotic solvents like DMF, acetonitrile, or THF.[5]
-
-
Q2: I don't have DPTMDS. Can I use another silylating agent like HMDS?
-
A: Hexamethyldisilazane (HMDS) is another disilazane silylating agent, but it forms a trimethylsilyl (TMS) ether, not a diphenylmethylsilyl ether.[2] TMS ethers are significantly less sterically hindered and much more labile to acidic conditions and even silica gel chromatography.[3] The choice of silylating agent is critical and depends on the required stability of the protecting group in subsequent reaction steps. DPTMDS is used when greater stability is needed.
-
-
Q3: My silylation reaction has stalled and is not going to completion. What should I do?
-
A: First, ensure your reagents and solvent are truly anhydrous.[9] Moisture is the most common cause of failed silylation reactions.[4] Second, consider adding a catalyst. While DPTMDS can react on its own, its reactivity is enhanced by catalysts. For disilazanes, acidic catalysts like a few drops of trimethylchlorosilane (TMCS) or catalytic amounts of iodine can significantly accelerate the reaction.[11] For sterically hindered alcohols, gentle heating (e.g., 40-60 °C) may also be required.[5]
-
-
Q4: How do I remove the triethylamine used to deactivate my silica gel from my final product?
-
A: Triethylamine is quite volatile (boiling point 89 °C). It can typically be removed by concentrating your combined, pure column fractions on a rotary evaporator. For stubborn traces, co-evaporation with a solvent like toluene can be effective. If the product is not volatile, leaving it under high vacuum for several hours will remove the remaining triethylamine.
-
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pure.psu.edu [pure.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
Technical Support Center: Optimizing Temperature for Reactions Involving DPTMDS
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS). This guide is designed to provide in-depth technical assistance and troubleshooting advice for optimizing the temperature in your silylation reactions. As a leading silylating agent, DPTMDS offers a robust solution for the protection of various functional groups. However, achieving optimal results necessitates a nuanced understanding of the reaction parameters, with temperature being a critical factor. This document provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general temperature range for silylation reactions using DPTMDS?
The optimal temperature for silylation with DPTMDS is highly dependent on the substrate and the desired outcome. Generally, reactions can be effectively carried out in a range from room temperature (approx. 20-25°C) to moderate heating (up to 80°C). For highly reactive substrates or when using a catalyst, reactions often proceed efficiently at ambient temperatures. Less reactive or sterically hindered substrates may require heating to achieve a reasonable reaction rate. It is always recommended to start with milder conditions and gradually increase the temperature as needed while monitoring the reaction progress.
Q2: I am observing a slow or incomplete reaction when protecting a primary alcohol with DPTMDS. Should I increase the temperature?
While increasing the temperature will generally accelerate the reaction rate, it is a critical parameter to balance against selectivity, especially when other reactive functional groups are present. For the silylation of primary alcohols, a slow reaction at room temperature can often be overcome by a modest increase in temperature to 40-60°C.
However, if your molecule also contains secondary alcohols, increasing the temperature can lead to a loss of selectivity, resulting in the protection of both primary and secondary hydroxyl groups. In such cases, consider the following before elevating the temperature:
-
Catalyst Addition: The use of a catalyst, such as an acid or a base, can significantly enhance the reaction rate at lower temperatures.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.
-
Reagent Stoichiometry: Ensure an appropriate molar excess of DPTMDS is used.
For highly sensitive substrates where selectivity is paramount, it is often preferable to extend the reaction time at a lower temperature rather than forcing the reaction with excessive heat.
Q3: How does temperature affect the selectivity of DPTMDS for primary versus secondary alcohols?
Temperature plays a crucial role in the kinetic versus thermodynamic control of the silylation reaction.
-
Kinetic Control (Lower Temperatures): At lower temperatures (e.g., 0°C to room temperature), the reaction is under kinetic control. The less sterically hindered primary alcohol will react faster with the bulky silylating agent, leading to higher selectivity for the primary silyl ether.
-
Thermodynamic Control (Higher Temperatures): As the temperature is increased, the energy barrier for the silylation of the more sterically hindered secondary alcohol can be overcome, leading to a mixture of products. At elevated temperatures, the reaction moves towards thermodynamic control, where the relative stability of the products becomes a more significant factor, often resulting in reduced selectivity.
Therefore, to maximize the selective protection of a primary alcohol in the presence of a secondary alcohol, it is advisable to conduct the reaction at lower temperatures.
Q4: What is the recommended starting temperature for silylating phenols with DPTMDS?
Phenols are generally more acidic than alcohols and thus react readily with DPTMDS. For most phenol silylations, room temperature is a suitable starting point. The reaction is often complete within a few hours. For less reactive, sterically hindered, or electron-deficient phenols, gentle heating to 40-60°C may be beneficial to increase the reaction rate. As with other substrates, it is recommended to monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: Can DPTMDS be used to protect carboxylic acids, and what is the optimal temperature?
Yes, DPTMDS can be used to form silyl esters from carboxylic acids. This reaction typically requires elevated temperatures to proceed at a practical rate. A starting temperature of 80°C is recommended. In some cases, refluxing in a suitable solvent may be necessary. The formation of silyl esters is often an equilibrium process, and the removal of the ammonia byproduct can help drive the reaction to completion.
Q6: At what temperature does DPTMDS start to decompose?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Slow or No Reaction | Insufficient temperature for the specific substrate. | Gradually increase the reaction temperature in 10-20°C increments while monitoring for product formation and potential side reactions. |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. | |
| Inadequate mixing. | Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Low Yield | Suboptimal temperature leading to an unfavorable equilibrium. | For equilibrium-limited reactions, try increasing the temperature and/or removing byproducts. |
| Reaction time is too short. | Monitor the reaction over a longer period to ensure it has reached completion. | |
| Steric hindrance of the substrate. | Increase the reaction temperature and consider using a catalyst to overcome the higher activation energy. | |
| Formation of Side Products / Loss of Selectivity | Reaction temperature is too high, leading to reactions with less reactive functional groups. | Reduce the reaction temperature. For selective protection of primary alcohols, consider running the reaction at 0°C or even lower. |
| Thermal degradation of starting material or product. | Lower the reaction temperature and extend the reaction time. | |
| Catalyst-induced side reactions at elevated temperatures. | Evaluate the compatibility of the catalyst with the reaction temperature and substrate. Consider a different catalyst or catalyst-free conditions at a higher temperature. |
Experimental Protocols
Protocol 1: Selective Silylation of a Primary Alcohol in the Presence of a Secondary Alcohol
This protocol outlines a general procedure for the selective protection of a primary alcohol with DPTMDS, emphasizing temperature control for optimal selectivity.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate containing both primary and secondary hydroxyl groups (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Add DPTMDS (0.6 eq, as it contains two silyl groups per molecule) to the cooled solution.
-
Catalyst (Optional): If required, add a catalytic amount of a suitable acid or base.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Warming (If Necessary): If the reaction is proceeding too slowly at 0°C, allow it to warm to room temperature and continue monitoring. Avoid external heating to maintain high selectivity.
-
Work-up: Once the primary alcohol is consumed (as determined by the monitoring technique), quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by flash column chromatography.
Visualizing Reaction Optimization
Diagram 1: Temperature Effects on Silylation Rate and Selectivity
A diagram illustrating the trade-offs between reaction rate, selectivity, and side reactions at different temperatures.
Diagram 2: Troubleshooting Workflow for Incomplete Silylation
A decision-making workflow for troubleshooting incomplete silylation reactions with DPTMDS.
Troubleshooting low conversion rates in DPTMDS protection
Welcome to the technical support center for DPTMDS (1,3-Diphenyl-1,1,3,3-tetramethyldisilazane) protection. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges encountered during the protection of functional groups using DPTMDS. The content is structured in a question-and-answer format to provide direct, actionable solutions to common experimental issues, particularly low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is DPTMDS and what are its primary applications?
A1: DPTMDS, or this compound, is a silylating agent used to introduce a diphenylmethylsilyl protecting group onto various functional groups. It is commonly used to protect alcohols, primary and secondary amines, and carboxylic acids.[1] The key advantages of DPTMDS include its ability to react under mild conditions and typically produce high yields of the protected product.[1] The resulting silyl ether is sterically hindered due to the bulky phenyl and methyl substituents, which enhances its stability compared to smaller silyl groups like trimethylsilyl (TMS).[1]
Q2: What is the general reaction mechanism for the protection of an alcohol with DPTMDS?
A2: The protection of an alcohol with DPTMDS involves the nucleophilic attack of the alcohol's oxygen atom on one of the silicon atoms of the disilazane. This process is often catalyzed by a base or a Lewis acid. The reaction breaks a silicon-nitrogen bond, forming the desired silyl ether and a silylamine byproduct. The overall transformation is driven by the formation of a stable silicon-oxygen bond. The bulky nature of the substituents on the silicon atoms provides steric protection against unwanted side reactions.[1][2]
References
Technical Support Center: Catalyst Selection for Reactions with 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS)
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS) in their synthetic workflows. This resource provides in-depth guidance on catalyst selection, troubleshooting, and protocol optimization to ensure the success of your experiments.
Part 1: Understanding this compound (DPTMDS)
1.1 What is DPTMDS and its primary applications?
This compound is a versatile organosilicon compound widely employed as a silylating agent. Its primary function is to introduce a dimethylphenylsilyl protecting group to molecules with active hydrogen atoms, such as alcohols, amines, thiols, and carboxylic acids.[1] This protection strategy is crucial in multi-step organic synthesis, preventing unwanted side reactions at these functional groups.[1]
1.2 How does DPTMDS compare to other silylating agents like Hexamethyldisilazane (HMDS)?
While structurally similar to the more common Hexamethyldisilazane (HMDS), DPTMDS possesses distinct properties due to the presence of phenyl groups attached to the silicon atoms. These phenyl groups introduce steric bulk, which can enhance the selectivity of silylation reactions, particularly when differentiating between primary, secondary, and tertiary alcohols.[2] The increased steric hindrance of the resulting dimethylphenylsilyl ether can also offer different stability profiles compared to the trimethylsilyl (TMS) ethers derived from HMDS. However, this increased bulk can also lead to lower reactivity, often necessitating the use of a catalyst to drive the reaction to completion.
Part 2: Catalyst Selection Guide for DPTMDS Reactions
The choice of catalyst is critical for achieving efficient and selective silylation with DPTMDS. The following section, presented in a question-and-answer format, will guide you through the selection process for various substrates and reaction types.
Q1: Why is a catalyst often necessary for reactions with DPTMDS?
A1: DPTMDS, like HMDS, can be a relatively weak silylating agent on its own, especially when reacting with sterically hindered or less nucleophilic substrates. A catalyst is employed to increase the electrophilicity of the silicon atom in DPTMDS, thereby accelerating the rate of silylation. The catalyst can also help to overcome the activation energy barrier, allowing the reaction to proceed under milder conditions.
Q2: What are the best catalysts for silylating alcohols with DPTMDS?
A2: The optimal catalyst for silylating alcohols with DPTMDS depends on the nature of the alcohol (primary, secondary, or tertiary) and the desired reaction conditions.
-
For Primary and Secondary Alcohols:
-
Iodine (I₂): Iodine is a highly effective and nearly neutral catalyst for the silylation of a wide range of alcohols with disilazanes.[3] It is believed to polarize the Si-N bond, making the silicon atom more susceptible to nucleophilic attack by the alcohol.[3] This method is often preferred for its mild conditions and high yields.[3]
-
Brønsted Acids: Strong Brønsted acids like triflic acid (TfOH) or triflimide (HNTf₂) can catalyze the silylation of alcohols.[4] These catalysts protonate the nitrogen atom of the disilazane, generating a more reactive silylating species.
-
-
For Tertiary and Sterically Hindered Alcohols:
-
Lewis Acids: Stronger activation is often required for less reactive alcohols. Lewis acids such as trimethylsilyl triflate (TMSOTf) can be effective. They coordinate to the nitrogen atom, enhancing the leaving group ability of the aminosilyl moiety.
-
Iodine with N-Methylimidazole (NMI): This combination has been shown to be a powerful silylating system for even hindered tertiary alcohols.[5] The NMI likely acts as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate, with iodine further activating the system.[6]
-
Q3: Which catalysts are recommended for the silylation of amines with DPTMDS?
A3: The silylation of amines to form silylamines can be more challenging than that of alcohols due to the lower nucleophilicity of some amines and the potential for catalyst inhibition.
-
For Primary and Secondary Amines:
-
Ammonium Salts: Simple ammonium salts like ammonium sulfate can catalyze the silylation of amines with disilazanes.
-
Lewis Acids: For less reactive amines, a stronger Lewis acid catalyst may be necessary. However, care must be taken as strong Lewis acids can also coordinate to the amine substrate, reducing its nucleophilicity.
-
Q4: Can DPTMDS participate in transition metal-catalyzed reactions?
A4: Yes, DPTMDS and other disilazanes can be utilized in transition metal-catalyzed processes, particularly in cross-coupling reactions.
Q5: Are there instances where a catalyst is not required for DPTMDS reactions?
A5: Yes, for highly reactive substrates, a catalyst may not be necessary.
-
Phenols: The silylation of phenols with disilazanes like HMDS can often be achieved by simply refluxing the phenol with an excess of the silylating agent.[8] Given the similar reactivity, this catalyst-free approach is likely applicable to DPTMDS for the silylation of many phenolic compounds.
Catalyst Selection Summary Table
| Substrate Type | Recommended Catalysts | Key Considerations |
| Primary Alcohols | Iodine (I₂), Brønsted Acids (e.g., TfOH) | Iodine offers mild and neutral conditions. |
| Secondary Alcohols | Iodine (I₂), Brønsted Acids, Lewis Acids (e.g., TMSOTf) | Lewis acids may be needed for more hindered substrates. |
| Tertiary Alcohols | Iodine/N-Methylimidazole, Strong Lewis Acids | Requires more forcing conditions and stronger catalysts. |
| Phenols | Often catalyst-free (reflux), mild acid catalysts | Catalyst-free conditions are often sufficient. |
| Primary & Secondary Amines | Ammonium Salts, mild Lewis Acids | Catalyst choice depends on the amine's basicity and nucleophilicity. |
| Cross-Coupling | Palladium complexes (e.g., Pd(dba)₂, Pd(OAc)₂) | Ligand selection is critical for reaction efficiency. |
Part 3: Troubleshooting Guide
Q1: My silylation reaction with DPTMDS is sluggish or incomplete. What are the likely causes and solutions?
A1: Several factors can contribute to a slow or incomplete reaction.
-
Insufficient Catalyst Activity:
-
Cause: The chosen catalyst may not be strong enough for the specific substrate.
-
Solution: For hindered alcohols or less reactive substrates, consider switching to a more potent catalyst system, such as a Lewis acid or the Iodine/NMI combination.[5]
-
-
Presence of Moisture:
-
Cause: DPTMDS and many catalysts are sensitive to moisture. Water will react with the silylating agent, rendering it inactive.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Steric Hindrance:
-
Cause: The substrate itself may be highly sterically hindered, making the hydroxyl or amino group inaccessible.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. A more powerful catalyst may also be required.
-
Q2: I am observing the formation of unexpected byproducts. What could be the issue?
A2: Side reactions can occur under certain conditions.
-
Substrate Degradation:
-
Cause: The use of strong acidic or basic catalysts can sometimes lead to the degradation of sensitive substrates.
-
Solution: Opt for a milder, neutral catalyst like iodine.[3] Alternatively, perform the reaction at a lower temperature.
-
-
Oversilylation:
-
Cause: In polyhydroxylated compounds, it's possible to silylate more than the desired hydroxyl group.[2]
-
Solution: Use a stoichiometric amount of DPTMDS. Running the reaction at a lower temperature can also improve selectivity for the most reactive hydroxyl group.[2] The steric bulk of the dimethylphenylsilyl group from DPTMDS can also aid in achieving selective silylation of less hindered primary alcohols over more hindered secondary or tertiary alcohols.[2]
-
Q3: My catalyst appears to be inactive. What should I check?
A3: Catalyst inactivation can be a frustrating issue.
-
Improper Storage:
-
Cause: Many catalysts, especially Lewis acids, are hygroscopic and can be deactivated by exposure to atmospheric moisture.
-
Solution: Store catalysts in a desiccator or glovebox. Use freshly opened bottles or purify the catalyst before use if necessary.
-
-
Incompatibility with Substrate:
-
Cause: The substrate may contain functional groups that coordinate to and deactivate the catalyst. For example, some nitrogen-containing compounds can act as poisons for certain transition metal catalysts.
-
Solution: Consider a different class of catalyst that is not inhibited by the functional groups present in your substrate.
-
Part 4: Experimental Protocols
Protocol 1: Iodine-Catalyzed Silylation of a Primary Alcohol
-
To a flame-dried round-bottom flask under an argon atmosphere, add the primary alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add iodine (0.02 mmol, 2 mol%).
-
Add this compound (DPTMDS) (0.6 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove the iodine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Catalyst-Free Silylation of a Phenol
-
In a round-bottom flask equipped with a reflux condenser, combine the phenol (1.0 mmol) and an excess of this compound (DPTMDS) (2.0 mmol).
-
Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess DPTMDS and the ammonia byproduct under reduced pressure.
-
The resulting silyl ether can often be used without further purification. If necessary, purify by distillation or column chromatography.
Part 5: Visualizations
Proposed Mechanism of Iodine-Catalyzed Silylation
Caption: Proposed mechanism for the iodine-catalyzed silylation of an alcohol with DPTMDS.
Catalyst Selection Workflow
References
- 1. Buy this compound | 3449-26-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 4. Conjugate-base-stabilized Brønsted acids: catalytic enantioselective Pictet-Spengler reactions with unmodified tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Managing Steric Hindrance in Silylations with DPTMDS
Welcome to the Technical Support Center for advanced silylation techniques. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of protecting sterically hindered functional groups. Here, we focus on 1,3-diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS), a powerful yet sterically demanding silylating agent. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome challenges in your synthetic endeavors.
Introduction to DPTMDS and the Challenge of Steric Hindrance
Silylation is a cornerstone of modern organic synthesis, enabling the protection of sensitive functional groups, thereby allowing for selective transformations on complex molecules.[1][] The choice of silylating agent is critical and is often dictated by the steric environment of the target functional group. While smaller reagents like trimethylsilyl (TMS) chloride are highly reactive, they often lack selectivity when multiple hydroxyl groups are present.[3]
This is where bulky silylating agents like DPTMDS come into play. DPTMDS offers the introduction of a diphenylmethylsilyl group, which provides significant steric bulk. This bulk is advantageous for selectively protecting less hindered primary alcohols over more hindered secondary or tertiary ones.[3] However, this same steric bulk can also present significant challenges, leading to sluggish or incomplete reactions when targeting sterically congested sites.
This guide will equip you with the knowledge to harness the power of DPTMDS while effectively managing the inherent challenges of steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My silylation with DPTMDS is extremely slow or not proceeding at all. What are the likely causes?
Several factors can contribute to a stalled DPTMDS silylation, primarily revolving around insufficient reactivity to overcome steric barriers.
-
Insufficiently Activated Silylating Agent: DPTMDS, being a disilazane, is less reactive than the corresponding silyl halides. Its activation is crucial for the reaction to proceed.
-
Inappropriate Solvent Choice: The reaction rates of silylations are highly dependent on the solvent.[4][5] Non-polar, non-coordinating solvents may not sufficiently promote the reaction.
-
Inadequate Catalyst or Promoter: For challenging substrates, a catalyst is often necessary to enhance the electrophilicity of the silicon atom.
-
Moisture Contamination: Silylating agents are sensitive to moisture.[6] Any water in the reaction will consume the reagent, leading to lower yields or complete reaction failure.
Q2: How can I increase the rate of my DPTMDS silylation reaction?
To accelerate a sluggish DPTMDS silylation, consider the following strategies:
-
Catalyst Addition: The use of a suitable catalyst is the most effective way to increase the reaction rate. Common choices include:
-
Acid Catalysts: A small amount of a strong acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can significantly accelerate the reaction.[7]
-
Lewis Acids: Mild Lewis acids can also be employed to activate the silylating agent.
-
-
Solvent Optimization: Switching to a more polar, aprotic solvent like dimethylformamide (DMF) or acetonitrile can increase the reaction rate.[4][5] DMF can even act as a catalyst in some silylation reactions.[5][8]
-
Increased Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, be cautious, as excessive heat can lead to side reactions or loss of selectivity.[3]
Q3: I am observing the formation of multiple products in my reaction. What is causing this and how can I improve selectivity?
The formation of multiple products often points to a loss of selectivity, which can be due to several factors:
-
Overly Forcing Reaction Conditions: High temperatures or prolonged reaction times can lead to the silylation of more sterically hindered hydroxyl groups, resulting in a mixture of products.[3]
-
Highly Reactive Silylating Species: If a very strong activating agent is used, the resulting silylating species may be too reactive, leading to indiscriminate silylation.
To improve selectivity:
-
Moderate Reaction Conditions: Use the mildest conditions possible that still allow the reaction to proceed at a reasonable rate. This may involve lowering the temperature or reducing the reaction time.
-
Controlled Addition of Reagents: Adding the silylating agent slowly to the reaction mixture can help to maintain a low concentration of the active species, favoring reaction at the most accessible site.
Q4: Are there any alternatives to DPTMDS for silylating highly hindered alcohols?
Yes, if DPTMDS is proving to be too sterically hindered for your substrate, you might consider other bulky silylating agents. The choice will depend on the specific steric and electronic properties of your molecule.
| Silylating Agent | Common Abbreviation | Key Features |
| tert-Butyldimethylsilyl Chloride | TBDMSCl or TBSCl | A widely used, moderately bulky protecting group.[8] |
| Triisopropylsilyl Chloride | TIPSCl | Offers greater steric bulk than TBDMS, providing higher selectivity for primary alcohols.[9] |
| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Provides significant steric bulk and is known for its high stability.[9][10] |
It's important to note that while these alternatives offer different steric profiles, they may also require different reaction conditions for optimal performance.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Reaction / Incomplete Conversion | 1. Insufficiently reactive silylating agent. 2. Steric hindrance at the reaction site is too great. 3. Inactive reagent due to hydrolysis.[6] | 1. Add a catalyst (e.g., TMSOTf, Iodine).[7][11] 2. Increase the reaction temperature moderately. 3. Switch to a less sterically demanding silylating agent (e.g., TBDMSCl, TIPSCl).[9] 4. Ensure all reagents and solvents are anhydrous and glassware is thoroughly dried.[12] |
| Low Yield | 1. Suboptimal reaction conditions (temperature, time). 2. Presence of moisture in the reaction.[6] 3. Inefficient workup or purification. | 1. Optimize reaction conditions by systematically varying temperature and time. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure the workup procedure does not lead to premature deprotection of the silyl ether. Avoid acidic conditions if the silyl ether is acid-labile. |
| Formation of Side Products | 1. Over-silylation of multiple hydroxyl groups.[3] 2. Reaction with other functional groups in the molecule. 3. Decomposition of starting material or product under the reaction conditions. | 1. Use stoichiometric amounts of the silylating agent. 2. Employ milder reaction conditions (lower temperature, shorter reaction time). 3. Consider a different protecting group strategy if functional group incompatibility is an issue. |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol using DPTMDS
This protocol outlines a general method for the selective silylation of a primary alcohol in the presence of more hindered secondary or tertiary alcohols.
Materials:
-
Substrate (containing the hydroxyl group)
-
This compound (DPTMDS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Iodine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate (1 equivalent) in the anhydrous solvent.
-
Reagent Addition: To the stirred solution, add DPTMDS (0.6-1.0 equivalents).
-
Catalyst Addition: Add a catalytic amount of the chosen promoter (e.g., TMSOTf, 1-5 mol%).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a few drops of methanol. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizing the Silylation Workflow
Caption: A typical workflow for a DPTMDS-mediated silylation reaction.
Mechanistic Considerations
The silylation of an alcohol with a disilazane like DPTMDS proceeds through the activation of the Si-N bond, typically facilitated by a catalyst. The alcohol then acts as a nucleophile, attacking the electrophilic silicon center and displacing the silyl-amine moiety. The liberated amine or ammonia then acts as a base to neutralize the protonated alcohol.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 11. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Impact of Solvent Choice on DPTMDS Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane (DPTMDS). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the critical role of solvent selection in modulating the reactivity of DPTMDS. As a versatile organosilicon compound, DPTMDS finds numerous applications in organic synthesis, materials science, and pharmaceutical development.[1][2][3] However, its reactivity and the outcome of reactions in which it participates are profoundly influenced by the choice of solvent. Understanding these solvent effects is paramount to achieving desired reaction outcomes, optimizing yields, and preventing the formation of unwanted byproducts.
This resource is structured to address common challenges and questions encountered in the laboratory, moving from specific troubleshooting scenarios to broader conceptual inquiries. Our goal is to equip you with the knowledge to make informed decisions about solvent selection, leading to more robust and reproducible experimental results.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with DPTMDS. Each entry is formatted as a question you might ask, followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.
Q1: My reaction with DPTMDS is sluggish or incomplete. How can I improve the reaction rate and conversion?
Underlying Cause: A slow or incomplete reaction involving DPTMDS can often be attributed to suboptimal solvent choice, which can affect reactant solubility, the stability of intermediates, and the overall reaction energy profile. The polarity of the solvent plays a crucial role.
Troubleshooting Steps:
-
Assess Reactant Solubility: Ensure all reactants, including DPTMDS and your substrate, are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and significantly reduced reaction rates. DPTMDS itself is soluble in many common organic solvents like aromatic hydrocarbons and petroleum hydrocarbons.[4]
-
Consider Solvent Polarity: The nature of your reaction will dictate the optimal solvent polarity.
-
For reactions proceeding through polar or charged intermediates (e.g., SN1-type mechanisms): Switching to a more polar solvent can stabilize these intermediates, lowering the activation energy and accelerating the reaction.[5][6] Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) can be effective.
-
For reactions involving nonpolar reactants and intermediates (e.g., some hydrosilylation reactions): Nonpolar solvents such as toluene, hexane, or tetrahydrofuran (THF) may be more suitable.[7]
-
-
Evaluate Protic vs. Aprotic Solvents:
-
Protic solvents (e.g., alcohols, water) can engage in hydrogen bonding and may protonate reactive species, potentially inhibiting the reaction or leading to side products like hydrolysis of siloxanes.[8][9] They can, however, be beneficial in reactions where proton transfer is a key step.
-
Aprotic solvents (e.g., THF, DCM, MeCN) do not have O-H or N-H bonds and are generally preferred for many organosilicon reactions to avoid unwanted side reactions.[9] For condensation reactions involving alkoxysilanes, polar aprotic solvents are often recommended to avoid the formation of siloxane networks.[7]
-
-
Increase Reaction Temperature: If solubility and solvent polarity are optimized, consider increasing the reaction temperature to provide the necessary activation energy. Ensure the chosen solvent has an appropriate boiling point for the desired temperature range.
Q2: I am observing significant formation of side products, particularly siloxane hydrolysis or redistribution. How can I minimize these?
Underlying Cause: The Si-O bond in DPTMDS and related siloxanes is susceptible to cleavage by nucleophiles, particularly water, in the presence of acid or base catalysts. The choice of solvent can either promote or suppress these undesired pathways.
Troubleshooting Steps:
-
Use Anhydrous Solvents: The most critical step is to minimize the presence of water. Use freshly dried, anhydrous solvents. The water content in the solvent can lead to the hydrolysis of silanes, resulting in incomplete monolayers or the formation of polysiloxanes on surfaces.[8]
-
Employ Aprotic Solvents: Protic solvents can facilitate hydrolysis by acting as a proton source, activating the siloxane bond towards nucleophilic attack.[9] Switching to a polar aprotic solvent (e.g., THF, acetone, DMF) or a nonpolar aprotic solvent (e.g., toluene, hexane) can significantly reduce hydrolysis.[7][10]
-
Control the Reaction pH: If your reaction requires acidic or basic conditions, use the minimum catalytic amount necessary. The stability of silyl ethers, which share similarities with the siloxane bond, is highly dependent on pH.[11]
-
Consider Solvent Incompatibility Effects: In some cases, using a solvent that is "incompatible" with the reactants can enhance the desired interaction between them. For instance, siloxane-based solvents have been shown to intensify donor-acceptor interactions between aromatic molecules compared to hydrocarbon solvents due to this incompatibility.[12] This principle could be leveraged to favor the desired reaction over side reactions.
Q3: I am using DPTMDS as a protecting group for an alcohol, but the protection step is inefficient, or the protecting group is unexpectedly cleaved during subsequent steps. What role does the solvent play?
Underlying Cause: The formation and cleavage of silyl ethers are highly dependent on the reaction conditions, with the solvent playing a pivotal role. The stability of silyl ethers is known to be significantly affected by the solvent medium.[13]
Troubleshooting Steps for Inefficient Protection:
-
Optimize Solvent for Silylation: The formation of a silyl ether from an alcohol and a silylating agent is a nucleophilic substitution reaction.
-
Use a polar aprotic solvent like DMF or MeCN to dissolve the alcohol and the silylating agent effectively. These solvents can also help to activate the silylating agent.
-
Avoid protic solvents, as they can compete with the alcohol for the silylating agent.
-
Troubleshooting Steps for Unexpected Cleavage:
-
Solvent Choice During Workup and Subsequent Reactions: Silyl ethers exhibit varying stability towards acidic and basic conditions, and this is modulated by the solvent.[11]
-
Acidic Conditions: Cleavage of ethers, including silyl ethers, generally requires strong acid.[14][15] Protic solvents can facilitate this process. If your subsequent steps involve acidic reagents, consider using a non-protic solvent to minimize cleavage.
-
Basic Conditions: While generally more stable to base, silyl ethers can be cleaved under strongly basic conditions. The rate of cleavage can be influenced by the solvent's ability to solvate the resulting alkoxide.
-
Hydrogenation Reactions: A notable solvent effect is observed in the Pd/C-catalyzed cleavage of silyl ethers during hydrogenation. In protic solvents like methanol, some silyl ethers are readily cleaved, while they remain stable in non-protic solvents like toluene or ethyl acetate.[13]
-
Experimental Protocol: Solvent Screening for Silyl Ether Stability
To determine the optimal solvent for a reaction involving a DPTMDS-protected alcohol, a small-scale stability screen is recommended.
-
Dissolve the DPTMDS-protected compound in a series of solvents (e.g., methanol, acetonitrile, THF, toluene, DCM).
-
Add the reagents planned for the subsequent reaction step to each vial.
-
Monitor the reactions over time by TLC or LC-MS to assess the stability of the DPTMDS group in each solvent.
-
Select the solvent that provides the highest stability for the protecting group while still allowing the desired reaction to proceed.
Frequently Asked Questions (FAQs)
Q1: What are the general guidelines for selecting a solvent for reactions involving DPTMDS?
A: The ideal solvent for a DPTMDS reaction depends on the specific transformation being performed. However, some general principles apply:
-
Solubility: Ensure all reactants are soluble in the chosen solvent.
-
Inertness: The solvent should not react with DPTMDS or other reagents under the reaction conditions. Avoid protic solvents if hydrolysis is a concern.
-
Polarity: Match the solvent polarity to the mechanism of your reaction. Polar solvents stabilize polar intermediates and transition states, while nonpolar solvents are suitable for nonpolar reactions.[5]
-
Boiling Point: The solvent should have a boiling point that is appropriate for the desired reaction temperature and allows for easy removal during workup.
The following table provides a starting point for solvent selection based on reaction type:
| Reaction Type | Recommended Solvent Class | Specific Examples | Rationale |
| Hydrosilylation | Nonpolar Aprotic or Weakly Polar Aprotic | Toluene, Hexane, THF | Promotes solubility of reactants without interfering with the catalyst. |
| Protecting Group Formation | Polar Aprotic | DMF, Acetonitrile, DCM | Good solubility for alcohols and silylating agents; avoids competing reactions. |
| Condensation/Polymerization | Aprotic (Polar or Nonpolar) | Toluene, THF, Dioxane | Minimizes hydrolysis and uncontrolled cross-linking.[7] |
| Reactions with Polar Intermediates | Polar Aprotic | DMF, DMSO, Acetonitrile | Stabilizes charged or highly polar transition states, accelerating the reaction.[6] |
Q2: How does solvent polarity affect the reactivity of the Si-O-Si bond in DPTMDS?
A: The Si-O-Si (siloxane) bond has a degree of polar character due to the difference in electronegativity between silicon and oxygen. The reactivity of this bond is influenced by solvent polarity in several ways:
-
Stabilization of Charged Intermediates: In reactions that proceed through charged intermediates, such as acid- or base-catalyzed hydrolysis, polar solvents can stabilize these species, thereby lowering the activation energy and increasing the reaction rate.[5]
-
Solvation of Nucleophiles and Electrophiles: The solvent's ability to solvate the reacting species is critical.
-
Polar protic solvents can solvate both cations and anions effectively but can also deactivate nucleophiles through hydrogen bonding.[16]
-
Polar aprotic solvents are excellent at solvating cations but less so for anions, leaving the anion more "naked" and nucleophilic, which can enhance reaction rates.[16]
-
-
Dielectric Constant: Solvents with a high dielectric constant can help to separate ion pairs, which can be important in reactions involving ionic reagents.[17]
Q3: Can DPTMDS itself be used as a solvent?
A: While DPTMDS is a liquid at room temperature, it is not typically used as a reaction solvent.[2][3] Its own reactivity would likely interfere with the desired chemical transformation. However, related, less reactive siloxanes are sometimes used as solvents. These solvents are generally of low polarity and can be advantageous in certain contexts, such as enhancing donor-acceptor interactions due to their "incompatibility" with aromatic molecules.[12] However, the use of siloxane solvents has been reported to give poorer outcomes in some common organic reactions like Suzuki cross-couplings and Heck reactions compared to conventional solvents.[18]
Visualizing Solvent Effects
To better understand the decision-making process for solvent selection, the following diagrams illustrate key concepts.
Caption: Workflow for selecting an appropriate solvent for a DPTMDS reaction.
Caption: Comparison of different solvent classes and their impact on DPTMDS reactivity.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Solvent effects of siloxanes on donor–acceptor interactions – Kanazawa University [kanazawa-u.ac.jp]
- 13. A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 16. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 17. richerpharm.com [richerpharm.com]
- 18. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Silylation Reagents: 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane vs. Hexamethyldisilazane (HMDS)
In the landscape of organic synthesis and drug development, the strategic protection of functional groups is a cornerstone of success. Silylation, the introduction of a silyl group, stands out as a premier technique for the temporary masking of protic functional groups like hydroxyls, amines, and thiols.[1] This derivatization not only prevents undesirable side reactions but also enhances the volatility and thermal stability of molecules, making them more amenable to analytical methods like gas chromatography-mass spectrometry (GC-MS).[1][2]
Among the arsenal of silylating agents, Hexamethyldisilazane (HMDS) is a ubiquitous, cost-effective, and user-friendly reagent for introducing the workhorse trimethylsilyl (TMS) protecting group.[1][2] However, the demands of complex, multi-step syntheses often necessitate reagents with different steric and electronic profiles. This guide provides an in-depth, objective comparison between the standard HMDS and a more specialized alternative, 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane, offering field-proven insights and experimental context to guide your selection.
At the Molecular Level: Structure and Properties
The fundamental difference between these two reagents lies in the substitution on the silicon atoms. HMDS is symmetrically substituted with methyl groups, whereas this compound incorporates a phenyl group on each silicon atom. This seemingly subtle change has significant implications for their reactivity, the stability of the resulting silyl ether, and their overall utility.
Caption: Chemical structures of HMDS and this compound.
The introduction of the phenyl groups in this compound results in a higher molecular weight, a significantly higher boiling point, and a different refractive index, reflecting its greater molecular complexity.
| Property | Hexamethyldisilazane (HMDS) | This compound |
| CAS Number | 999-97-3[3] | 3449-26-1[4] |
| Molecular Formula | C₆H₁₉NSi₂[5] | C₁₆H₂₃NSi₂[4] |
| Molecular Weight | 161.40 g/mol | 285.53 g/mol [4] |
| Boiling Point | 124-127 °C[2] | 96-100 °C at 0.1 mmHg[4] |
| Density | 0.774 g/mL at 25 °C[5] | 0.985 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.408[5] | 1.538[4] |
The Silylation Reaction: Mechanism and Reactivity Profile
Silylation with disilazanes proceeds via a nucleophilic attack by the hydroxyl group (or other active hydrogen) on one of the silicon atoms. This process is generally reversible, and the reaction is driven to completion by the removal of the volatile ammonia byproduct.[2]
Caption: Generalized mechanism for silylation of an alcohol with a disilazane.
Hexamethyldisilazane (HMDS): The Versatile Workhorse
HMDS is characterized as a mild and somewhat weak silylating agent.[2][6] Its low intrinsic reactivity means that for many substrates, particularly sterically hindered or less nucleophilic ones, the reaction requires either forcing conditions (e.g., prolonged reflux) or the use of a catalyst.[1][6]
The silylating power of HMDS can be significantly enhanced by various acidic catalysts.[2] Common choices include:
-
Trimethylchlorosilane (TMCS): A small amount of TMCS is often added to HMDS to generate a more reactive silylating species in situ.[2]
-
Iodine (I₂): A highly efficient and nearly neutral catalyst that polarizes the Si-N bond, enabling the silylation of even hindered and acid-sensitive alcohols at room temperature.[7][8]
-
Sulfonic Acids and other Protic/Lewis Acids: Reagents like sulfuric acid or zinc chloride have also been employed to activate HMDS.[8][9]
The choice of catalyst allows for the tuning of HMDS's reactivity, making it adaptable for a broad range of substrates from simple primary alcohols to phenols and carboxylic acids.[2][6]
This compound: A Specialized Reagent
Direct comparisons of silylating power are scarce in the literature for this compound, as its documented applications are more specialized. It is often used as a starting material for other organosilicon compounds or as a deactivating agent for chromatography columns.[4][10]
From a chemical principles perspective, the effects of the phenyl groups are twofold:
-
Electronic Effect: The electron-withdrawing nature of the phenyl ring can influence the polarity and reactivity of the Si-N bond.
-
Steric Effect: The bulky phenyl groups increase steric hindrance around the silicon atom compared to the methyl groups in HMDS. This suggests that it would be a less reactive silylating agent for hindered substrates.
The silyl group transferred by this reagent is the diphenylmethylsilyl (DPMS) group. The key advantage here is not reactivity, but the properties of the resulting silyl ether. The DPMS group is significantly bulkier than the TMS group, which would impart greater hydrolytic and chemical stability to the protected functional group—a critical feature in lengthy synthetic campaigns.
Performance in Practice: Substrate Scope and Stability
| Feature | Hexamethyldisilazane (HMDS) | This compound |
| Silyl Group | Trimethylsilyl (TMS) | Diphenylmethylsilyl (DPMS) |
| Reactivity | Low to moderate; requires catalyst for hindered substrates.[1][6][8] | Lower intrinsic reactivity expected due to sterics. |
| Substrate Scope | Broad: Alcohols, phenols, amines, thiols, carboxylic acids.[2][11] | Specialized; not typically used as a general protecting agent.[4][10] |
| Product Stability | TMS ethers are relatively labile and sensitive to hydrolysis.[2] | DPMS ethers (hypothetical) would be significantly more stable due to steric bulk. |
| Byproduct | Ammonia (gas)[2][8] | Ammonia (gas)[12] |
Experimental Protocol: Silylation of an Alcohol with HMDS/Iodine
This protocol demonstrates a highly efficient, mild, and now standard method for the silylation of a wide range of alcohols using HMDS, as pioneered by Karimi and Golshani.[7] This method is effective for primary, secondary, and even acid-sensitive tertiary alcohols, achieving high yields at room temperature.[7]
Caption: Experimental workflow for iodine-catalyzed silylation using HMDS.
Step-by-Step Methodology:
-
Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 mmol).
-
Reagent Addition: Add an anhydrous solvent such as dichloromethane or acetonitrile (2-3 mL). Add Hexamethyldisilazane (HMDS) (0.6 mmol, 1.2 equivalents per hydroxyl group).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (e.g., 0.1 mmol, 10 mol%). The mixture may develop a color that fades as the reaction progresses.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within 30 minutes to a few hours.[7]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether). Quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a brine wash.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude trimethylsilyl ether can be purified by column chromatography on silica gel if necessary.[1]
Practical Considerations: Safety, Handling, and Cost
A comprehensive risk assessment is paramount before handling any chemical reagent.
| Consideration | Hexamethyldisilazane (HMDS) | This compound |
| Key Hazards | Highly flammable liquid and vapor. Toxic in contact with skin. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[13][14][15] | Causes skin irritation and serious eye irritation.[12] |
| Handling | Moisture-sensitive. Handle under inert, dry conditions. Keep away from ignition sources. Use in a well-ventilated area or fume hood.[2][14] | Moisture-sensitive. Avoid contact with skin and eyes. Use in a well-ventilated area.[12] |
| Byproduct Hazard | Ammonia gas is corrosive and has a pungent odor. | Ammonia gas is corrosive and has a pungent odor.[12] |
| Cost & Availability | Inexpensive, widely available from numerous suppliers.[1][2][6][8] | More expensive, available from specialized chemical suppliers.[10] |
Conclusion and Strategic Recommendations
The choice between HMDS and this compound is a strategic one, dictated by the specific demands of the synthesis rather than a simple question of reactivity.
-
Hexamethyldisilazane (HMDS) is the undisputed reagent of choice for general-purpose trimethylsilylation . Its low cost, ease of use, and the ability to modulate its reactivity with a wide array of catalysts make it exceptionally versatile.[2][6] For routine protection of primary and secondary alcohols, phenols, and acids where the moderate stability of a TMS ether is sufficient, HMDS is the logical and economical option.
-
This compound should be viewed as a specialized reagent . While not a common agent for generating protecting groups, it serves as a precursor to the diphenylmethylsilyl (DPMS) group. The primary reason to consider this or related reagents would be to install a silyl ether with enhanced steric bulk and superior stability compared to a TMS ether. This is particularly valuable in complex, multi-step syntheses where the protecting group must endure a variety of reaction conditions before its intended removal.
Final Recommendation: For the vast majority of applications in drug discovery and process development, catalyzed HMDS provides an optimal balance of reactivity, cost, and efficiency. Researchers should reserve the use of bulkier silylating agents like this compound for instances where the enhanced stability of the resulting silyl ether is a critical design element for the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 4. 1,1,3,3-テトラメチル-1,3-ジフェニルジシラザン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Hexamethyldisilazane (HMDS/HMDZ) – Boyuan Chem [boyuantechnology.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. This compound | 3449-26-1 [chemicalbook.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. gelest.com [gelest.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. fishersci.com [fishersci.com]
- 15. allresist.com [allresist.com]
A Comparative Guide to Analytical Techniques for Monitoring Reactions of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS)
For researchers, scientists, and professionals in drug development and synthetic chemistry, the precise monitoring of chemical reactions is fundamental to optimizing yields, understanding kinetics, and ensuring the purity of final products. This guide provides a comprehensive comparison of analytical techniques for monitoring reactions involving 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS), a versatile silylating agent. We will delve into the performance of various methods, supported by experimental data and detailed protocols, to empower you in selecting the most appropriate technique for your specific application.
Understanding DPTMDS and Its Reactions
This compound, commonly abbreviated as DPTMDS, is a widely used reagent in organic synthesis.[1] Its primary function is to act as a protecting group for various reactive functionalities, including alcohols, amines, thiols, and carboxylic acids. By converting these groups into their corresponding silyl ethers, silylamines, silyl thioethers, and silyl esters, DPTMDS effectively shields them from unwanted side reactions during subsequent synthetic steps. The protective silyl group can later be selectively removed under specific conditions to regenerate the original functional group.
The general mechanism of protection involves the reaction of the active hydrogen of the functional group with the nitrogen-silicon bond of DPTMDS, leading to the formation of a new silicon-heteroatom bond and the liberation of a silylamine byproduct. Monitoring these reactions is crucial for determining the reaction's endpoint, assessing the efficiency of the protection step, and identifying any potential side products.
Core Analytical Techniques for Monitoring DPTMDS Reactions
The choice of an analytical technique for monitoring DPTMDS reactions hinges on several factors, including the specific nature of the reactants and products, the required sensitivity, the desired level of structural information, and the available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
Workflow for Monitoring a DPTMDS Reaction
References
A Comparative Spectroscopic Guide to the Validation of DPTMDS Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and materials science, the precise validation of reaction products is paramount. This guide offers a comprehensive comparison of the spectroscopic data for the reaction products of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS), a versatile silylating agent and precursor in silicone technology.[1][2] By presenting detailed experimental protocols and comparative data with a common alternative, Hexamethyldisilazane (HMDS), this document serves as a practical resource for researchers seeking to unequivocally identify and characterize their synthesized materials.
Introduction: The Hydrolysis of Disilazanes as a Model Reaction
A frequent and illustrative reaction pathway for disilazanes is hydrolysis, which cleaves the silicon-nitrogen bond to form a siloxane and ammonia. This process is a foundational step in various applications, from surface modification to the synthesis of silicone polymers. Understanding the spectroscopic signatures of the resulting siloxanes is crucial for reaction monitoring and product verification. This guide will focus on the hydrolysis of DPTMDS to yield 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane and compare it with the hydrolysis of HMDS to produce Hexamethyldisiloxane.
Reaction Schemes:
The hydrolysis reactions for DPTMDS and HMDS can be represented as follows:
References
A Researcher's Guide to the Mass Spectrometry of Dimethylphenylsilyl-Protected Compounds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the derivatization of polar analytes is a critical step to enable or enhance analysis by gas chromatography-mass spectrometry (GC-MS). Silylation, the introduction of a silyl group, is a cornerstone of these derivatization strategies, rendering compounds more volatile and thermally stable. While trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers are workhorses in the field, the dimethylphenylsilyl (DMPS) group offers unique advantages in terms of fragmentation patterns and chromatographic properties that can be leveraged for more robust structural elucidation.
This guide provides an in-depth, objective comparison of the mass spectrometric behavior of DMPS-protected compounds against other common silyl ethers, supported by experimental insights and detailed methodologies. We will explore the causality behind experimental choices and provide the necessary framework for you to confidently apply these techniques in your own laboratory.
The Silyl Ether Landscape: Beyond Volatilization
The primary goal of silylating a compound for GC-MS is to replace active hydrogens on functional groups like hydroxyls, thiols, and amines, thereby reducing polarity and increasing volatility.[1] However, the choice of the silylating agent extends beyond this fundamental requirement and significantly influences the resulting mass spectrum. The substituents on the silicon atom dictate the stability of the derivative and direct the fragmentation pathways under electron ionization (EI), which in turn, determines the quality and extent of structural information that can be gleaned from the analysis.[2][3]
The Dimethylphenylsilyl (DMPS) Group: A Unique Player
The DMPS group, introduced via reagents like chlorodimethylphenylsilane, incorporates a phenyl ring attached to the silicon atom. This aromatic moiety imparts distinct characteristics to the derivative that are not observed with common alkylsilyl groups like TMS, TBDMS, or triisopropylsilyl (TIPS). The presence of the phenyl group can lead to more predictable fragmentation patterns and enhanced stability, making it a valuable tool in the analytical chemist's arsenal.[4][5]
Comparative Mass Spectrometric Behavior of Silyl Ethers
The choice of a silyl protecting group has a profound impact on the fragmentation observed in the mass spectrometer. Understanding these differences is key to selecting the optimal derivatization strategy for a given analytical challenge.
Fragmentation Patterns: The Influence of the Phenyl Group
Under electron ionization, silyl ethers undergo characteristic fragmentation reactions, including α-cleavage (cleavage of a bond adjacent to the silicon-oxygen bond) and rearrangements.[6] The nature of the substituents on the silicon atom plays a crucial role in directing these fragmentations.
-
Trimethylsilyl (TMS) Ethers: TMS derivatives are the most common due to the ease of derivatization and the volatility of the resulting compounds.[7][8] However, their mass spectra can sometimes be dominated by low-mass ions, and the molecular ion may be weak or absent.[9]
-
tert-Butyldimethylsilyl (TBDMS) Ethers: The bulky tert-butyl group in TBDMS ethers often leads to a prominent [M-57]⁺ ion, corresponding to the loss of the tert-butyl radical.[10] This can be a highly diagnostic peak for identifying the molecular weight of the analyte.
-
Dimethylphenylsilyl (DMPS) Ethers: The phenyl group in DMPS ethers introduces unique fragmentation pathways. The presence of the aromatic ring can stabilize the resulting fragment ions, leading to characteristic peaks that can be used for structural confirmation. For instance, the derivatization of pinacolyl alcohol with chlorodimethylphenylsilane generates a derivative with a unique retention time and mass spectrum, allowing for its clear distinction from isomeric alcohols.[4][5] The phenyl group can also influence the retention of charge on the silicon-containing fragment, potentially providing more informative high-mass ions.
The following table summarizes the key mass spectrometric characteristics of these common silyl ethers:
| Silyl Group | Common Reagent | Key Mass Spectral Features | Advantages | Disadvantages |
| Trimethylsilyl (TMS) | BSTFA, MSTFA, TMCS | Often abundant low-mass ions (e.g., m/z 73, 75). Molecular ion can be weak. | Highly volatile derivatives, rapid derivatization.[7] | Can lead to extensive fragmentation, sometimes lacking a clear molecular ion. |
| tert-Butyldimethylsilyl (TBDMS) | MTBSTFA | Prominent [M-57]⁺ ion (loss of tert-butyl). | Provides clear indication of molecular weight, increased stability over TMS.[10] | Larger mass increase, may be less volatile than TMS derivatives. |
| Dimethylphenylsilyl (DMPS) | Chlorodimethylphenylsilane | Unique fragmentation influenced by the phenyl group, potentially more stable molecular ion. | Can provide complementary fragmentation information, improved chromatographic separation.[4][5] | Less commonly used, fewer library spectra available. |
| Triisopropylsilyl (TIPS) | TIPS-Cl, TIPS-OTf | Increased stability, fragmentation often involves loss of isopropyl groups. | High steric bulk provides greater stability.[11] | Significant increase in molecular weight, may be difficult to derivatize sterically hindered groups. |
Experimental Workflow: From Derivatization to Analysis
A robust and reproducible workflow is essential for successful GC-MS analysis of silylated compounds. The following diagram and protocol outline a general procedure for the derivatization of a hydroxyl-containing analyte with chlorodimethylphenylsilane.
References
- 1. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation | MDPI [mdpi.com]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
A Technical Guide to 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS): Superior Performance in Silylation Chemistry
For researchers, scientists, and drug development professionals engaged in complex organic synthesis and sensitive analytical methodologies, the choice of a silylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and the stability of protected intermediates. While a variety of diphenyl-substituted silazanes are available, 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS) has emerged as a reagent of particular interest. This guide provides an in-depth comparison of DPTMDS with other diphenyl-substituted silazanes, elucidating its distinct advantages through an analysis of its structure, reactivity, and the superior stability it imparts to protected functional groups.
The Strategic Role of Silylation and Diphenyl-Substituted Silazanes
Silylation is a cornerstone chemical strategy for the temporary protection of active hydrogen atoms in functional groups like hydroxyls, amines, and thiols.[1] This derivatization not only prevents undesirable side reactions during subsequent synthetic steps but also increases the volatility and thermal stability of molecules, making them amenable to analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
Silazanes, characterized by a Si-N-Si linkage, are a versatile class of silylating agents. The reactivity of a silazane is intricately tuned by the substituents on its silicon atoms. Diphenyl-substituted silazanes, in particular, offer a unique combination of electronic and steric properties conferred by the phenyl groups, which significantly influences their performance.
DPTMDS: A Profile of a High-Performance Silylating Agent
DPTMDS is a symmetrically substituted disilazane with a unique molecular architecture: two phenyl and two methyl groups are attached to each silicon atom. This specific arrangement is the key to its superior performance profile.
Caption: Structure of this compound (DPTMDS).
The presence of phenyl groups imparts several advantageous characteristics:
-
Increased Thermal Stability: Phenyl groups are known to enhance the thermal stability of silicone-based materials.[4][5] This intrinsic stability is transferred to the silyl ether or silylamine derivatives formed using DPTMDS, making them robust enough to withstand high-temperature reaction conditions and the heat of a GC injector port without degradation.
-
Enhanced Oxidative Resistance: The aromatic rings provide greater resistance to oxidation compared to alkyl groups, further protecting the derivatized molecule.[5]
-
Modified Electronic Effects: The phenyl group is electron-withdrawing via induction, which increases the electrophilicity of the silicon atom. This makes DPTMDS a more potent silylating agent than its fully alkylated counterparts, such as Hexamethyldisilazane (HMDS).[2]
Comparative Analysis: DPTMDS vs. Other Diphenyl-Substituted Silazanes
To fully appreciate the advantages of DPTMDS, it is essential to compare it with other structurally similar silazanes. While direct, side-by-side experimental data in the literature is scarce, a comparison based on fundamental principles of chemical reactivity, sterics, and electronics provides clear insights.
Key Comparative Analogs
Caption: Structural and reactivity comparison of diphenyl-substituted silazanes.
DPTMDS vs. 1,1,3,3-Tetraphenyl-1,3-dimethyldisilazane (TPDMDS)
TPDMDS, with four phenyl groups, represents a more sterically crowded analog of DPTMDS.[6]
-
Reactivity: The increased steric bulk from the two additional phenyl groups in TPDMDS significantly hinders the approach of the substrate's nucleophilic hydroxyl or amino group to the silicon center.[7] Consequently, TPDMDS is expected to be a substantially less reactive silylating agent than DPTMDS. This can lead to slower reaction times, the need for more forcing conditions (higher temperatures, stronger catalysts), and lower yields, especially with sterically hindered substrates like secondary or tertiary alcohols.
-
Selectivity: The greater steric hindrance of TPDMDS could, in principle, offer higher regioselectivity for silylating a less hindered primary alcohol in the presence of a more hindered secondary alcohol. However, its overall lower reactivity might render it impractical for many applications. DPTMDS offers a more balanced profile, providing good reactivity while still being bulky enough to offer a degree of selective protection.
-
Stability of Protected Group: While the resulting tetraphenyl-dimethylsilyl ether from TPDMDS might exhibit slightly higher thermal stability, the practical difficulty in its formation limits its utility.
DPTMDS vs. Hexaphenyldisilazane (HPDS)
HPDS represents an extreme in diphenyl substitution. While not a common reagent, considering its structure is instructive.
-
Reactivity: With six phenyl groups, the silicon atoms in HPDS are exceptionally sterically shielded. This makes it an extremely poor silylating agent for all but the simplest and most reactive substrates.[8][9] Its utility in synthetic chemistry is practically non-existent for this purpose. This comparison highlights the optimal balance achieved in the DPTMDS structure – the methyl groups provide sufficient reactivity, while the phenyl groups confer stability.
Tabulated Comparison of Properties and Performance
The following tables summarize the physical properties and a qualitative performance comparison of DPTMDS with its analogs.
Table 1: Physical Properties of Diphenyl-Substituted Silazanes and Related Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| DPTMDS | C₁₆H₂₃NSi₂ | 285.53 | 96-100 @ 0.1 mmHg | 0.985 @ 25°C |
| TPDMDS | C₂₆H₂₇NSi₂ | 421.67 | N/A | N/A |
| HMDS | C₆H₁₉NSi₂ | 161.40 | 125 @ 760 mmHg | 0.774 @ 25°C |
Table 2: Qualitative Performance Comparison of Silylating Agents
| Feature | HMDS | DPTMDS | TPDMDS |
| Silylating Power | Low | Moderate-High | Low |
| Steric Hindrance | Low | Moderate | High |
| Reaction Rate | Slow (often needs catalyst) | Fast | Very Slow |
| Thermal Stability of Silyl Ether | Good | Excellent | Excellent |
| Hydrolytic Stability of Silyl Ether | Moderate | High | Very High |
| Versatility | Limited to simple substrates | High | Low |
Experimental Protocol: Silylation of Benzyl Alcohol with DPTMDS
This protocol describes a standard procedure for the protection of a primary alcohol using DPTMDS. The self-validating nature of this protocol lies in the clear, observable steps and the straightforward analytical confirmation of the product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Silylating agents are sensitive to moisture, which can hydrolyze the reagent and the product. All glassware must be oven-dried, and anhydrous solvents must be used.
-
Inert Atmosphere: An inert atmosphere (Nitrogen or Argon) prevents moisture from the air from entering the reaction.
-
Solvent Choice: A non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used as it does not have active hydrogens to react with the silazane.
-
Catalyst: While DPTMDS can react directly, a catalytic amount of an acid or a source of halide (like (NH₄)₂SO₄ or a few drops of trimethylchlorosilane) can accelerate the reaction, especially for less reactive alcohols. For this protocol, we proceed without a catalyst to highlight the inherent reactivity of DPTMDS.
-
Work-up: The reaction produces ammonia as a byproduct, which is volatile. The work-up is designed to remove any unreacted starting material and the silylating agent.
-
Purification: Column chromatography is a standard and effective method for obtaining highly pure silylated product.
Step-by-Step Methodology
Caption: Experimental workflow for the silylation of benzyl alcohol using DPTMDS.
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.08 g, 10.0 mmol, 1.0 equivalent).
-
Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask under a nitrogen atmosphere.
-
Reagent Addition: Add this compound (DPTMDS) (1.71 g, 6.0 mmol, 0.6 equivalents) dropwise via syringe. Note: 0.5 to 0.6 equivalents are typically sufficient as one molecule of DPTMDS can silylate two molecules of alcohol.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (benzyl alcohol) is consumed (typically 2-4 hours).
-
Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to yield the pure (benzyloxy)(dimethyl)(phenyl)silane.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion: The DPTMDS Advantage
This compound (DPTMDS) occupies a strategic position in the landscape of silylating agents. Its unique structure, balancing the moderate steric bulk and high thermal stability of two phenyl groups with the reactivity afforded by four methyl groups, provides a distinct set of advantages over other diphenyl-substituted silazanes.
-
Superior Balance of Reactivity and Stability: DPTMDS is more reactive than its more highly phenylated counterparts (e.g., TPDMDS), allowing for efficient silylation under mild conditions.[6]
-
Enhanced Product Stability: The resulting diphenyl(dimethyl)silyl ethers exhibit excellent thermal and hydrolytic stability, crucial for multi-step synthesis and analytical applications.[4][5]
-
High Versatility: Its moderate reactivity profile makes it suitable for a broader range of substrates compared to either highly hindered or non-aromatic silazanes.
For researchers seeking a robust, versatile, and high-performance silylating agent that delivers stable protected intermediates, DPTMDS presents a compelling and often superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. weber.hu [weber.hu]
- 4. mdpi.com [mdpi.com]
- 5. Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability. [andisil.com]
- 6. chembk.com [chembk.com]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. Hexaphenyldisilane | C36H30Si2 | CID 74059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers Featuring DPTMDS-Derived Silyl Ethers
For researchers, scientists, and professionals in drug development, the strategic deployment of protecting groups is a cornerstone of successful organic synthesis. Among these, silyl ethers stand out as versatile workhorses for the temporary masking of hydroxyl groups, owing to their ease of installation and tunable stability.[1][2] However, the vast array of available silylating agents necessitates a nuanced understanding of the stability of the resulting silyl ethers to orchestrate selective deprotection in complex synthetic pathways. This guide provides an in-depth comparison of the stability of silyl ethers derived from 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS) and other common silylating agents, supported by established principles and detailed experimental protocols for direct comparison.
The Crucial Role of Silyl Ether Stability
The efficacy of a silyl protecting group is defined by its ability to withstand a variety of reaction conditions while being readily cleavable under specific, mild protocols.[3] The stability of a silyl ether is primarily governed by a delicate interplay of steric and electronic factors associated with the substituents on the silicon atom.[4] Generally, increased steric bulk around the silicon atom hinders the approach of both protons (in acidic cleavage) and nucleophiles (in basic or fluoride-mediated cleavage), thereby enhancing the stability of the silyl ether.[1][4]
A Comparative Overview of Common Silylating Agents
A hierarchy of stability has been well-established for common silyl ethers under both acidic and basic conditions. This provides a foundational framework for selecting the appropriate protecting group for a given synthetic transformation.
| Silylating Agent | Silyl Ether Abbreviation | Structure of Silyl Group |
| Hexamethyldisilazane (HMDS) / Trimethylsilyl Chloride (TMCS) | TMS | -Si(CH₃)₃ |
| Triethylsilyl Chloride (TESCl) | TES | -Si(CH₂CH₃)₃ |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) | TBDMS / TBS | -Si(CH₃)₂(C(CH₃)₃) |
| Triisopropylsilyl Chloride (TIPSCl) | TIPS | -Si(CH(CH₃)₂)₃ |
| tert-Butyldiphenylsilyl Chloride (TBDPSCl) | TBDPS | -Si(Ph)₂(C(CH₃)₃) |
| This compound (DPTMDS) | DPTMS | -Si(CH₃)₂Ph |
Relative Stability Rankings
The relative resistance of common silyl ethers to hydrolysis provides a quantitative measure of their stability.
Under Acidic Conditions: The stability is predominantly dictated by steric hindrance.[5] TMS ≈ DMPS ≈ MDPS < TES < TBDMS < TIPS < TBDPS[5][6]
Under Basic Conditions: While sterics play a significant role, electronic effects can also influence stability.[5] TMS < TES < TBDMS ≈ TBDPS < TIPS[5]
Spotlight on DPTMDS-Derived Silyl Ethers
This compound (DPTMDS) is a versatile silylating agent that introduces the phenyldimethylsilyl (DPTMS) protecting group.[7] While extensive quantitative data directly comparing the stability of DPTMS ethers to the broader spectrum of silyl ethers is not as readily available in the literature, we can infer its approximate position within the stability landscape based on established principles of steric and electronic effects.
The DPTMS group possesses two methyl groups and one phenyl group attached to the silicon atom. In terms of steric bulk, it is less hindered than the tert-butyl group of TBDMS or the isopropyl groups of TIPS. The phenyl group, while larger than a methyl group, is planar and its steric contribution is different from that of a bulky alkyl group.
Some literature suggests that under acidic conditions, the stability of dimethylphenylsilyl (DMPS) and methyldiphenylsilyl (MDPS) ethers is comparable to that of trimethylsilyl (TMS) ethers, indicating that the electronic effect of the phenyl group may play a significant role.[6] Electron-withdrawing groups on the silicon atom can enhance stability towards acidic hydrolysis.[8] Conversely, under basic conditions, these electronic effects can be opposed.[8]
Based on these principles, the DPTMS group is expected to be more stable than the TMS group but likely more labile than the sterically demanding TBDMS, TIPS, and TBDPS groups under both acidic and basic conditions. However, direct experimental comparison is crucial for definitive characterization within a specific molecular context.
Quantitative Stability Comparison
To provide a clearer picture of the relative stabilities, the following table summarizes the relative rates of cleavage for common silyl ethers.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10 - 100 |
| DPTMS | Predicted to be slightly greater than 1 | Predicted to be slightly greater than 1 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Note: The values for DPTMS are estimations based on structural analogy and established principles. Experimental verification is recommended.
Experimental Protocols for Stability Comparison
To empower researchers to make data-driven decisions, we provide the following detailed protocols for the direct comparison of silyl ether stability. These protocols are designed as self-validating systems, allowing for a clear assessment of the lability of a silyl ether under specific conditions.
Experimental Workflow Diagram
Caption: Workflow for comparative stability analysis of silyl ethers.
Protocol 1: Acidic Lability Comparison
Objective: To compare the rate of cleavage of a DPTMS ether and a TBDMS ether under mild acidic conditions.
Materials:
-
DPTMS-protected alcohol
-
TBDMS-protected alcohol
-
Acetic acid (glacial)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Solution Preparation: Prepare a 3:1:1 (v/v/v) solution of THF:acetic acid:water.
-
Reaction Setup: In separate, identical reaction vessels, dissolve an accurately weighed amount of the DPTMS-protected alcohol and the TBDMS-protected alcohol in the acidic solution to a final concentration of 0.1 M.
-
Reaction Monitoring: Stir both solutions at room temperature. At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching and Extraction: Immediately quench the aliquot with a saturated aqueous solution of sodium bicarbonate. Extract the organic components with ethyl acetate.
-
TLC Analysis: Spot the extracted organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Data Interpretation: Compare the disappearance of the starting silyl ether spot and the appearance of the deprotected alcohol spot over time for both reactions. The silyl ether that is consumed more rapidly is the less stable one under these acidic conditions. For a more quantitative analysis, the aliquots can be analyzed by GC-MS or LC-MS to determine the percentage of remaining starting material at each time point.
Causality Behind Experimental Choices: The chosen acetic acid/THF/water system provides a buffered and mild acidic environment, allowing for the differentiation of even moderately stable silyl ethers.[9] Monitoring at various time points is crucial for determining the reaction kinetics.
Protocol 2: Basic Lability Comparison
Objective: To compare the rate of cleavage of a DPTMS ether and a TBDMS ether under mild basic conditions.
Materials:
-
DPTMS-protected alcohol
-
TBDMS-protected alcohol
-
Potassium carbonate (anhydrous)
-
Methanol, HPLC grade
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In separate, identical reaction vessels, dissolve an accurately weighed amount of the DPTMS-protected alcohol and the TBDMS-protected alcohol in methanol to a final concentration of 0.1 M.
-
Initiation of Reaction: To each solution, add 1.5 equivalents of anhydrous potassium carbonate.
-
Reaction Monitoring: Stir both suspensions vigorously at room temperature. Monitor the progress of the reactions by TLC at regular time intervals as described in Protocol 1.
-
Work-up: Once the reaction is complete or after a set period, filter the reaction mixture to remove the potassium carbonate and wash the solid with methanol. The filtrate can be analyzed directly by TLC or concentrated under reduced pressure for further analysis.
-
Data Interpretation: Compare the rate of disappearance of the starting material for both silyl ethers to determine their relative stability under basic conditions.
Causality Behind Experimental Choices: Potassium carbonate in methanol is a standard, mild condition for the cleavage of base-labile protecting groups. Its heterogeneity allows for easy removal from the reaction mixture.
Protocol 3: Fluoride-Mediated Cleavage Comparison
Objective: To compare the rate of cleavage of a DPTMS ether and a TBDMS ether using a fluoride source.
Materials:
-
DPTMS-protected alcohol
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), HPLC grade
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In separate, identical reaction vessels, dissolve an accurately weighed amount of the DPTMS-protected alcohol and the TBDMS-protected alcohol in THF to a final concentration of 0.1 M.
-
Initiation of Reaction: To each solution, add 1.1 equivalents of a 1 M TBAF solution in THF.
-
Reaction Monitoring: Stir both solutions at room temperature and monitor the reactions by TLC at regular time intervals.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Data Interpretation: Compare the rate of cleavage for both silyl ethers. The high affinity of fluoride for silicon makes this a very effective deprotection method, and the relative rates will be influenced by steric hindrance around the silicon atom.[6]
Conclusion and Recommendations
The selection of a silyl protecting group is a critical decision in the design of a synthetic route. While a general hierarchy of stability exists, the nuanced behavior of each silyl ether can be influenced by the specific substrate and reaction conditions. Silyl ethers derived from DPTMDS, affording the phenyldimethylsilyl group, are anticipated to offer stability intermediate between the highly labile TMS group and the more robust, sterically hindered silyl ethers like TBDMS and TIPS.
For applications requiring a silyl ether more stable than TMS but more readily cleaved than TBDMS, the DPTMS group presents a potentially valuable option. The experimental protocols provided in this guide offer a robust framework for researchers to directly compare the stability of DPTMS ethers with other silyl ethers in their specific chemical context, enabling the rational design of more efficient and selective synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Senior Application Scientist's Guide to the Chromatographic Separation of DPTMDS and Its Reaction Products
Introduction: In the synthesis and application of advanced organosilicon materials, 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS) serves as a critical building block and surface modifying agent.[1] Its utility, however, is intrinsically linked to its purity. The central Si-N-Si bond in DPTMDS is susceptible to hydrolysis, a common reaction pathway initiated by ambient moisture, which leads to the formation of key byproducts such as 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane (DPTMDS-O).[2] For researchers and professionals in drug development and materials science, the ability to accurately resolve and quantify DPTMDS from its reaction products is not merely a procedural step but a cornerstone of quality control, reaction monitoring, and mechanistic studies.
This guide provides an in-depth comparison of chromatographic strategies for the effective separation of DPTMDS and its primary hydrolysis product, DPTMDS-O. We will move beyond simple protocols to explore the underlying chemical principles that govern the selection of each technique—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC)—providing the rationale necessary for robust method development and validation.
The Analytes: Physicochemical Properties and Their Chromatographic Implications
The success of any chromatographic separation is predetermined by the physicochemical differences between the analytes. The primary separation challenge involves resolving DPTMDS from its disiloxane hydrolysis product.
-
This compound (DPTMDS):
-
Structure: [C₆H₅Si(CH₃)₂]₂NH
-
Key Feature: A central nitrogen atom linking two dimethylphenylsilyl groups. This Si-N-Si linkage imparts a degree of polarity and reactivity.
-
Volatility: Boiling point of 96-100 °C at 0.1 mmHg, indicating sufficient volatility for GC analysis.[2]
-
-
1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane (DPTMDS-O):
The primary differences in polarity (Si-N vs. Si-O) and volatility are the levers we will use to achieve separation.
Caption: DPTMDS hydrolysis pathway.
Comparative Analysis of Chromatographic Methodologies
We will now compare three powerful chromatographic techniques, detailing their principles, advantages, and limitations in the context of this specific separation challenge.
Gas Chromatography (GC): The High-Resolution Choice for Volatile Analytes
Causality Behind Method Selection: GC separates compounds based on their boiling points and interactions with the stationary phase. Given that DPTMDS is volatile and thermally stable, GC is an intuitive and powerful choice for purity analysis. The significant difference in boiling points between DPTMDS and its disiloxane product suggests that a temperature-programmed method will yield excellent resolution.
Expertise & Trustworthiness: The primary challenge in GC analysis of silanes is preventing on-column degradation and interaction with active sites (e.g., free silanols) in the column or liner. Therefore, using a deactivated liner and a highly inert, specialized column is not just recommended; it is essential for reproducible, trustworthy data. A column like the Agilent J&W Select Silanes is specifically engineered with a stabilized phase to reduce surface activity and column bleed, ensuring sharp peaks even for trace-level impurities.[5]
-
System Preparation:
-
Injector: Use a deactivated, split/splitless inlet liner.
-
Column: Agilent J&W Select Silanes (or equivalent stabilized trifluoropropyl methyl polysiloxane phase), 30 m x 0.25 mm ID, 1.0 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector: Mass Spectrometer (MS) or Thermal Conductivity Detector (TCD). MS provides definitive identification, while TCD is robust and offers universal response but with lower sensitivity.[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a dry, inert solvent (e.g., heptane or toluene) to a concentration of ~1 mg/mL. The use of a dry solvent is critical to prevent sample hydrolysis post-preparation.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1 (adjust based on concentration).
-
Oven Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
Detector Temperature: 300°C (MS transfer line or TCD).
-
-
Data Analysis:
-
Identify peaks based on retention time and mass spectra (if using MS). DPTMDS will elute significantly earlier than DPTMDS-O due to its higher volatility.
-
Quantify using area percent, assuming similar response factors for a preliminary assessment, or perform a full calibration for accurate quantification.
-
Caption: GC analysis workflow for DPTMDS.
High-Performance Liquid Chromatography (HPLC): Versatility for Polarity-Based Separations
Causality Behind Method Selection: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is ideal when analytes have significant polarity differences or are not suitable for GC due to low volatility or thermal instability. The change from a secondary amine (in DPTMDS) to an ether-like siloxane (in DPTMDS-O) results in a tangible change in polarity, making reversed-phase HPLC an excellent separation strategy.[7]
Expertise & Trustworthiness: In reversed-phase HPLC, a non-polar stationary phase (like C18) retains analytes based on their hydrophobicity. DPTMDS, being slightly more polar due to the N-H group, will interact less with the C18 phase and elute earlier than the less polar DPTMDS-O in a typical reversed-phase system. A gradient elution (gradually increasing the organic solvent percentage) is crucial for ensuring that the more retained DPTMDS-O elutes as a sharp peak in a reasonable timeframe. Using a high-purity, end-capped C18 column minimizes unwanted interactions with residual silanols on the silica surface, preventing peak tailing and ensuring method robustness.[8]
-
System Preparation:
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[9][10]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Detector: UV Detector at 254 nm (due to the phenyl groups) and/or Mass Spectrometer.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 60% B.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B and equilibrate for 3 minutes.
-
-
UV Detection: 254 nm.
-
-
Data Analysis:
-
Identify peaks by retention time. Expect DPTMDS to elute before DPTMDS-O.
-
Confirm peak identity with MS if available.
-
Quantify using a calibration curve constructed from pure standards for the highest accuracy.
-
Caption: HPLC analysis workflow for DPTMDS.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
Causality Behind Method Selection: SFC utilizes a supercritical fluid, typically CO₂, as the primary mobile phase.[11] This fluid has gas-like viscosity and liquid-like solvating power, enabling very fast and efficient separations.[12][13] For separating DPTMDS and DPTMDS-O, which are structurally similar and differ mainly in the central heteroatom, the unique selectivity offered by SFC can be highly advantageous. Organosilicon compounds are known to be soluble in supercritical CO₂, making this a compatible technique.[14]
Expertise & Trustworthiness: SFC is a powerful problem-solving tool when GC and HPLC methods fall short in terms of speed or resolution for closely related compounds. The mobile phase (supercritical CO₂) is non-polar, and polarity is tuned by adding a small amount of an organic co-solvent (modifier), such as methanol. This allows for fine-tuning of selectivity to resolve compounds that might co-elute in HPLC. The low viscosity allows for much higher flow rates than HPLC without a prohibitive increase in backpressure, drastically reducing run times.
-
System Preparation:
-
Column: A packed column suitable for SFC, often similar to those used in HPLC (e.g., a silica or diol-based column).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol.
-
Detector: UV or MS.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., isopropanol or methanol) compatible with the SFC system.
-
-
SFC Conditions (Illustrative):
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Gradient Program: Start at 5% Methanol, ramp to 25% Methanol over 3 minutes.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Analyze chromatograms for resolution and peak shape. The elution order will depend on the specific interactions with the stationary phase and the modifier percentage.
-
Quantitative Data Summary and Method Comparison
To facilitate an objective comparison, the following tables summarize the performance characteristics and hypothetical experimental data for the separation of DPTMDS and DPTMDS-O.
Table 1: Comparison of Chromatographic Method Performance
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Separation Principle | Volatility & Polarity | Polarity | Polarity & Diffusivity |
| Resolution | Excellent (Capillary) | Very Good | Excellent |
| Analysis Speed | Moderate (~15-20 min) | Slow to Moderate (~15 min) | Very Fast (< 5 min) |
| Sample Compatibility | Volatile, Thermally Stable | Broad Range, Non-volatile | Broad Range, Thermally Labile |
| Environmental Impact | Low (Helium use) | High (Organic Solvent Waste) | Very Low (CO₂ is recycled)[12] |
| System Complexity | Moderate | Low to Moderate | High |
Table 2: Representative Experimental Data
| Analyte | GC Retention Time (min) | HPLC Retention Time (min) | Resolution (Rₛ) |
| DPTMDS | 8.5 | 6.2 | GC: > 5.0 |
| DPTMDS-O | 12.1 | 7.8 | HPLC: > 2.5 |
| Conditions as described in the protocols above. |
Conclusion and Recommendations
The choice of chromatographic technique for analyzing DPTMDS and its reaction products is dictated by the analytical objective.
-
For routine purity checks and trace impurity analysis, Gas Chromatography (GC-MS) is the recommended method. Its high resolving power, sensitivity, and ability to provide definitive mass spectral identification make it the gold standard for quality control, provided the analytes are sufficiently volatile and thermally stable.
-
For preparative purification or when analyzing complex reaction mixtures containing non-volatile components, High-Performance Liquid Chromatography (HPLC) is the superior choice. Its versatility in handling a wide range of polarities and its non-destructive nature make it ideal for isolating products for further study.[15]
-
When high throughput is paramount or when GC and HPLC fail to provide adequate resolution, Supercritical Fluid Chromatography (SFC) should be employed. Its incredible speed and unique selectivity, combined with its environmental benefits, position it as a powerful, modern solution for challenging separations.[16]
By understanding the causality behind each technique, researchers can develop robust, reliable, and efficient methods to ensure the quality and integrity of their work with DPTMDS and other organosilicon compounds.
References
- 1. Buy this compound | 3449-26-1 [smolecule.com]
- 2. This compound | 3449-26-1 [amp.chemicalbook.com]
- 3. 1,3-Diphenyltetramethyldisiloxane (CAS 56-33-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. innospk.com [innospk.com]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 9. Separation of Silane, trimethoxy(2,4,4-trimethylpentyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Silane, chlorotriethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. longdom.org [longdom.org]
A Senior Application Scientist's Guide to Silylation Kinetics: A Comparative Study Featuring 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
For the discerning researcher in organic synthesis and drug development, the precise control of reaction kinetics is paramount. The protection of sensitive functional groups, such as hydroxyls and amines, via silylation is a foundational technique. The choice of silylating agent dictates not only the success of the protection step but also the efficiency and selectivity of the overall synthetic route.[1] This guide provides an in-depth comparative analysis of the kinetics of silylation, with a special focus on the unique characteristics of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS). While direct, quantitative kinetic data for DPTMDS is not extensively available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and data from analogous systems to provide a robust framework for its effective utilization.
The Imperative of Silylation in Modern Synthesis
Silylation is a chemical transformation that introduces a silyl group (typically a substituted silicon atom) into a molecule, most commonly by replacing an active hydrogen on a heteroatom.[2] This derivatization imparts several desirable properties to the molecule, including increased thermal stability and volatility, which is particularly advantageous for analytical techniques like gas chromatography-mass spectrometry (GC-MS).[3][4] In the realm of synthetic chemistry, silyl ethers and silylamines serve as versatile protecting groups, shielding reactive functionalities from unwanted side reactions during subsequent synthetic steps.[1][5]
The reactivity of silylating agents is a critical consideration. A highly reactive agent may lack selectivity, while a less reactive one might require harsh conditions, potentially compromising the integrity of complex molecules.[6] Understanding the kinetics of silylation allows for the rational selection of the appropriate reagent and reaction conditions to achieve the desired outcome.
A Comparative Overview of Common Silylating Agents
The silylation landscape is populated by a diverse array of reagents, each with its own reactivity profile. A general, empirically established order of reactivity for common trimethylsilylating agents is as follows:
MSTFA > BSTFA > BSA > TMCS > HMDS [6]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are among the most powerful silylating agents, valued for their high reactivity and the volatility of their byproducts.[3][6]
-
N,O-Bis(trimethylsilyl)acetamide (BSA) is another potent silylating agent.
-
Trimethylchlorosilane (TMCS) is often used as a catalyst to enhance the reactivity of other silylating agents.[6]
-
Hexamethyldisilazane (HMDS) is a cost-effective and commonly used reagent, but its lower reactivity often necessitates the use of catalysts or forcing conditions.[6][7]
The choice of silylating agent is often a trade-off between reactivity, selectivity, cost, and the ease of byproduct removal.
Unveiling the Kinetic Profile of this compound (DPTMDS)
DPTMDS is an organosilicon compound with the chemical formula C₁₆H₂₃NSi₂.[8] Its structure, featuring two phenyl groups attached to a disilazane backbone, imparts unique properties that distinguish it from more common alkyl-substituted disilazanes like HMDS.[9]
Structural and Electronic Considerations
The presence of the phenyl groups on the silicon atoms of DPTMDS is expected to significantly influence its reactivity through a combination of steric and electronic effects:
-
Steric Hindrance: The bulky phenyl groups increase the steric congestion around the silicon centers. This steric hindrance can be advantageous in achieving selective silylation of less hindered hydroxyl or amino groups in a molecule with multiple potential reaction sites. However, it also means that the silylation of sterically hindered substrates, such as tertiary alcohols, may be challenging.[10]
-
Electronic Effects: The phenyl group is electron-withdrawing compared to an alkyl group. This electronic effect can influence the electrophilicity of the silicon atom and the stability of the transition state during the silylation reaction.
Inferred Kinetic Behavior
While direct kinetic studies on DPTMDS are scarce, we can infer its likely kinetic behavior relative to other silylating agents:
-
Compared to HMDS: DPTMDS is expected to be a less reactive silylating agent than HMDS for sterically unhindered substrates. The increased steric bulk of the phenyldimethylsilyl group will likely lead to a slower reaction rate.
-
Selectivity: The steric hindrance of DPTMDS can be exploited to achieve higher selectivity for primary over secondary or tertiary alcohols.[5]
-
Catalysis: Similar to HMDS, the reactivity of DPTMDS can likely be enhanced by the use of catalysts.
The primary application of DPTMDS lies in its use as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids.[9] It is also utilized in the synthesis of silicone materials and for surface modifications to enhance hydrophobicity.[9]
Quantitative Comparison of Silylating Agent Performance
To provide a quantitative basis for comparison, the following table summarizes typical reaction conditions and outcomes for the silylation of a primary alcohol (1-octanol) with various silylating agents. It is important to note that these are representative conditions and optimal results will depend on the specific substrate and desired outcome.
| Silylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HMDS | Iodine | Room Temp | 0.25 | 98 | [7] |
| HMDS | None | Reflux | >12 | Moderate | |
| BSTFA | None | 60 | 1 | >95 | |
| MSTFA | None | 37 | 0.5 | >95 | [4] |
| DPTMDS | Not Reported | Not Reported | Not Reported | Not Reported |
Data for DPTMDS is not available in the reviewed literature, highlighting a gap for future research.
Experimental Protocols for Kinetic Studies of Silylation
To facilitate further research into the kinetics of silylation with DPTMDS and other agents, a detailed, generalized protocol for monitoring reaction kinetics is provided below. This protocol can be adapted for various silylating agents and substrates.
Reaction Monitoring via In-situ Spectroscopy or GC-MS
The progress of a silylation reaction can be effectively monitored in real-time using in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy. Alternatively, aliquots can be taken from the reaction mixture at specific time intervals, quenched, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
Caption: Experimental workflow for kinetic studies of silylation.
Step-by-Step Protocol for Kinetic Analysis using GC-MS
-
Reagent and Glassware Preparation:
-
Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents to prevent hydrolysis of the silylating agent.
-
The silylating agent, substrate, and any internal standard should be of high purity.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve the substrate (e.g., alcohol) and an internal standard (for GC-MS quantification) in the chosen anhydrous solvent.
-
Bring the solution to the desired reaction temperature using a thermostatically controlled bath.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add the silylating agent to the reaction mixture with vigorous stirring.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of water or a protic solvent) to consume any unreacted silylating agent.
-
Prepare the quenched aliquot for GC-MS analysis (e.g., by dilution with an appropriate solvent).
-
-
GC-MS Analysis:
-
Inject the prepared samples onto a suitable GC column.
-
Develop a GC method that provides good separation of the substrate, silylated product, and internal standard.
-
Use the mass spectrometer to confirm the identity of the peaks and to quantify the peak areas.
-
-
Data Analysis:
-
Plot the concentration of the substrate and/or product as a function of time.
-
From this data, determine the initial reaction rate and the reaction order with respect to each reactant.
-
Calculate the rate constant (k) for the reaction.
-
Mechanistic Insights into Silylation
The silylation of an alcohol with a disilazane, such as DPTMDS or HMDS, is generally believed to proceed through a nucleophilic attack of the alcohol on the silicon atom, with the concomitant departure of the aminosilyl group. The reaction is often catalyzed by acids or other electrophilic species that can activate the silylating agent.
Caption: Plausible mechanism for the silylation of an alcohol with DPTMDS.
Conclusion and Future Directions
The selection of an appropriate silylating agent is a critical decision in organic synthesis. While highly reactive agents like BSTFA and MSTFA are suitable for a broad range of substrates, more sterically demanding and potentially more selective reagents like this compound offer unique advantages, particularly in the context of complex molecule synthesis where chemoselectivity is paramount.
The lack of comprehensive kinetic data for DPTMDS represents a significant opportunity for future research. A systematic investigation into its reaction kinetics with a variety of substrates, under different catalytic conditions, would be of immense value to the scientific community. Such studies, employing the methodologies outlined in this guide, would enable a more precise and predictive application of this versatile silylating agent in the fields of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 8. This compound | 3449-26-1 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and scientific innovation, the synthesis of novel compounds is a daily endeavor. With this comes the critical responsibility of managing chemical waste safely and effectively. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane, a common silylating agent. Our focus is to equip you with the necessary knowledge to not only comply with regulations but also to ensure the safety of yourself, your colleagues, and the environment.
Core Chemical Insights and Hazard Profile
This compound is a moisture-sensitive liquid that serves as a valuable reagent in organic synthesis.[1] Its utility, however, is paired with specific hazards that must be understood to ensure safe handling and disposal. The primary concerns are its reactivity with water and its classification as a skin and eye irritant.[2]
Reactivity with Moisture: The Si-N bond in disilazanes is susceptible to hydrolysis.[3] When this compound comes into contact with water or moisture, it undergoes a hydrolysis reaction to form 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane and ammonia.[4] The generation of ammonia gas is a significant hazard as it is corrosive and can cause respiratory irritation. Polysilazanes, a related class of compounds, are also known to be moisture reactive, with decomposition resulting in the formation of hazardous byproducts including ammonia and flammable hydrogen gas.[5]
| Property | Value | Source |
| Boiling Point | 96-100 °C at 0.1 mm Hg | [6] |
| Density | 0.985 g/mL at 25 °C | [6] |
| Flash Point | >230 °F (>113 °C) | [6] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [1][3] |
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (nitrile or neoprene are suitable), a flame-retardant lab coat, and closed-toe shoes.
-
Respiratory Protection: All handling should be conducted in a well-ventilated chemical fume hood. In the event of a spill or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for ammonia and organic vapors should be used.
Emergency Preparedness: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.
Disposal Pathways: A Decision-Making Framework
The appropriate disposal method for this compound depends on the quantity of waste and the available facilities. The primary recommended method for bulk quantities is incineration by a licensed hazardous waste disposal company.[3] For small, residual quantities, a carefully controlled in-laboratory neutralization (quenching) procedure can be performed by trained personnel.
Caption: Decision tree for the disposal of this compound.
Protocol 1: Disposal of Bulk Quantities via Incineration
For quantities of this compound exceeding what can be safely managed in the lab, professional disposal is mandatory.
-
Waste Collection: Collect the waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Labeling and Storage: The label should include the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (Irritant, Moisture-Sensitive). Store the container in a designated satellite accumulation area (SAA) away from incompatible materials, particularly water and strong oxidizing agents.[3]
-
Regulatory Compliance: The flash point of this compound is greater than 140°F (60°C), meaning it does not meet the EPA's definition of an ignitable hazardous waste (D001).[3][5] However, due to its reactivity with water and the generation of corrosive ammonia, it may be classified as a reactive (D003) or corrosive (D002) hazardous waste upon contact with moisture.[5] Always consult your institution's Environmental Health and Safety (EHS) office for guidance on proper waste characterization and to arrange for pickup and disposal by a licensed contractor.
Protocol 2: In-Laboratory Neutralization (Quenching) of Small Quantities
This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. This protocol is designed for small, residual amounts of the chemical (e.g., rinsing of reaction vessels).
Rationale: The principle behind this procedure is the controlled hydrolysis of the disilazane. A less reactive alcohol, isopropanol, is used initially to moderate the reaction rate. This is followed by a more reactive quenching agent to ensure complete hydrolysis. The entire process is performed in a non-reactive solvent to dilute the reagent and help dissipate heat.
Materials:
-
Waste this compound
-
Anhydrous, non-reactive solvent (e.g., heptane, toluene)
-
Isopropanol
-
Methanol
-
Water
-
Stir plate and magnetic stir bar
-
Ice bath
-
Addition funnel or syringe pump
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: In a chemical fume hood, place a round-bottom flask equipped with a magnetic stir bar on a stir plate. Ensure the flask is appropriately sized to contain the reaction mixture and allow for vigorous stirring.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to displace air and moisture. Maintain a positive pressure of the inert gas throughout the procedure.
-
Dilution: Transfer the waste this compound to the flask. Dilute the waste with at least 10 volumes of an anhydrous, non-reactive solvent like heptane or toluene. Begin stirring the solution.
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C. This is crucial for controlling the exothermic nature of the hydrolysis reaction.
-
Initial Quenching with Isopropanol: Slowly add isopropanol to the stirred solution via an addition funnel or a syringe pump. The slow addition allows for the controlled release of ammonia gas and heat. Continue the addition until the evolution of gas and heat subsides.
-
Secondary Quenching with Methanol: Once the reaction with isopropanol has ceased, slowly add methanol. Methanol is more reactive than isopropanol and will help to ensure the complete destruction of any remaining disilazane.
-
Final Quenching with Water: After the reaction with methanol is complete, cautiously add water dropwise to the mixture. This final step ensures that all reactive species have been hydrolyzed.
-
Neutralization of Byproducts: The resulting mixture will contain 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane, the solvents, and ammonium hydroxide. The aqueous layer will be basic due to the presence of ammonia. Slowly add a dilute acid (e.g., 1M HCl) to neutralize the solution to a pH between 6 and 8. Monitor the pH using litmus paper or a pH meter.
-
Final Disposal: Once neutralized, the organic and aqueous layers should be separated. The organic layer, containing the siloxane and solvent, should be collected as non-halogenated organic waste. The neutralized aqueous layer can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies for aqueous waste disposal.
Caption: Step-by-step workflow for the in-lab neutralization of this compound.
Spill Management
In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
Once the liquid is absorbed, collect the material into a designated, sealable container for hazardous waste. The collected material should be treated as hazardous waste and disposed of via incineration. Decontaminate the spill area with a compatible solvent, followed by soap and water.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical's reactivity, adhering to strict safety protocols, and following the detailed disposal procedures outlined in this guide, researchers can confidently manage this reagent from cradle to grave. Always remember that while this guide provides a comprehensive framework, consultation with your institution's EHS department and adherence to local regulations are paramount.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
